Product packaging for 2-(3,4-Dimethoxybenzylidene)-1-indanone(Cat. No.:)

2-(3,4-Dimethoxybenzylidene)-1-indanone

Cat. No.: B11444212
M. Wt: 280.3 g/mol
InChI Key: FJGZVPFZRZDBNC-NTEUORMPSA-N
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Description

2-(3,4-Dimethoxybenzylidene)-1-indanone is a synthetic organic compound with the molecular formula C18H16O3 . This compound belongs to the chemical class of benzylidene-indanones, which are of significant interest in various fields of scientific research. Researchers value this structural motif for its potential applications, which may include serving as a key synthetic intermediate in organic synthesis or as a core scaffold in the development of novel small molecules for pharmacological investigation. Its molecular structure, featuring a planar benzylidene group linked to an indanone core, makes it a candidate for studying photophysical properties, potentially for use in materials science. The specific mechanism of action is highly dependent on the research context and is not fully characterized for all potential applications. As a supplier, we provide this compound in high purity to ensure consistency and reliability in your experimental results. This product is intended for research purposes in laboratory settings only. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols. For detailed information on structural analogs, current research applications, and specific biological activity data, we recommend consulting the latest scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O3 B11444212 2-(3,4-Dimethoxybenzylidene)-1-indanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+

InChI Key

FJGZVPFZRZDBNC-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxybenzylidene)-1-indanone: Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone (CAS No. 5706-15-0). This compound, a member of the chalcone (B49325) family, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document includes detailed experimental protocols for its synthesis and for in vitro assays to evaluate its biological effects. Furthermore, it presents key data in structured tables and visualizes fundamental processes through diagrams to facilitate understanding and further research.

Chemical Properties and Structure

This compound is an organic compound characterized by an indanone core substituted with a 3,4-dimethoxybenzylidene group.[1] Its systematic IUPAC name is (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1][2] The presence of the α,β-unsaturated ketone functionality is a defining feature of its chalcone-like structure.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5706-15-0[2]
Molecular Formula C₁₈H₁₆O₃[3]
Molecular Weight 280.32 g/mol [3]
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one[1][2]
Synonyms 2-Veratrylidene-1-indanone, NSC643174[3][4]
Melting Point 173-175 °C
Appearance White to pale yellow-green solid
Boiling Point Not readily available in literature[2]
Solubility Soluble in DMSO and chloroform. Recrystallized from ethanol (B145695).
InChI InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+[1]
SMILES COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC[1]
Structural Elucidation

The chemical structure of this compound is well-characterized by various spectroscopic techniques.

Caption: Chemical structure of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Technique Solvent Observed Peaks Reference(s)
¹H NMR CDCl₃δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H)
¹³C NMR CDCl₃δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3
IR (Thin Film) -3612 (w), 1690 (s, C=O stretch), 1513 (s, C=C aromatic stretch), 1253 (s, C-O stretch), 1022 (m, C-O stretch) cm⁻¹
HRMS (ESI+) -m/z [M+Na]⁺: Calculated for C₁₈H₁₆NaO₃: 303.0997, Found: 303.0994

Synthesis of this compound

The primary method for synthesizing this compound is through a Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde.[1] This synthetic route is efficient, with reported yields ranging from 56% to 95%, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[2]

G Synthesis of this compound Reactants 1-Indanone + 3,4-Dimethoxybenzaldehyde Reaction Claisen-Schmidt Condensation (Solvent-free or in Ethanol, ~60°C) Reactants->Reaction Catalyst NaOH (catalyst) Catalyst->Reaction Intermediate Aldol Adduct (unstable) Reaction->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product This compound Dehydration->Product Purification Recrystallization from Ethanol Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a solvent-free Claisen-Schmidt condensation for the synthesis of this compound.

Materials:

  • 1-Indanone (C₉H₈O, MW: 132.16 g/mol )

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde, C₉H₁₀O₃, MW: 166.17 g/mol )

  • Sodium hydroxide (B78521) (NaOH), finely ground

  • 10% Hydrochloric acid (HCl) solution

  • Ethanol (for recrystallization)

  • 50 mL beaker or mortar and pestle

  • Glass rod or spatula

  • pH paper

  • Filtration apparatus

Procedure:

  • In a 50 mL beaker or mortar, combine 0.20 g (1.51 mmol) of 1-indanone and 0.25 g (1.50 mmol) of 3,4-dimethoxybenzaldehyde.

  • Thoroughly mix and grind the two solids together with a glass rod or spatula until they form a colored oil.

  • Add 0.05 g of finely ground sodium hydroxide to the mixture.

  • Continue to mix and scrape the mixture until a pale yellow-green solid forms.

  • Allow the reaction mixture to stand at room temperature for 15 minutes.

  • Neutralize the mixture by adding approximately 2 mL of 10% HCl solution. Mix thoroughly to break up any solid chunks and ensure complete neutralization of the NaOH.

  • Check the pH of the mixture with pH paper to confirm it is acidic. If not, add more 10% HCl solution dropwise until it becomes acidic.

  • Collect the crude solid product by vacuum filtration and wash it with distilled water.

  • Purify the crude product by recrystallization from hot ethanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product and determine the yield and melting point.

Biological Activity and Potential Applications

Derivatives of 2-benzylidene-1-indanone, including the title compound, have shown a range of biological activities, making them attractive candidates for drug discovery and development.

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated potent anti-inflammatory properties.[5] They have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism for this activity involves the inhibition of the NF-κB and MAPK signaling pathways.[5]

G Proposed Anti-inflammatory Mechanism of 2-Benzylidene-1-indanone Derivatives cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Indanone 2-Benzylidene-1-indanone Derivative Indanone->IKK inhibits Indanone->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines leads to production of

Caption: Proposed mechanism of anti-inflammatory action via NF-κB and MAPK pathways.

Anticancer Activity

Chalcones, in general, are well-known for their anticancer properties, and this compound is no exception.[1] It is suggested that this class of compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The methoxy (B1213986) groups on the benzylidene ring are believed to enhance these biological activities.[1]

Other Potential Applications

The structural features of this compound also make it a subject of interest in materials science for applications in organic electronics and photonic devices.[1] Furthermore, it serves as a valuable intermediate in organic synthesis for the creation of more complex molecules.[1]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity: Inhibition of TNF-α and IL-6 Production

This protocol describes the measurement of TNF-α and IL-6 inhibition in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • ELISA Assay: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage inhibition of TNF-α and IL-6 production for each concentration of the compound compared to the LPS-stimulated control.

Conclusion

This compound is a synthetically accessible compound with a promising profile of biological activities, particularly in the areas of anti-inflammatory and anticancer research. Its straightforward synthesis via Claisen-Schmidt condensation allows for the generation of derivatives for structure-activity relationship studies. The detailed protocols provided in this guide for its synthesis and biological evaluation are intended to facilitate further investigation into its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action in various disease models and optimizing its pharmacological properties for potential clinical applications.

References

2-(3,4-Dimethoxybenzylidene)-1-indanone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a chalcone (B49325) derivative of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and spectroscopic data. Furthermore, it explores the potential biological activities, focusing on its putative anti-inflammatory and anticancer mechanisms of action based on evidence from structurally related compounds. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering detailed experimental methodologies and conceptual frameworks for future research.

Chemical Identity and Physicochemical Properties

This compound is systematically known as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1] It belongs to the indanone class of compounds, featuring a rigid, planar structure that is of significant interest for scaffold-based drug design.

Identifier Value
CAS Number 5706-15-0[2]
Molecular Formula C₁₈H₁₆O₃[1][3]
Molecular Weight 280.32 g/mol [4]
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[1]
InChIKey FJGZVPFZRZDBNC-NTEUORMPSA-N[3]
Canonical SMILES COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC[3]

Spectroscopic and Crystallographic Data

The structural characterization of this compound is well-documented through various analytical techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for the compound.

Technique Description of Key Peaks
¹H NMR (400 MHz, CDCl₃)δ 7.84 (d, J = 7.5 Hz, 1H), 7.56-7.53 (m, 2H), 7.49 (d, J = 7.5 Hz, 1H), 7.36 (t, J = 7.3 Hz, 1H), 7.23 (dd, J = 8.4 Hz, 1.5 Hz, 1H), 7.10 (d, J = 1.4 Hz, 1H), 6.88 (d, J = 8.4 Hz, 1H), 3.91 (br s, 5H), 3.88 (s, 3H).[5]
¹³C NMR (100 MHz, CDCl₃)δ 194.2, 150.6, 149.4, 149.1, 138.2, 134.4, 134.0, 132.6, 128.4, 127.6, 126.1, 124.6, 124.2, 113.5, 111.3, 56.0, 32.3.[5]
FT-IR (Thin Film)1690 cm⁻¹ (C=O stretch), 1513 cm⁻¹ (C=C aromatic stretch), 1253 cm⁻¹ & 1022 cm⁻¹ (C-O stretches of methoxy (B1213986) groups).[5]
Mass Spectrometry (EI-MS)m/z 280.3 [M]⁺, 265.1 [M–CH₃]⁺, 237.0 [M–COCH₃]⁺.[3]
Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the compound's solid-state structure.[1][3]

Parameter Value
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, β = 98.76°[3]

Experimental Protocols

Synthesis via Solvent-Free Claisen-Schmidt Condensation

This protocol describes a green chemistry approach to the synthesis of this compound.

Materials:

Procedure:

  • Warm 3.0 mmol of 3,4-dimethoxybenzaldehyde in a 25 mL beaker to 60°C until it liquefies.

  • To the liquefied aldehyde, add 3.0 mmol of 1-indanone and 3.8 mmol of solid NaOH.

  • Stir the reaction mixture vigorously at 60°C for 30 minutes. The mixture will solidify as the product forms.

  • After 30 minutes, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by adding 4 mL of 1 M HCl.

  • Wash the resulting solid residue with several small aliquots of distilled water.

  • Isolate the crude product via vacuum filtration. A typical crude yield is approximately 95%.[6]

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical recrystallized yield is around 56%.[6]

Workflow for Biological Activity Screening

The following workflow outlines the general steps to evaluate the potential anti-inflammatory and anticancer activities of the compound, based on methodologies used for similar derivatives.

G cluster_0 Anti-Inflammatory Activity Assessment cluster_1 Anticancer Activity Assessment A1 RAW 264.7 Macrophage Culture A2 Pre-treatment with Compound (e.g., 10 µM, 30 min) A1->A2 A3 Stimulation with LPS (e.g., 0.5 µg/mL, 24 h) A2->A3 A4 Collect Supernatant A3->A4 A5 Measure Cytokines (TNF-α, IL-6) via ELISA A4->A5 A6 Determine % Inhibition A5->A6 B1 Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) B2 Treatment with Compound (various concentrations, 48-72 h) B1->B2 B3 Cytotoxicity Assay (MTT) B2->B3 B5 Cell Cycle Analysis (Flow Cytometry) B2->B5 B6 Apoptosis Assay (Annexin V Staining) B2->B6 B4 Determine IC50 Value B3->B4

Figure 1: General workflow for evaluating the biological activities of the title compound.

Putative Biological Activities and Mechanisms of Action

While specific quantitative biological data for this compound is limited in the public domain, extensive research on the 2-benzylidene-1-indanone (B110557) scaffold provides strong indications of its potential therapeutic activities.

Anti-Inflammatory Activity

Derivatives of 2-benzylidene-1-indanone have demonstrated potent anti-inflammatory effects.[7] The primary mechanism is believed to be the inhibition of key pro-inflammatory signaling pathways.

Putative Mechanism: Inhibition of NF-κB and MAPK Signaling

Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38. These pathways are central to the production of inflammatory cytokines such as TNF-α and IL-6. It is hypothesized that this compound, like other chalcones, may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or p38 MAPK, thereby preventing the nuclear translocation of NF-κB and reducing the expression of inflammatory genes.[8]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK p38 p38 MAPK MyD88->p38 NFκB_IκBα NF-κB IκBα IKK->NFκB_IκBα Phosphorylates IκBα IκBα IκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB IκBα degradation DNA DNA NFκB_nuc->DNA Cytokines Inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Compound 2-(3,4-Dimethoxybenzylidene) -1-indanone Compound->IKK Inhibits Compound->p38 Inhibits

Figure 2: Putative anti-inflammatory mechanism via inhibition of NF-κB and p38 MAPK pathways.

Anticancer Activity

Structurally similar benzylidene indanones have shown significant cytotoxic activity against various human cancer cell lines.[9] The proposed mechanisms involve the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Putative Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

Many cytotoxic agents function by halting the cell division process at specific checkpoints. For related indanone derivatives, this often occurs at the G2/M transition, the final checkpoint before mitosis.[9][10] This arrest is typically mediated by the modulation of key regulatory proteins, such as cyclin-dependent kinases (e.g., Cdc2/CDK1) and their regulatory partners (e.g., Cyclin B1).[11] Prolonged arrest at this phase can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and the cleavage of essential cellular proteins like PARP.[9]

G Cell Cycle Progression cluster_0 G2/M Checkpoint Control G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Apoptosis Apoptosis G2->Apoptosis Prolonged Arrest Leads to M->G1 Cdc2_CyclinB Cdc2/Cyclin B1 Complex Cdc2_CyclinB->M Promotes Mitotic Entry Compound 2-(3,4-Dimethoxybenzylidene) -1-indanone Compound->Cdc2_CyclinB Down-regulates

Figure 3: Proposed mechanism of anticancer activity via induction of G2/M cell cycle arrest.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with well-defined physicochemical properties and a straightforward synthetic route. While direct biological data is sparse, the extensive evidence from related analogues strongly suggests potential as an anti-inflammatory and anticancer agent. Future research should focus on obtaining quantitative biological data (e.g., IC₅₀ values) for this specific compound against a panel of inflammatory markers and cancer cell lines. Elucidating its precise molecular targets and confirming its mechanism of action through detailed cell-based assays will be critical for advancing its potential development as a therapeutic lead compound.

References

Unveiling the Bioactivity of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological activities of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a member of the chalcone (B49325) family of compounds. While direct extensive research on this specific molecule is limited, this document compiles and extrapolates data from closely related 2-benzylidene-1-indanone (B110557) derivatives to provide a comprehensive overview of its potential therapeutic applications. The guide covers its synthesis, potential anticancer and anti-inflammatory activities, and the underlying mechanisms of action, including tubulin polymerization inhibition and modulation of key signaling pathways. Detailed experimental protocols for evaluating these biological activities are provided to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic organic compound belonging to the α,β-unsaturated ketones known as chalcones.[1][2] The core structure consists of a 1-indanone (B140024) moiety linked to a 3,4-dimethoxybenzylidene group.[1] The presence of the dimethoxy substitution on the benzylidene ring is a common feature in many biologically active natural products and synthetic compounds, often contributing to enhanced potency and favorable pharmacokinetic properties.

Derivatives of 2-benzylidene-1-indanone have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide focuses on the potential biological activities of this compound, drawing parallels from structurally similar compounds to elucidate its therapeutic promise.

Synthesis

The primary synthetic route to this compound is the Claisen-Schmidt condensation reaction. This is a base-catalyzed reaction between 1-indanone and 3,4-dimethoxybenzaldehyde (B141060).[6]

Synthesis Indanone 1-Indanone Reaction + Indanone->Reaction Benzaldehyde 3,4-Dimethoxybenzaldehyde Benzaldehyde->Reaction Product This compound Reaction->Product Claisen-Schmidt Condensation Catalyst NaOH, Ethanol (B145695) Catalyst->Reaction

Figure 1: Synthetic pathway for this compound.

Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties.

Anticancer Activity

Numerous 2-benzylidene-1-indanone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[3][7] The proposed mechanisms for this anticancer activity include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

3.1.1. Inhibition of Tubulin Polymerization

Several indanone derivatives are known to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division.[3][8] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[8]

Quantitative Data from Related Compounds:

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative ABreast (MCF-7)0.01[9]
Derivative BColon (HCT-116)0.088[9]
Derivative CLeukemia (THP-1)0.12[9]
Derivative DLung (A549)0.21[9]
ITH-6Colon (HT-29)0.44[10]

Table 1: In vitro cytotoxic activity of selected 2-benzylidene-1-indanone derivatives against various human cancer cell lines.

3.1.2. Cell Cycle Arrest and Apoptosis

Treatment with 2-benzylidene-1-indanone derivatives has been shown to induce cell cycle arrest, predominantly at the G2/M phase, which is consistent with the disruption of microtubule formation.[7][8] This cell cycle blockade is often followed by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[7]

Anticancer_Mechanism cluster_0 Mechanism of Action Compound 2-(3,4-Dimethoxybenzylidene) -1-indanone Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Proposed anticancer mechanism of action.
Anti-inflammatory Activity

The 2-benzylidene-1-indanone scaffold is also a promising framework for the development of anti-inflammatory agents.[4][11] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][11]

3.2.1. Inhibition of NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By blocking the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade.[4]

Quantitative Data from a Related Compound:

A study on a novel arylidene indanone small molecule (IPX-18) demonstrated significant inhibition of TNF-α release with the following IC50 values[12][13]:

  • Human Whole Blood (HWB): 298.8 nM

  • Peripheral Blood Mononuclear Cells (PBMCs): 96.29 nM

Anti_Inflammatory_Pathway cluster_1 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Compound 2-(3,4-Dimethoxybenzylidene) -1-indanone Compound->IKK Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Synthesis of this compound

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (10% aqueous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve equimolar amounts of 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

  • Add the aqueous NaOH solution dropwise to the stirred mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis_Workflow Start Start Dissolve Dissolve Reactants in Ethanol Start->Dissolve Add_Base Add NaOH Solution Dissolve->Add_Base Reflux Reflux for 2-4h Add_Base->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End End Recrystallize->End

Figure 4: Experimental workflow for synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Tubulin Polymerization Assay

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Test compound

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer and GTP.

  • Add the test compound or a vehicle control to the reaction mixture.

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the inhibitory effect of the compound.

NF-κB Activation Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Reagents for immunofluorescence staining (primary anti-NF-κB p65 antibody, fluorescently labeled secondary antibody, DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate.

  • Pre-treat the cells with the test compound for 1 hour.

  • Stimulate the cells with LPS for 30-60 minutes.

  • Fix and permeabilize the cells.

  • Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. Nuclear translocation of p65 indicates NF-κB activation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of its structural analogs, this compound is anticipated to possess potent anticancer and anti-inflammatory properties. The provided experimental protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

2-(3,4-Dimethoxybenzylidene)-1-indanone as a chalcone derivative for cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones and their derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. This technical guide focuses on a specific chalcone (B49325) derivative, 2-(3,4-Dimethoxybenzylidene)-1-indanone, a molecule of interest in oncological research. This document provides a comprehensive overview of its synthesis, characterization, and the current understanding of its potential as an anticancer agent, based on the activities of structurally related compounds. While specific quantitative data on the cytotoxicity and cellular effects of this compound are not extensively available in public literature, this guide furnishes detailed experimental protocols for researchers to conduct such evaluations. Furthermore, it outlines the key signaling pathways commonly targeted by similar chalcone and indanone derivatives in cancer cells, providing a roadmap for future investigations into the mechanism of action of this promising compound.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a paramount objective in biomedical research. Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in drug discovery. The 2-benzylidene-1-indanone (B110557) framework, a cyclic analogue of chalcones, has garnered considerable attention for its significant cytotoxic and antineoplastic activities. The compound this compound, with its methoxy-substituted phenyl ring, presents a compelling candidate for further investigation in cancer research. The methoxy (B1213986) groups are known to often enhance the biological activity of chalcones.[1]

This whitepaper serves as a technical resource for researchers, providing a consolidated repository of information on the synthesis and characterization of this compound, alongside detailed methodologies for evaluating its anticancer potential.

Synthesis and Characterization

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060).

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₈H₁₆O₃[3]
Molecular Weight 280.32 g/mol [3]
CAS Number 5706-15-0
Appearance Yellow solid
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one[3]
Experimental Protocol: Synthesis

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695) (95%)

  • Hydrochloric Acid (HCl), 1 M

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 1-indanone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide, dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate forms. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with 1 M HCl.

  • Filter the resulting solid precipitate and wash thoroughly with cold distilled water.

  • Purify the crude product by recrystallization from hot ethanol to yield pure this compound.[1]

Characterization Data

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Characteristics
¹H NMR Peaks corresponding to aromatic protons, methoxy protons, and the vinyl proton.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C bond, and C-O ether linkages.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Anticancer Potential

While specific studies detailing the anticancer activity of this compound are limited, extensive research on related 2-benzylidene-1-indanone derivatives provides strong evidence for their potential as antineoplastic agents. These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including breast, colon, leukemia, and lung cancer cells, with IC₅₀ values often in the nanomolar to low micromolar range.[4]

Proposed Mechanisms of Action

Structurally similar compounds are known to induce cancer cell death through several mechanisms:

  • Induction of Apoptosis: Many chalcone and indanone derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[5]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[6]

  • Inhibition of Tubulin Polymerization: Some 2-benzylidene-1-indanones have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[4]

Experimental Protocols for Biological Evaluation

To facilitate further research into the anticancer properties of this compound, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Further Investigation

Based on the known mechanisms of action of similar compounds, the following signaling pathways are recommended as starting points for investigating the molecular targets of this compound.[7][8]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Chalcone derivatives have been reported to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indanone 2-(3,4-Dimethoxybenzylidene) -1-indanone Indanone->Akt Inhibits?

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Some chalcones have been shown to exert their anticancer effects by modulating this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Indanone 2-(3,4-Dimethoxybenzylidene) -1-indanone Indanone->MEK Inhibits? Indanone->ERK Inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cancer cell survival. Its constitutive activation is observed in many tumors, making it an attractive therapeutic target. Certain chalcone derivatives have demonstrated the ability to inhibit NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Gene Transcription (Survival, Proliferation) Indanone 2-(3,4-Dimethoxybenzylidene) -1-indanone Indanone->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Its straightforward synthesis and the well-documented anticancer potential of related compounds underscore the need for a thorough investigation of its biological activities. This technical guide provides the necessary framework and detailed methodologies for researchers to undertake a comprehensive evaluation of this compound.

Future research should focus on:

  • Quantitative evaluation of the cytotoxicity of this compound against a panel of human cancer cell lines.

  • In-depth mechanistic studies to elucidate its effects on apoptosis, the cell cycle, and key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogues.

  • In vivo studies in animal models to assess its efficacy and safety profile.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives in the fight against cancer.

References

An In-depth Technical Guide on the Therapeutic Targets of Dimethoxy-Substituted Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the therapeutic targets of dimethoxy-substituted chalcones, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways.

Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of bioactive compounds.[1][2] The presence and position of methoxy (B1213986) (-OCH3) groups on the aromatic rings play a crucial role in modulating their pharmacological activities, which span anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] This document delves into the specific molecular targets and mechanisms of action of various dimethoxy-substituted chalcones.

Anticancer Therapeutic Targets

Dimethoxy-substituted chalcones have demonstrated significant potential as anticancer agents by targeting a multitude of cellular processes, including cell cycle progression, apoptosis, autophagy, and key signaling pathways.[1][5][6]

1.1. Cell Cycle Arrest and Apoptosis Induction

Several dimethoxy-chalcone derivatives exert their anticancer effects by inducing cell cycle arrest and promoting programmed cell death (apoptosis).

  • 2',5'-Dimethoxychalcone Derivatives: A series of these compounds were found to be cytotoxic against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[7] Compounds 13 and 17 from this series induced G1 phase arrest in NTUB1 cells and S and G1, or G1 and G2/M phase arrests in PC3 cells, respectively, leading to apoptosis.[7]

  • 4,4'-Dimethoxychalcone (DMC): This compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, Bim, tBid) and downregulating anti-apoptotic proteins (Bcl-2, Mcl-1), alongside caspase-3 activation and PARP cleavage.[8]

  • 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): Isolated from Chromolaena tacotana, DDC inhibits breast cancer cell proliferation by inducing G0/G1 phase cell cycle arrest and triggering mitochondrial apoptosis.[5]

  • Difluoro-Dimethoxy Chalcones: A synthesized series of these compounds demonstrated higher cytotoxicity than 5-Fluorouracil, with compound 7 inducing early and late apoptosis in human tumor cell lines, confirmed by PARP cleavage.[9]

1.2. Modulation of Autophagy

Autophagy, a cellular degradation process, is a dual-edged sword in cancer. Dimethoxy chalcones have been shown to modulate this process to achieve anticancer effects.

  • 4,4'-Dimethoxychalcone (DMC): DMC promotes autophagosome accumulation but ultimately leads to lysosomal dysfunction, impairing autophagic flux. This disruption, combined with the induction of Endoplasmic Reticulum (ER) stress, contributes to its apoptotic effects.[8] In other contexts, DMC is identified as a geroprotective agent that promotes longevity and cardioprotection through the induction of autophagy.[10]

  • 3,4-Dimethoxychalcone (B600365) (3,4-DC): This chalcone (B49325) is a potent inducer of autophagy.[11] It activates transcription factors TFEB and TFE3, key regulators of lysosomal biogenesis and autophagy, leading to cardioprotective effects and improved efficacy of anticancer chemotherapy.[12][13]

  • 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone (DDC): DDC triggers autophagy in breast cancer cells, which, along with apoptosis, contributes to its cancer cell growth-inhibitory effects.[5]

1.3. Targeting Cellular Signaling Pathways

Dimethoxy chalcones modulate several critical signaling pathways involved in cancer cell proliferation and survival.

  • Microtubule-Targeted Action: 2',5'-dimethoxychalcone derivatives have been identified as microtubule-targeted agents.[7] Compound 17 was shown to increase the level of α-tubulin in the polymerized microtubule fraction, similar to the action of paclitaxel.[7]

  • Endoplasmic Reticulum (ER) Stress: 4,4'-Dimethoxychalcone (DMC) induces ER stress, evidenced by the increased expression of key stress marker proteins like p-PERK, p-IRE1, GRP78, and CHOP.[8] Inhibition of ER stress was found to reverse the apoptotic effects of DMC.[8]

  • MAPK Pathway: DMC also activates the mitogen-activated protein kinase (MAPK) pathway, including Erk, JNK, and p38, which is intertwined with its induction of ER stress and apoptosis.[8]

  • Hsp90 Inhibition: 2',4'-dimethoxychalcone (B1233493) was discovered to be an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins. This activity allows it to inhibit the growth of iressa-resistant non-small cell lung cancer (NSCLC).[14]

Quantitative Data: Anticancer Activity of Dimethoxy-Chalcones

Chalcone DerivativeCancer Cell LineActivityIC50 ValueReference
2',5'-dimethoxychalcone derivative 13 NTUB1 (bladder)CytotoxicityNot specified[7]
2',5'-dimethoxychalcone derivative 17 PC3 (prostate)CytotoxicityNot specified[7]
4,4'-dimethoxychalcone (DMC)VariousApoptosis InductionNot specified[8]
Butein (a chalcone)-Aromatase Inhibition3.75 µM[5]
(E)-5,6-dimethyl-3-(naphthalen-2-ylmethyl)-1-(3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propyl)-1H-benzo[d]imidazol-3-ium bromide (7f )HL-60, MCF-7, SW-480Cytotoxicity8.0, 11.1, and 5.8-fold lower than Cisplatin[15]
4-methoxy substituted diaryl ether chalcone (25 )MCF-7, HepG2, HCT116Cytotoxicity3.44, 4.64, 6.31 µM[16]

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key driver of many diseases. Dimethoxy-substituted chalcones exhibit potent anti-inflammatory properties by targeting central inflammatory signaling pathways.

  • NF-κB and MAPK Signaling: The anti-inflammatory effects of many dimethoxy chalcones are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[17][18][19]

  • 2′-hydroxy-2,6′-dimethoxychalcone (2,6′-DMC): This compound demonstrated superior inhibition of nitric oxide (NO), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages by modulating the NF-κB and MAPK pathways.[17]

  • 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC): This derivative also significantly mitigated the LPS-induced expression of NO, PGE2, inflammatory cytokines, COX-2, and iNOS proteins by reducing NF-κB, p38, and JNK protein levels.[19]

  • 4,4'-Dimethoxychalcone (DMC): In the context of traumatic brain injury, DMC mitigates neuroinflammation by suppressing microglial activation and decreasing the production of inflammatory factors.[20]

Signaling Pathway: Anti-inflammatory Action of Dimethoxy Chalcones

G Anti-inflammatory Signaling Pathway of Dimethoxy Chalcones LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation Chalcones Dimethoxy Chalcones Chalcones->MAPK Chalcones->NFkB

Caption: Inhibition of LPS-induced inflammatory pathways by dimethoxy chalcones.

Neuroprotective Therapeutic Targets

Certain dimethoxy chalcones have shown promise in protecting neuronal cells from damage, particularly in the context of neuroinflammation.

  • 4,4'-Dimethoxychalcone (DMC): DMC has been shown to alleviate neuroinflammation and neuronal damage following traumatic brain injury.[20] The proposed mechanism involves the modulation of the TREM2/PI3K/AKT/NF-κB signaling pathway, leading to suppressed microglial activation and improved neuromotor function in mouse models.[20]

Signaling Pathway: Neuroprotective Action of 4,4'-Dimethoxychalcone

G Neuroprotective Pathway of 4,4'-Dimethoxychalcone TBI Traumatic Brain Injury (TBI) TREM2 TREM2 TBI->TREM2 DMC 4,4'-Dimethoxy- chalcone DMC->TREM2 Neuroprotection Neuroprotection DMC->Neuroprotection PI3K_AKT PI3K/AKT Pathway TREM2->PI3K_AKT NFkB NF-κB Pathway PI3K_AKT->NFkB Microglia Microglial Activation NFkB->Microglia Neuroinflammation Neuroinflammation & Neuronal Damage Microglia->Neuroinflammation

Caption: 4,4'-DMC modulates the TREM2/PI3K/AKT/NF-κB pathway to exert neuroprotection.

Antimicrobial Therapeutic Targets

Dimethoxy-substituted chalcones have also been investigated for their activity against various pathogens, including bacteria.

  • (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one: This chalcone derivative showed excellent antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[21]

  • 2,4-Dimethoxychalcone (DMC): Showed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 72.6 µg/mL.[22]

While the broad-spectrum activity is noted, specific enzyme targets within the bacteria are still an active area of research. The antibacterial mechanism is thought to involve interference with peptidoglycan biosynthesis or other essential bacterial enzymes.[22]

Quantitative Data: Antimicrobial Activity of Dimethoxy-Chalcones

Chalcone DerivativeBacteriaActivityMIC (µg/mL)Reference
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-oneS. aureusAntibacterial125[21]
B. subtilisAntibacterial62.5[21]
E. coliAntibacterial250[21]
P. aeruginosaAntibacterial125[21]
2,4-DimethoxychalconeNot specifiedAntibacterial72.6[22]

Experimental Protocols

This section provides an overview of common methodologies used in the evaluation of dimethoxy-substituted chalcones.

5.1. Synthesis of Dimethoxy-Chalcones

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation .[9][23]

  • Principle: This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

  • General Procedure:

    • Dissolve the appropriate dimethoxy-acetophenone and an aromatic aldehyde in a solvent like ethanol.[23]

    • Add a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature.[23][24]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[23]

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.[23]

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[23]

    • Confirm the structure and purity using analytical techniques such as NMR, Mass Spectrometry, and melting point analysis.[9][23]

Workflow: Chalcone Synthesis via Claisen-Schmidt Condensation

G Workflow for Claisen-Schmidt Chalcone Synthesis Start Start Reactants Mix Acetophenone & Benzaldehyde in Ethanol Start->Reactants Base Add Base (NaOH/KOH) Stir at RT Reactants->Base Monitor Monitor Reaction (TLC) Base->Monitor Precipitate Pour into Ice Acidify with HCl Monitor->Precipitate Filter Filter & Wash Crude Product Precipitate->Filter Purify Recrystallize (e.g., Ethanol) Filter->Purify Characterize Characterize (NMR, MS, MP) Purify->Characterize End End Characterize->End

Caption: A typical workflow for the synthesis and purification of chalcones.

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[9][19]

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

  • General Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the dimethoxy-chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).[19]

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[25]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.3. Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17][25]

  • Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

  • General Procedure:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with different concentrations of the dimethoxy-chalcone for 1 hour.[25]

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[25]

    • After 24 hours, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate.

    • Measure the absorbance at ~540 nm. The amount of nitrite is calculated from a standard curve of sodium nitrite.

5.4. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the chalcones.[12][17]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins.

  • General Procedure:

    • Treat cells with the chalcone derivative and/or a stimulant (e.g., LPS).

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, COX-2, Bax, Bcl-2, LC3-II).[5][17]

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system. The band intensity is quantified relative to a loading control like β-actin.

Conclusion

Dimethoxy-substituted chalcones represent a versatile and promising class of compounds with a wide array of therapeutic targets. Their ability to modulate multiple key cellular pathways, including those involved in cancer, inflammation, and neurodegeneration, underscores their potential for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight that the position of the methoxy groups is a critical determinant of biological activity and target specificity.[26][27] Further research focusing on optimizing the pharmacokinetic properties and conducting in vivo efficacy and safety studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

A Technical Guide to the Synthesis of 2-Benzylidene-1-indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthetic methodologies for 2-benzylidene-1-indanones, a class of compounds recognized for their significant biological activities, including anti-inflammatory and monoamine oxidase (MAO) inhibitory properties.[1][2][3] Structurally related to chalcones, these molecules serve as valuable scaffolds in medicinal chemistry and drug development.[1][4] This guide details the predominant synthetic routes, provides specific experimental protocols, and summarizes key reaction data for comparative analysis.

Core Synthetic Strategy: The Claisen-Schmidt Condensation

The most prevalent and versatile method for synthesizing 2-benzylidene-1-indanones is the Claisen-Schmidt condensation.[5] This reaction involves a base-catalyzed aldol (B89426) condensation between a 1-indanone (B140024) derivative (which possesses α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens).[5] The initial aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the 2-benzylidene-1-indanone (B110557).[6]

The general reaction is depicted below:

Caption: General scheme for Claisen-Schmidt condensation.

The mechanism proceeds via the formation of a ketone enolate, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde.

G start 1-Indanone + Base (OH⁻) enolate Enolate Formation (Deprotonation at α-carbon) start->enolate attack Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate->attack + Aromatic Aldehyde alkoxide Alkoxide Intermediate attack->alkoxide protonation Protonation (Alkoxide protonated by solvent) alkoxide->protonation aldol Aldol Adduct (β-Hydroxy Ketone) protonation->aldol dehydration Dehydration (Base-catalyzed elimination of H₂O) aldol->dehydration product 2-Benzylidene-1-indanone (α,β-Unsaturated Ketone) dehydration->product

Caption: Mechanism of the Claisen-Schmidt condensation.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Claisen-Schmidt condensation is influenced by the substrates, catalyst, and reaction conditions. A variety of methods, from traditional solvent-based approaches to modern green chemistry techniques, have been successfully employed.

Entry1-Indanone DerivativeAromatic AldehydeCatalyst/BaseSolventTime (h)Yield (%)Reference
11-IndanoneBenzaldehyde (B42025)NaOHEthanol (B145695)18~85-95[4]
21-Indanone4-MethoxybenzaldehydeNaOHEthanol18~80-90[4]
31-Indanone4-ChlorobenzaldehydeNaOHEthanol18~80-90[4]
46-Hydroxy-1-indanoneVarious Benzaldehydes20% (w/v) NaOHEthanolOvernightNot Specified[7]
51-Indanone3,4-DimethoxybenzaldehydeSolid NaOHSolvent-Free< 0.25Quantitative[4]
6o-Phthaldialdehyde¹Acetophenone (B1666503)NaOHEthanol0.570-85[8]
7Indan-1,3-dioneBenzaldehyde2-HEAF (IL)Neat< 1 min98[9]

¹ This reaction between o-phthaldialdehyde and acetophenone is a related synthesis that also yields a 2-benzylidene-1-indanone structure.[10][11] ² 2-HEAF = 2-hydroxyethylammonium formate (B1220265) (an ionic liquid).

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided below. These protocols offer a practical guide for laboratory implementation.

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation [4][12]

  • Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the selected aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

  • Catalyst Addition: While stirring, cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH) (2-3 eq.).

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can vary from several hours to overnight.

  • Monitoring: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice and water. Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Dry the purified product and confirm its structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ultrasound-Assisted Synthesis [8]

  • Reaction Setup: In a suitable vessel, combine o-phthaldialdehyde (3.0 mmol, 1.0 eq.), acetophenone (3.0 mmol, 1.0 eq.), and sodium hydroxide (7.0 mmol, 2.0 eq.) in 10 mL of ethanol.

  • Reaction: Cool the solution to 0 °C and stir while irradiating with an ultrasonic probe (e.g., 200W, 26 kHz) for 30 minutes. This method has been shown to reduce reaction times and energy consumption.[8][13]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. This "green synthesis" approach often leads to high yields and minimizes waste.[8]

Protocol 3: Solvent-Free Claisen-Schmidt Condensation [4]

  • Reactant Grinding: In a mortar and pestle, combine the 1-indanone (1.0 eq.), a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde, 1.0 eq.), and finely ground solid sodium hydroxide (2-3 eq.).

  • Reaction: Vigorously grind the solids together. The mixture will typically turn into an oil and then solidify as the reaction proceeds. This process is usually complete in a few minutes.

  • Workup: Add 10% aqueous HCl to the solid mass to neutralize the excess base and precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from an appropriate solvent mixture (e.g., ethanol/water) to obtain the pure 2-benzylidene-1-indanone derivative. This method is environmentally friendly and can result in quantitative yields in a very short time.[4][5]

Experimental Workflow and Characterization

A typical workflow for the synthesis, purification, and characterization of 2-benzylidene-1-indanones is illustrated below.

G setup 1. Reaction Setup (Reactants, Solvent, Catalyst) reaction 2. Reaction (Stirring, Heating, or Ultrasound/Microwave) setup->reaction monitoring 3. Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching, Precipitation, Extraction) monitoring->workup Complete purification 5. Purification (Filtration, Recrystallization, Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS, M.P.) purification->characterization

Caption: General workflow for 2-benzylidene-1-indanone synthesis.

Standard characterization involves a suite of analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to elucidate the molecular structure, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key functional groups (such as the α,β-unsaturated carbonyl), and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.[8][14] Melting point analysis is also a crucial step for assessing the purity of the final compound.

References

Discovery and significance of the indanone scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in the field of medicinal chemistry, demonstrating remarkable versatility in engaging with a wide array of biological targets.[1] Its rigid, yet adaptable, framework allows for the strategic placement of functional groups, leading to the development of potent and selective modulators of various physiological processes. The significance of the indanone core was notably solidified with the successful development and approval of Donepezil, a cornerstone therapy for Alzheimer's disease.[2][3] This achievement sparked significant scientific interest in the moiety, revealing its potential in designing therapies for a spectrum of diseases, ranging from neurodegenerative disorders to cancer and inflammatory conditions.[1][4] This technical guide provides a comprehensive exploration of the discovery, significance, and therapeutic applications of the indanone scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Discovery and Historical Significance: The Donepezil Breakthrough

The journey of the indanone scaffold to prominence in medicinal chemistry is intrinsically linked to the development of Donepezil (brand name Aricept®). In the quest for effective treatments for Alzheimer's disease, researchers sought acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit observed in patients.[2] Through a process of random screening and subsequent structural modifications, an indanone derivative was designed that exhibited a well-balanced profile of potent AChE inhibition and favorable pharmacokinetic properties.[2] The successful clinical trials and eventual FDA approval of Donepezil in 1996 showcased the therapeutic potential of the indanone core and catalyzed further exploration of its derivatives for a multitude of other diseases.[3]

Synthetic Methodologies: Building the Indanone Core

The construction of the 1-indanone (B140024) nucleus is predominantly achieved through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides.[5][6] This robust and widely employed method involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong acid catalyst.

Experimental Protocol: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol details a general procedure for the synthesis of the 1-indanone core.

Materials:

  • 3-Arylpropanoic acid

  • Polyphosphoric acid (PPA) or a Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous dichloromethane (B109758) (if using a Lewis acid)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place the 3-arylpropanoic acid.

  • Catalyst Addition:

    • Using Polyphosphoric Acid (PPA): Add PPA to the flask in a quantity sufficient to ensure efficient stirring.

    • Using a Lewis Acid: Dissolve the 3-arylpropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise.

  • Reaction:

    • With PPA: Heat the mixture with stirring to the required temperature (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • With a Lewis Acid: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Work-up:

    • With PPA: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • With a Lewis Acid: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate solvent system.

G cluster_workflow Synthesis Workflow Start Start Reaction Setup Reaction Setup (3-Arylpropanoic Acid) Start->Reaction Setup Catalyst Addition Catalyst Addition (e.g., PPA or AlCl₃) Reaction Setup->Catalyst Addition Reaction Reaction (Heating or Stirring) Catalyst Addition->Reaction Work-up Work-up (Quenching and Extraction) Reaction->Work-up Purification Purification (Column Chromatography) Work-up->Purification End 1-Indanone Purification->End

Caption: General workflow for the synthesis of 1-indanone.

Biological Activities and Therapeutic Applications

The indanone scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic areas.

Neurodegenerative Diseases: Combating Alzheimer's and Parkinson's

The success of Donepezil has firmly established the indanone scaffold as a key pharmacophore in the development of treatments for neurodegenerative diseases.[2][3] Indanone derivatives have been extensively explored as inhibitors of acetylcholinesterase (AChE) for Alzheimer's disease and monoamine oxidase (MAO) for Parkinson's disease.[1][7]

Table 1: Inhibitory Activity of Indanone Derivatives against AChE and MAO

Compound IDTargetIC₅₀ / Kᵢ (nM)Reference
DonepezilAChEIC₅₀: 14.8 - 22.4[1][4]
Compound D29AChEIC₅₀: 22.4[1]
Compound D28AChEIC₅₀: 24.8[1]
C6-substituted indanoneMAO-BIC₅₀: 1 - 30[7]
2-benzylidene-1-indanone (5g)MAO-AIC₅₀: 131[8]
2-benzylidene-1-indanone derivativesMAO-BIC₅₀: <2740[8]
2-heteroarylidene-1-indanone derivativesMAO-BIC₅₀: 4.4 - 1530[9]

This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[6][10]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (indanones) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the experiment.

  • Plate Setup: In a 96-well plate, add the following to each well:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow AChE Inhibition Assay Workflow Start Start Reagent Preparation Reagent Preparation (Buffer, DTNB, ATCI, AChE) Start->Reagent Preparation Plate Setup Plate Setup (Blank, Control, Test Samples) Reagent Preparation->Plate Setup Pre-incubation Pre-incubation (10 min at 25°C) Plate Setup->Pre-incubation Initiate Reaction Initiate Reaction (Add ATCI) Pre-incubation->Initiate Reaction Kinetic Measurement Kinetic Measurement (Absorbance at 412 nm) Initiate Reaction->Kinetic Measurement Data Analysis Data Analysis (% Inhibition, IC₅₀) Kinetic Measurement->Data Analysis End Results Data Analysis->End

Caption: Workflow for the acetylcholinesterase inhibition assay.

Anticancer Activity: A Multifaceted Approach

The indanone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[11] Derivatives of indanone have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often acting through mechanisms such as the inhibition of tubulin polymerization and the modulation of critical signaling pathways.[11][12]

Table 2: Cytotoxic Activity of Indanone Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.44[11][13]
ITH-6Thiazolyl HydrazoneCOLO 205 (Colon)0.98[11][13]
ITH-6Thiazolyl HydrazoneKM 12 (Colon)0.41[11][13]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[11]
Compound 9j2-Benzylidene-1-indanoneHCT-116 (Colon)0.088[11]
Compound 9j2-Benzylidene-1-indanoneA549 (Lung)0.21[11]

This assay is used to evaluate the effect of compounds on the in vitro assembly of microtubules from purified tubulin.[5][14]

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compounds (indanones) dissolved in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a cuvette holder

  • Quartz cuvettes

Procedure:

  • Reagent Preparation: On ice, prepare a solution of tubulin in G-PEM buffer containing GTP and glycerol.

  • Reaction Mixture: In a pre-chilled quartz cuvette, add the tubulin solution and the test compound at the desired concentration. The final volume is typically around 70 µL.[15]

  • Initiate Polymerization: Transfer the cuvette to a temperature-controlled spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. The extent of inhibition can be determined by comparing the polymerization curves of the test compound with a vehicle control. The IC₅₀ value can be calculated from a dose-response curve.

G cluster_workflow Tubulin Polymerization Assay Workflow Start Start Reagent Preparation Reagent Preparation on Ice (Tubulin, Buffer, GTP) Start->Reagent Preparation Reaction Mixture Prepare Reaction Mixture (Tubulin + Test Compound) Reagent Preparation->Reaction Mixture Initiate Polymerization Initiate Polymerization (Transfer to 37°C) Reaction Mixture->Initiate Polymerization Measurement Measure Absorbance at 340 nm Initiate Polymerization->Measurement Data Analysis Data Analysis (Polymerization Curves, IC₅₀) Measurement->Data Analysis End Results Data Analysis->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathways Modulated by Indanone Derivatives

The diverse biological activities of the indanone scaffold are a consequence of its ability to interact with a range of molecular targets and modulate critical signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Certain indanone derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway. They can prevent the phosphorylation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

G cluster_nfkb NF-κB Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB (p65/p50) Transcription Transcription of Pro-inflammatory Genes Indanone Indanone Derivative Indanone->Inhibition DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes activates transcription of

Caption: Inhibition of the NF-κB pathway by indanone derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. It comprises several subfamilies, including ERK, JNK, and p38 MAPKs. Indanone derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects, although the precise upstream targets are still under investigation for many derivatives.

G cluster_mapk MAPK Signaling Pathway Stimulus Extracellular Stimuli (Growth Factors, Stress) Ras Ras Stimulus->Ras JNK_p38 JNK / p38 Stimulus->JNK_p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK_p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Indanone Indanone Derivative Indanone->Inhibition

References

Preliminary Toxicity and Safety Profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary overview of the toxicity and safety profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone. The information presented is based on available data for structurally related 2-benzylidene-1-indanone (B110557) and chalcone (B49325) derivatives. Direct toxicological data for this compound is limited, and therefore, the information herein should be interpreted with caution and is intended for research and informational purposes only. Further comprehensive safety and toxicity studies on the specific compound are warranted.

Introduction

This compound is a member of the chalcone and benzylidene-indanone class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and neuroprotective effects. Understanding the preliminary toxicity and safety profile of this compound is a critical step in its development as a potential therapeutic agent. This technical guide summarizes the available toxicological data from related compounds, details relevant experimental protocols, and visualizes key cellular pathways and experimental workflows to provide a foundational safety assessment.

Inferred Toxicological Profile

The toxicological profile of this compound is inferred from studies on structurally similar 2-benzylidene-1-indanone and chalcone derivatives.

Acute Toxicity

Acute toxicity studies on chalcone derivatives suggest a generally low order of acute toxicity. An oral acute toxicity study in mice based on Lorke's method indicated that while some derivatives exhibited mild toxic signs, the median lethal dose (LD50) for most was high.

Table 1: Acute Oral Toxicity of Chalcone Derivatives in Mice

Compound ClassTest SpeciesRoute of AdministrationLD50 (mg/kg)Observed EffectsReference
Chalcone DerivativesMiceOral3807.9 to >5000Mild toxicity signs, with mortality in a minority of derivatives.[1][2][1][2]
Sub-Acute Toxicity

Sub-acute toxicity studies provide insights into the effects of repeated exposure to a compound. A 28-day study on a specific 2-benzylidene-1-indanone derivative in Swiss-albino mice revealed no significant toxicity at a dose of 100 mg/kg.[3] However, a 21-day study on other chalcone derivatives showed that some could induce mild visceral damage and behavioral changes at doses of 20 and 40 mg/kg.[4]

Table 2: Sub-Acute Toxicity of 2-Benzylidene-1-indanone and Chalcone Derivatives

Compound TypeTest SpeciesDosageDurationKey FindingsReference
2-Benzylidene-1-indanone derivativeSwiss-albino mice100 mg/kg/day28 daysNon-toxic[3]
Chalcone derivative 43BALB/c mice20 and 40 mg/kg/day21 daysMucus in feces, visceral damage (liver), altered organ coefficient (kidney, brain), aggressiveness.[4][4]
Chalcones 40 and 42BALB/c mice20 and 40 mg/kg/day21 daysRelatively non-toxic.[4][4]
In Vitro Cytotoxicity

The in vitro cytotoxicity of 2-benzylidene-1-indanone derivatives has been evaluated against a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the cell line. Importantly, some derivatives have shown selectivity, with higher toxicity towards cancer cells compared to normal cells. For instance, several 2-benzylidene-1-indanone derivatives were found to be non-toxic to the human normal hepatic cell line HL-7702 at a concentration of 10 µM.[5]

Table 3: In Vitro Cytotoxicity of 2-Benzylidene-1-indanone Derivatives

Compound ClassCell LineAssayIC50 (µM)Key FindingsReference
2-Benzylidene-1-indanone derivativesHuman cancer cell lines (breast, colon, leukemia, lung)Not specified0.010 - 0.880Potent cytotoxicity against various cancer cell lines.[6][6]
2-Benzylidene-1-indanone derivative 1Human carcinoma cellsNot specified0.010 - 14.76Potent cytotoxicities.[3][3]
2-Benzylidene-1-indanone derivativesMurine primary macrophagesMTT>10Assessed for safety before evaluating anti-inflammatory effects.[5][5]
2-Benzylidene-1-indanone derivativesHL-7702 (human normal hepatic cell line)MTT>10No significant cytotoxicity observed at 10 µM.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's toxicological profile. The following are standard protocols for key toxicity and safety experiments.

Acute Oral Toxicity Study (Lorke's Method)

This method is a biphasic procedure used to determine the LD50 of a substance.

  • Phase 1:

    • Nine mice are divided into three groups of three.

    • Three different doses of the test compound (e.g., 10, 100, and 1000 mg/kg) are administered orally to each group.

    • The animals are observed for 24 hours for signs of toxicity and mortality.

  • Phase 2:

    • Based on the results of Phase 1, three new, more specific doses are selected.

    • Three mice are used, one for each dose.

    • The animals are again observed for 24 hours for toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Cells (e.g., HL-7702, murine primary macrophages) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

    • The plate is incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations.

    • The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) is also included.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • MTT solution is added to each well.

    • The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflows

experimental_workflow cluster_acute_toxicity Acute Oral Toxicity (Lorke's Method) cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) a1 Phase 1: Dose Range Finding (3 groups of 3 mice) a2 Phase 2: LD50 Determination (3 individual mice) a1->a2 a3 Observation (24h) - Toxicity Signs - Mortality a2->a3 a4 LD50 Calculation a3->a4 c1 Cell Seeding (96-well plate) c2 Compound Treatment (24-72h) c1->c2 c3 MTT Addition (2-4h) c2->c3 c4 Formazan Solubilization c3->c4 c5 Absorbance Reading c4->c5 c6 IC50 Determination c5->c6

Caption: Workflow for acute and in vitro toxicity testing.

Signaling Pathways

Some 2-benzylidene-1-indanone derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->inflammation induces transcription of compound 2-Benzylidene-1-indanone Derivative compound->ikk inhibits lps2 LPS tlr4_2 TLR4 lps2->tlr4_2 tak1 TAK1 tlr4_2->tak1 jnk JNK tak1->jnk p38 p38 tak1->p38 erk ERK tak1->erk ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 inflammation2 Pro-inflammatory Mediators ap1->inflammation2 compound2 2-Benzylidene-1-indanone Derivative compound2->tak1 inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Conclusion

Based on the available data for structurally related compounds, this compound is anticipated to have a relatively low acute toxicity profile. In vitro studies on derivatives suggest potential for selective cytotoxicity against cancer cells, with lower toxicity towards normal cells. However, the possibility of toxicity with repeated dosing, as seen with some chalcones, cannot be ruled out without further investigation. The anti-inflammatory properties of this class of compounds appear to be mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.

This preliminary safety and toxicity profile serves as a foundational guide for researchers. It is imperative that comprehensive in vitro and in vivo toxicological studies are conducted on this compound to establish a definitive safety profile before any further development.

References

Spectroscopic and Synthetic Profile of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and key chemical properties of 2-(3,4-Dimethoxybenzylidene)-1-indanone. This compound, a member of the chalcone (B49325) family, is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural rigidity and electronic properties conferred by the indanone and dimethoxybenzylidene moieties make it a valuable scaffold for further drug development.

General Information

IdentifierValue
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one[2][3]
Molecular Formula C₁₈H₁₆O₃[1][2]
Molecular Weight 280.3 g/mol [1][2]
CAS Number 5706-15-0[1]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.84d, J = 7.5 Hz1HAromatic H (Indanone)
7.56-7.53m2HAromatic H (Indanone) & Vinylic H
7.49d, J = 7.5 Hz1HAromatic H (Indanone)
7.36t, J = 7.3 Hz1HAromatic H (Indanone)
7.23dd, J = 8.4 Hz, 1.5 Hz1HAromatic H (Dimethoxybenzylidene)
7.10d, J = 1.4 Hz1HAromatic H (Dimethoxybenzylidene)
6.88d, J = 8.4 Hz1HAromatic H (Dimethoxybenzylidene)
3.91br s5HCH₂ (Indanone) & OCH₃
3.88s3HOCH₃

Data sourced from The Royal Society of Chemistry.[4]

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
194.2C=O
150.6Aromatic C-O
149.4Aromatic C-O
149.1Aromatic C
138.2Aromatic C
134.4Aromatic C
134.0Vinylic C
132.6Aromatic C
128.4Aromatic C-H
127.6Aromatic C-H
126.1Aromatic C-H
124.6Aromatic C-H
124.2Aromatic C-H
113.5Aromatic C-H
111.3Aromatic C-H
56.0OCH₃
32.3CH₂

Data sourced from The Royal Society of Chemistry.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm⁻¹)IntensityAssignment
1690StrongC=O Stretch (α,β-unsaturated ketone)
1513StrongC=C Aromatic Stretch
1253StrongAsymmetric C-O Stretch (Methoxy)
1022MediumSymmetric C-O Stretch (Methoxy)

Data sourced from The Royal Society of Chemistry.[4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

m/zInterpretation
280.3[M]⁺ (Molecular Ion)
265.1[M-CH₃]⁺
237.0[M-COCH₃]⁺
149.0Protonated 3,4-dimethoxybenzaldehyde (B141060) fragment

Data sourced from Smolecule.[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Claisen-Schmidt condensation reaction.[1][2]

Synthesis of this compound

Materials:

Procedure:

  • In a suitable reaction vessel, 1-indanone (1.0 equivalent) and 3,4-dimethoxybenzaldehyde (1.0 equivalent) are combined.

  • The reaction can be conducted in a solvent such as ethanol or under solvent-free conditions.[1]

  • A catalytic amount of a base, typically sodium hydroxide, is added to the mixture.[1][2]

  • The reaction mixture is stirred, often with heating to approximately 60°C, to facilitate the condensation.[1][5]

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled and neutralized with a dilute acid, such as 1 M HCl.[5]

  • The precipitated crude product is collected by vacuum filtration and washed with distilled water.[5]

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][5]

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

  • The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[4]

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

IR Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • The sample can be analyzed as a thin film or as a KBr pellet.[4]

  • Absorbance is reported in reciprocal centimeters (cm⁻¹).[4]

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.[2]

  • The data is reported as a mass-to-charge ratio (m/z).[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow reactants 1-Indanone + 3,4-Dimethoxybenzaldehyde reaction Claisen-Schmidt Condensation (NaOH, 60°C) reactants->reaction workup Neutralization (HCl) & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product 2-(3,4-Dimethoxybenzylidene) -1-indanone purification->product analysis Spectroscopic Characterization product->analysis nmr NMR (¹H & ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spec analysis->ms

Caption: Synthesis and Characterization Workflow.

References

Methodological & Application

Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(3,4-dimethoxybenzylidene)-1-indanone, a member of the chalcone (B49325) family of compounds. This class of molecules is of significant interest in medicinal chemistry due to its potential anti-inflammatory and anti-cancer properties.[1][2] The synthesis is achieved through a Claisen-Schmidt condensation reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060).[1][2][3] Both a traditional solvent-based method and an environmentally friendly solvent-free approach are described.

Chemical Reaction

The synthesis proceeds via a base-catalyzed aldol (B89426) condensation followed by dehydration to yield the α,β-unsaturated ketone, this compound.

Reactants:

  • 1-Indanone (C₉H₈O)

  • 3,4-Dimethoxybenzaldehyde (C₉H₁₀O₃)

Catalyst:

Product:

  • This compound (C₁₈H₁₆O₃)

Byproduct:

  • Water (H₂O)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₈H₁₆O₃[1][2][4][5]
Molecular Weight 280.32 g/mol [1][2][4][5]
CAS Number 5706-15-0[1]
Typical Yield 56% - 95%[1][6]
Melting Point 178 - 181 °C[7]
Appearance Pale yellow-green solid[8]

Experimental Protocols

Two primary protocols for the Claisen-Schmidt condensation are detailed below. Protocol 1 utilizes a traditional solvent-based approach, while Protocol 2 offers a solvent-free, "green" chemistry alternative.

Protocol 1: Solvent-Based Synthesis

This method involves the reaction in an ethanol (B145695) solvent.

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Beakers

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-indanone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a suitable volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add 2-3 equivalents of aqueous sodium hydroxide solution to the flask.[9]

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice. Neutralize any excess NaOH by acidifying the mixture with dilute hydrochloric acid.[9]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.[9]

  • Drying: Dry the purified product, for example, in a vacuum oven.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvent-Free Synthesis

This environmentally friendly protocol is performed by grinding the solid reactants together.[9][10]

Materials:

  • 1-Indanone (0.20 g)

  • 3,4-Dimethoxybenzaldehyde (0.25 g)[8]

  • Finely ground solid Sodium Hydroxide (NaOH) (0.05 g)[8]

  • Mortar and pestle or a test tube and spatula[9]

  • 10% aqueous Hydrochloric Acid (HCl) solution[8]

  • Ethanol/water mixture (e.g., 90:10) for recrystallization[8][9]

  • Vacuum filtration apparatus

Procedure:

  • Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape the two solids together until they form an oil.[7][9]

  • Catalyst Addition: Add the finely ground solid NaOH to the mixture and continue to mix and scrape until a pale yellow-green solid forms.[8]

  • Reaction Time: Let the mixture stand for 15 minutes at room temperature.[8]

  • Neutralization: Add approximately 2 mL of 10% aqueous HCl solution to the solid. Mix thoroughly to ensure all the NaOH is neutralized. Check the pH to confirm it is acidic.[8]

  • Isolation: Isolate the solid product using suction filtration and wash it with small portions of ice-cold water.[8]

  • Recrystallization: Recrystallize the crude product from a 90:10 ethanol/water mixture.[8]

  • Drying: Dry the final product completely on a pre-weighed watch glass, potentially in an oven for a short period.[8]

  • Analysis: Determine the mass and melting point of the recrystallized product.[7]

Visualizations

Reaction Pathway

Claisen_Schmidt_Condensation Indanone 1-Indanone Enolate Enolate of 1-Indanone Indanone->Enolate + OH⁻ Benzaldehyde 3,4-Dimethoxybenzaldehyde Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct NaOH NaOH (catalyst) Enolate->Aldol_Adduct + 3,4-Dimethoxybenzaldehyde Product 2-(3,4-Dimethoxybenzylidene) -1-indanone Aldol_Adduct->Product - H₂O (Dehydration) Water H₂O Synthesis_Workflow Start Start Mixing Mix 1-Indanone and 3,4-Dimethoxybenzaldehyde Start->Mixing Catalyst Add NaOH Catalyst Mixing->Catalyst Reaction Reaction at Room Temperature Catalyst->Reaction Neutralization Neutralize with HCl Reaction->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Purification Recrystallization (Ethanol/Water) Filtration->Purification Drying Dry Product Purification->Drying Analysis Characterization (Melting Point, NMR) Drying->Analysis End End Analysis->End

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of 1-Indanone and 3,4-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones. The reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) yields (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, a chalcone (B49325) derivative of significant interest in medicinal chemistry.[1] This class of compounds is recognized for its potential anti-inflammatory and other biological activities, making it a valuable scaffold for drug discovery and development.[2]

The resulting compound, with the molecular formula C₁₈H₁₆O₃ and a molecular weight of 280.3 g/mol , is systematically named (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one.[1][3] Its structure features a planar conformation that facilitates π-stacking interactions, a key aspect of its chemical properties and biological potential.[1]

These application notes provide detailed protocols for both traditional solvent-based and modern solvent-free Claisen-Schmidt condensation methods for synthesizing this promising compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
ParameterSolvent-Based MethodSolvent-Free Method
1-Indanone 1.0 equivalent0.20 g (1.0 equivalent)
3,4-Dimethoxybenzaldehyde 1.0-1.2 equivalents0.25 g (1.0 equivalent)
Catalyst Aqueous Sodium Hydroxide (B78521) (NaOH) solution (2-3 equivalents)Solid Sodium Hydroxide (NaOH) (0.05 g)
Solvent Ethanol (B145695)None
Reaction Time A few hours to overnight~15 minutes
Temperature Room TemperatureRoom Temperature
Typical Yield HighHigh (up to 94%)[4]
Melting Point of Product 178-181 °C[5]178 °C[4]

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the base-catalyzed condensation in an ethanol solvent.[2]

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 10%)[2][6]

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1.0 eq.) and 3,4-dimethoxybenzaldehyde (1.0 eq.) in an appropriate volume of ethanol.[2]

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.[2]

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice.[2] To neutralize any excess NaOH, acidify the mixture with dilute hydrochloric acid (HCl).[2]

  • Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2]

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol.[2] The crude product can be further purified by recrystallization from an ethanol/water mixture (e.g., 90:10).[7]

  • Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly method can lead to high yields in a significantly shorter reaction time.[2][8]

Materials:

  • 1-Indanone

  • 3,4-Dimethoxybenzaldehyde

  • Finely ground solid Sodium Hydroxide (NaOH)

  • Mortar and pestle or a test tube and spatula

  • 10% aqueous Hydrochloric Acid (HCl) solution[8]

  • Ethanol/water mixture (e.g., 90:10) for recrystallization[7]

Procedure:

  • Reactant Grinding: In a mortar or test tube, combine 1-indanone (e.g., 0.20 g) and 3,4-dimethoxybenzaldehyde (e.g., 0.25 g).[2][8] Vigorously grind or scrape the two solids together until they form an oil.[2][8]

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 0.05 g) to the mixture.[2][8]

  • Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.[2][8] Let the mixture stand for 15 minutes.[8]

  • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.[2][8]

  • Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2][7]

  • Drying and Characterization: Dry the purified product and determine its properties.

Visualizations

experimental_workflow cluster_solvent_based Solvent-Based Method cluster_solvent_free Solvent-Free Method sb_start Dissolve Reactants in Ethanol sb_cool Cool in Ice Bath sb_start->sb_cool sb_add_naoh Add Aqueous NaOH sb_cool->sb_add_naoh sb_react Stir at Room Temperature sb_add_naoh->sb_react sb_workup Pour into Ice Water, Acidify with HCl sb_react->sb_workup sb_filter Vacuum Filtration sb_workup->sb_filter sb_purify Recrystallize from Ethanol/Water sb_filter->sb_purify sb_end Dry and Characterize sb_purify->sb_end sf_start Grind Reactants to an Oil sf_add_naoh Add Solid NaOH sf_start->sf_add_naoh sf_grind Grind until Solid sf_add_naoh->sf_grind sf_stand Let Stand 15 min sf_grind->sf_stand sf_workup Neutralize with Aqueous HCl sf_stand->sf_workup sf_filter Filtration sf_workup->sf_filter sf_purify Recrystallize from Ethanol/Water sf_filter->sf_purify sf_end Dry and Characterize sf_purify->sf_end signaling_pathway cluster_cell Target Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) lps->receptor mapk MAPK Pathway (JNK, p38, ERK) receptor->mapk activates nfkb_path NF-κB Pathway receptor->nfkb_path activates ikb IκBα nfkb_path->ikb phosphorylates, degrades nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates product (E)-2-(3,4-dimethoxybenzylidene) -2,3-dihydro-1H-inden-1-one product->mapk inhibits product->nfkb_path inhibits gene Pro-inflammatory Gene Transcription nfkb_nuc->gene induces cytokines TNF-α, IL-6, iNOS, COX-2 gene->cytokines

References

Application Notes & Protocols: A Green Chemistry Approach to Solvent-Free Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The classical Claisen-Schmidt condensation for synthesizing chalcones often relies on hazardous solvents and harsh conditions, posing environmental concerns.[3][5][6] Green chemistry principles advocate for the development of environmentally benign synthetic methodologies.[3] This document outlines solvent-free approaches for chalcone (B49325) synthesis, emphasizing mechanochemical (grindstone and ball milling) and microwave-assisted methods. These techniques offer significant advantages, including reduced reaction times, higher yields, minimized waste, and simplified work-up procedures.[4][6][7][8]

I. Mechanochemical Synthesis of Chalcones

Mechanochemistry utilizes mechanical force to induce chemical reactions in the solid state, often in the absence of a solvent.[6] This approach is highly efficient and environmentally friendly.

A. Grindstone Chemistry

This technique, also known as "grindstone chemistry," involves the manual grinding of reactants with a mortar and pestle.[4][6] It is a simple, accessible, and solvent-free method for chalcone synthesis.

Protocol 1: Grindstone Synthesis of Chalcones using Sodium Hydroxide (B78521)

This protocol is adapted from methodologies employing solid sodium hydroxide as a catalyst.[2][9]

Materials:

Procedure:

  • In a clean, dry mortar, combine equimolar amounts of the benzaldehyde and acetophenone.

  • Add a catalytic amount of solid sodium hydroxide (approximately 0.5 equivalents).

  • Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The progress of the reaction can be monitored by a change in color and consistency, often resulting in a solid or paste-like mixture.

  • Upon completion, add cold water to the mortar and triturate the solid product.

  • Filter the crude product using a Buchner funnel, wash with cold water to remove the catalyst, and air dry.

  • Recrystallize the crude chalcone from a minimal amount of ethanol to obtain the pure product.

B. Ball Milling

High-energy ball milling offers a more reproducible and efficient alternative to manual grinding for mechanochemical synthesis.[5][6]

Protocol 2: Ball Milling Synthesis of Indolyl Chalcones

This protocol is based on the liquid-assisted grinding synthesis of indolyl chalcones.[5]

Materials:

  • 1-methylindole-3-carboxaldehyde

  • Substituted acetophenone

  • Ethanol

  • High-energy ball mill with stainless steel grinding jars and balls

Procedure:

  • Place 1-methylindole-3-carboxaldehyde (1 equivalent), the desired substituted acetophenone (1 equivalent), and a few drops of ethanol (e.g., 100 µL) into a stainless steel grinding jar containing stainless steel balls.

  • Mill the mixture at high speed (e.g., 600 rpm) for 15-60 minutes.

  • After milling, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).

  • Filter the solution to remove any insoluble material.

  • Evaporate the solvent under reduced pressure to obtain the crude chalcone.

  • Purify the product by column chromatography or recrystallization.

II. Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation provides rapid and uniform heating, significantly accelerating reaction rates and often leading to higher yields and cleaner products compared to conventional heating methods.[7][8][10]

Protocol 3: Microwave-Assisted Synthesis using Iodine-Impregnated Alumina (B75360)

This protocol utilizes molecular iodine supported on neutral alumina as an efficient catalyst under solvent-free microwave irradiation.[1][11]

Materials:

  • Aryl aldehyde

  • Aryl ketone

  • Neutral alumina

  • Iodine

  • Domestic or laboratory microwave oven

  • Ethanol (for recrystallization)

Catalyst Preparation:

  • Prepare iodine-impregnated alumina by thoroughly mixing neutral alumina with a 10% (w/w) solution of iodine in acetone.

  • Evaporate the solvent under reduced pressure to obtain a free-flowing solid catalyst.

Procedure:

  • In a beaker, thoroughly mix the aryl aldehyde (1 equivalent), aryl ketone (1 equivalent), and the prepared iodine-impregnated alumina catalyst.

  • Place the beaker in a microwave oven and irradiate at a suitable power level (e.g., 160-480 W) for a short duration (typically 1-5 minutes). Monitor the reaction progress by TLC every 30-60 seconds.[7]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the catalyst and evaporate the solvent to obtain the crude chalcone.

  • Recrystallize the product from ethanol.

Data Presentation

Table 1: Comparison of Solvent-Free Chalcone Synthesis Methods

MethodCatalystReaction TimeYield (%)Key Advantages
Grindstone Chemistry Solid NaOH4-8 min75-85%Simple, rapid, no organic solvent required for reaction.[4]
Anhydrous Ba(OH)₂2-5 minHighAvoids the use of organic solvents for extraction.[12]
Ball Milling Liquid-Assisted (Ethanol)15-60 minHighReproducible, efficient for a range of substrates.[5]
Mg(HSO₄)₂30 min82%Applicable to the synthesis of bioactive drugs.[6]
Microwave-Assisted Iodine-impregnated Alumina< 2 minutes79-95%Very short reaction times, excellent yields, mild conditions.[1][11]
Anhydrous K₂CO₃3-5 minutes85-90%Eco-friendly and economical catalyst.[10]

Visualizations

Below are diagrams illustrating the experimental workflows for the described green chemistry approaches to chalcone synthesis.

Grindstone_Synthesis_Workflow Reactants Benzaldehyde + Acetophenone + Solid NaOH Mortar Grind in Mortar (5-15 min) Reactants->Mortar 1 Workup Add Cold Water, Triturate & Filter Mortar->Workup 2 Purification Recrystallize (Ethanol) Workup->Purification 3 Product Pure Chalcone Purification->Product 4

Caption: Workflow for Grindstone Synthesis of Chalcones.

Ball_Milling_Synthesis_Workflow Reactants Aldehyde + Ketone + Ethanol (cat.) Milling High-Energy Ball Milling (15-60 min) Reactants->Milling 1 Extraction Dissolve in Organic Solvent & Filter Milling->Extraction 2 Evaporation Solvent Evaporation Extraction->Evaporation 3 Product Crude Chalcone Evaporation->Product 4 Purification Purify Product->Purification 5

Caption: Workflow for Ball Milling Synthesis of Chalcones.

Microwave_Synthesis_Workflow Reactants Aldehyde + Ketone + Catalyst Microwave Microwave Irradiation (1-5 min) Reactants->Microwave 1 Cooling Cool to Room Temp. Microwave->Cooling 2 Extraction Extract with Organic Solvent Cooling->Extraction 3 Purification Filter Catalyst & Recrystallize Extraction->Purification 4 Product Pure Chalcone Purification->Product 5

Caption: Workflow for Microwave-Assisted Chalcone Synthesis.

References

Application Notes and Protocols for the Purification of 2-(3,4-Dimethoxybenzylidene)-1-indanone via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of the chalcone (B49325), 2-(3,4-Dimethoxybenzylidene)-1-indanone, using the recrystallization technique. This method is essential for obtaining a high-purity solid compound, which is a critical step in drug discovery and development for further characterization and biological evaluation.

Introduction

This compound is a chalcone derivative, a class of organic compounds known for their various biological activities. Following its synthesis, typically through a Claisen-Schmidt condensation, the crude product often contains unreacted starting materials and byproducts. Recrystallization is a robust and widely used technique to purify such solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures.

The principle of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed via hot filtration if they are insoluble.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing the yield and purity of the compound before and after the procedure. The following table provides representative data for the purification of a closely related chalcone, (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, which can be considered indicative for this compound due to their structural similarity.[1]

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Yield 95%56%[1]
Physical Appearance Impure SolidColorless Needles[1]
Melting Point Broad Range174–175°C[1]

Experimental Protocol

This protocol details the steps for the recrystallization of this compound using ethanol (B145695) as the solvent. Ethanol is a commonly used and effective solvent for the recrystallization of many chalcones.[3][4][5][6]

Materials and Equipment:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Desiccator or vacuum oven

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid. A general starting point is approximately 5 mL of ethanol per gram of crude chalcone.[7]

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Continue to add small portions of hot 95% ethanol until the solid is completely dissolved.[3] Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Pour the hot solution through the fluted filter paper in the preheated funnel into the clean, preheated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass or beaker to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has appeared to stop, place the flask in an ice bath for at least 20-30 minutes to maximize the yield of the crystals.[4][7]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Transfer the crystalline slurry into the funnel.

    • Use a small amount of the ice-cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing:

    • Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.[3][4] It is crucial to use ice-cold solvent to minimize the loss of the purified product.

  • Drying:

    • Continue to draw air through the Büchner funnel for several minutes to help dry the crystals.

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment:

    • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further purity analysis can be performed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot 95% Ethanol start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Clear Solution impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed Impurities Present ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold 95% Ethanol filtration->washing mother_liquor Mother Liquor (contains soluble impurities) filtration->mother_liquor drying Dry Crystals washing->drying end End: Pure Crystals drying->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the NMR Characterization of 2-Benzylidene-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 2-benzylidene-1-indanone (B110557) derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including anti-inflammatory and anticancer properties, as well as potential applications in electronic devices.[1][2][3] Accurate structural elucidation using ¹H and ¹³C NMR is crucial for the development and quality control of these derivatives.

Synthesis of 2-Benzylidene-1-indanone Derivatives

A common and effective method for the synthesis of 2-benzylidene-1-indanone derivatives is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of a substituted 1-indanone (B140024) with a substituted benzaldehyde (B42025).

Experimental Protocol: General Synthesis

A general procedure for the synthesis of 2-benzylidene-1-indanone derivatives is as follows:

  • Reactant Preparation: Dissolve 1-indanone (or a substituted derivative) and an equimolar amount of a substituted benzaldehyde in ethanol.

  • Catalysis: Add a catalytic amount of a base, such as 20% (w/v) sodium hydroxide (B78521) solution or piperidine, to the reaction mixture.[4][5]

  • Reaction: Stir the mixture at room temperature overnight or reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., 1.0 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 2-benzylidene-1-indanone derivative.[6]

NMR Spectroscopic Characterization

NMR spectroscopy is the primary technique for the structural confirmation of 2-benzylidene-1-indanone derivatives. The following sections detail the sample preparation and provide representative ¹H and ¹³C NMR data.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the purified 2-benzylidene-1-indanone derivative in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated solution of 10-50 mg is recommended.[8]

  • Solvent Selection: Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents for these compounds.[6] The choice of solvent can slightly affect chemical shifts.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[7][8] This removes any particulate matter that could degrade spectral resolution.

  • Tube and Cap Hygiene: Use clean NMR tubes and caps (B75204) to avoid contamination from residual solvents or other impurities.[7]

NMR Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a selection of 2-benzylidene-1-indanone derivatives.

Table 1: ¹H NMR Data of Selected 2-Benzylidene-1-indanone Derivatives
CompoundAr-H (ppm)=CH (ppm)CH₂ (ppm)Other Protons (ppm)Solvent
(E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one6.91 (d, J=8.6 Hz, 2H), 7.27 (d, J=7.9 Hz, 1H), 7.33 (d, J=7.5 Hz, 1H), 7.44 (dd, J=12.7, 4.8 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H)7.443.86 (d, J=0.4 Hz, 2H)3.91 (s, 3H, OCH₃), 10.15 (s, 1H, OH)DMSO-d₆
(E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one6.85–6.77 (m, 2H), 7.26 (d, J=7.9 Hz, 1H), 7.32 (d, J=7.4 Hz, 1H), 7.44 (dd, J=9.6, 5.0 Hz, 2H), 7.62 (d, J=8.9 Hz, 2H)7.443.85 (s, 2H)3.01 (s, 6H, N(CH₃)₂), 3.92 (s, 3H, OCH₃)DMSO-d₆
(E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one6.85 (d, J=8.2 Hz, 1H), 7.01 (dd, J=8.5, 2.2 Hz, 1H), 7.08 (dd, J=8.3, 2.0 Hz, 1H), 7.17 (dd, J=12.5, 2.0 Hz, 2H), 7.29 (t, J=1.7 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H)7.173.96 (s, 2H)3.88 (s, 3H, OCH₃), 9.24 (s, 1H, OH), 9.64 (s, 1H, OH)DMSO-d₆
2-Benzylidene-1-indanone7.78 (d, J=10.0 Hz, 1H), 7.74 (d, J=10.0 Hz, 2H), 7.71 (t, J=5.0 Hz, 1H), 7.69 (t, J=7.5 Hz, 1H), 7.48 (t, J=7.5 Hz, 1H), 7.06 (d, J=10.0 Hz, 2H)7.52 (s, 1H)4.08 (s, 2H)-DMSO-d₆

Data sourced from references[5][6].

Table 2: ¹³C NMR Data of Selected 2-Benzylidene-1-indanone Derivatives
CompoundC=O (ppm)Ar-C (ppm)=CH (ppm)=C (ppm)CH₂ (ppm)Other Carbons (ppm)Solvent
(E)-2-(4-Hydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one193.19115.06, 115.63, 116.10, 125.89, 129.30, 131.13, 133.03, 137.69, 139.03, 156.48, 159.50133.61-28.9755.53 (OCH₃)DMSO-d₆
(E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one192.86112.01, 114.93, 115.32, 122.13, 129.09, 129.20, 132.72, 137.35, 139.45, 151.23, 156.43134.31-29.1655.53 (OCH₃)DMSO-d₆
(E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one191.59110.23, 115.15, 116.02, 117.44, 123.87, 125.20, 126.57, 130.91, 132.43, 145.58, 147.75, 152.55, 164.61131.91-32.0955.76 (OCH₃)DMSO-d₆
2-Benzylidene-1-indanone193.26149.81, 137.46, 134.58, 132.86, 132.69, 127.59, 127.32, 126.60, 123.43, 115.00132.43-31.90-DMSO-d₆

Data sourced from references[5][6].

Experimental and Characterization Workflow

The overall process from synthesis to structural confirmation is outlined in the following workflow diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Indanone 1-Indanone Derivative Reaction Claisen-Schmidt Condensation Indanone->Reaction Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization or Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR_Sample NMR Sample Preparation Pure->NMR_Sample H_NMR 1H NMR Analysis NMR_Sample->H_NMR C_NMR 13C NMR Analysis NMR_Sample->C_NMR Data Structural Data H_NMR->Data C_NMR->Data

Caption: Workflow for the synthesis and NMR characterization of 2-benzylidene-1-indanone derivatives.

References

In vitro anti-inflammatory assay protocol for novel indanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: In Vitro Anti-inflammatory Assay Protocol for Novel Indanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] However, dysregulated or chronic inflammation contributes to various diseases.[2] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS).[2][3][4][5]

Indanone derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[6][7][8][9] Studies have shown that certain indanone analogues can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, often by modulating the NF-κB and MAPK pathways.[6][9]

This document provides a detailed, systematic protocol for the in vitro evaluation of novel indanone derivatives for their anti-inflammatory activity. The workflow begins with assessing cytotoxicity to determine appropriate testing concentrations, followed by primary screening for the inhibition of nitric oxide production, and finally, quantifying effects on key pro-inflammatory cytokines.

Experimental Workflow

The overall workflow for screening indanone derivatives is a multi-step process designed to first establish safety (non-cytotoxicity) and then to evaluate efficacy and elucidate the potential mechanism of action.

G cluster_0 Phase 1: Safety & Efficacy Screening cluster_1 Phase 2: Mechanism of Action Studies start Novel Indanone Derivatives cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Max Non-Toxic Concentration cytotoxicity->determine_conc no_assay Protocol 2: NO Production Assay (Griess) determine_conc->no_assay Use Safe Concentrations elisa_assay Protocol 3: Cytokine Assay (ELISA) (TNF-α, IL-6) no_assay->elisa_assay active_compounds Identify Active Compounds elisa_assay->active_compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-p38, p-JNK, IκBα) active_compounds->pathway_analysis For Lead Compounds moa Elucidate Mechanism of Action pathway_analysis->moa

Caption: Overall experimental workflow for screening indanone derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This initial step is crucial to identify the concentration range at which the indanone derivatives do not exhibit toxicity to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the indanone derivatives in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "cells only" control.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Presentation: Cell viability is calculated as a percentage relative to the vehicle control.

Compound IDConcentration (µM)Absorbance (570 nm)% Cell Viability
Control01.25 ± 0.08100
IND-00111.22 ± 0.0697.6
IND-001101.19 ± 0.0995.2
IND-001251.15 ± 0.0792.0
IND-001500.95 ± 0.1176.0
IND-0011000.45 ± 0.0536.0

Table 1: Representative data from an MTT assay. Concentrations resulting in >90% cell viability are selected for subsequent anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to indirectly measure NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[13] The assay involves a two-step diazotization reaction where sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound.[13][14] The intensity of the color is proportional to the nitrite concentration.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • Compound Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the indanone derivatives determined from the MTT assay.

  • LPS Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15] Do not add LPS to the negative control wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[13]

    • Incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B (0.1% NED in deionized water) to each well.[13]

    • Incubate for another 5-10 minutes. A purple color will develop.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.[13]

  • Quantification: Determine the nitrite concentration in each sample by interpolating from a standard curve generated using known concentrations of sodium nitrite (e.g., 0-100 µM).[15]

Data Presentation: The results can be presented as the concentration of nitrite or as the percentage inhibition of NO production compared to the LPS-stimulated control.

TreatmentNitrite Conc. (µM)% NO Inhibition
Control (No LPS)1.5 ± 0.3-
LPS (1 µg/mL)45.2 ± 2.50
LPS + IND-001 (10 µM)28.1 ± 1.837.8
LPS + IND-001 (25 µM)15.7 ± 1.565.3
LPS + Positive Ctrl8.9 ± 0.980.3

Table 2: Representative data from a Griess assay showing the inhibitory effect of an indanone derivative on LPS-induced nitric oxide production.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: To further characterize the anti-inflammatory profile of the indanone derivatives, their effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, is measured. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose. A "sandwich" ELISA is commonly used, where the cytokine of interest is captured by a plate-bound antibody and then detected by a second, enzyme-conjugated antibody.[16] The enzyme converts a substrate into a colored product, and the absorbance is proportional to the amount of cytokine present.[17]

Methodology: This protocol is a general guideline; always follow the specific instructions provided with the commercial ELISA kit.

  • Sample Preparation: Prepare cell culture supernatants as described in Protocol 2 (steps 1-4).

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.[18]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., a solution containing BSA).[18]

  • Sample Incubation: Add the cell culture supernatants and a series of known cytokine standards to the appropriate wells. Incubate for 1-2 hours.[18]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16][18]

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.[19][20]

  • Substrate Addition: Wash the plate and add the substrate (e.g., TMB). Incubate in the dark until a color develops.[20]

  • Stop Reaction: Add a stop solution to terminate the reaction. The color will typically change from blue to yellow.[20]

  • Absorbance Measurement: Read the absorbance at 450 nm.[20]

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve and interpolating the values.

Data Presentation: The data should clearly show the reduction in cytokine levels following treatment with the indanone derivatives.

TreatmentTNF-α Conc. (pg/mL)IL-6 Conc. (pg/mL)
Control (No LPS)55 ± 1230 ± 8
LPS (1 µg/mL)2850 ± 1503500 ± 210
LPS + IND-001 (10 µM)1780 ± 952150 ± 130
LPS + IND-001 (25 µM)950 ± 701200 ± 98
LPS + Positive Ctrl550 ± 45780 ± 60

Table 3: Representative ELISA data demonstrating dose-dependent inhibition of TNF-α and IL-6 production by an indanone derivative.

Underlying Signaling Pathways

The production of NO, TNF-α, and IL-6 is largely controlled by the NF-κB and MAPK signaling pathways.[2] LPS, a component of Gram-negative bacteria, activates these pathways through Toll-like receptor 4 (TLR4).[6][21] Understanding these pathways is key to elucidating the mechanism of action of the indanone derivatives.

NF-κB Signaling Pathway Upon LPS stimulation, a signaling cascade leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.[22][23] This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][22][23]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK ... activates IkBa IκBα IKK->IkBa P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p50/p65) NFkB->IkBa_NFkB NFkB_active NF-κB (Active) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription IkBa_NFkB->NFkB_active IκBα Degradation Releases NF-κB

Caption: Simplified canonical NF-κB signaling pathway.

MAPK Signaling Pathway LPS also activates a cascade of MAP kinases, including p38 and JNK (c-Jun N-terminal kinases).[24] This involves a three-tiered phosphorylation relay: a MAPKKK activates a MAPKK, which in turn activates a MAPK (e.g., p38, JNK).[3][5] These activated kinases then phosphorylate transcription factors that work with NF-κB to promote inflammatory gene expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK ... activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF P Genes Pro-inflammatory Gene Expression TF->Genes

Caption: Simplified MAPK (p38/JNK) signaling pathway.

Active indanone derivatives identified through these protocols can be further investigated using techniques like Western blotting to determine if they inhibit the phosphorylation of key proteins in these pathways (e.g., p38, JNK) or prevent the degradation of IκBα, thereby confirming their mechanism of action.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxybenzylidene)-1-indanone is a chalcone (B49325) derivative belonging to the indanone family of organic compounds. Structurally related compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The indanone scaffold is a recurring motif in molecules designed as anticancer agents, with some derivatives showing potent cytotoxicity against various cancer cell lines.[2][3] Mechanistic studies on related benzylidene-indanone compounds suggest that their anticancer effects may arise from the induction of cell cycle arrest, typically at the G2/M phase, and the triggering of apoptosis.[2][3] One of the proposed mechanisms for inducing G2/M arrest is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[4][5] Furthermore, the induction of apoptosis has been linked to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[3][6]

These application notes provide a comprehensive guide to essential cell-based assays for evaluating the anticancer efficacy of this compound. Detailed protocols for assessing cell viability, cell cycle progression, apoptosis induction, and the modulation of key signaling pathways are presented.

Data Presentation

Disclaimer: The following quantitative data is derived from studies on a closely related analog, 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, and is presented for illustrative purposes. Similar results can be expected for this compound, but empirical verification is essential.

Table 1: Illustrative Cytotoxic Activity (IC50) of a Representative Benzylidene Indanone Analog

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma0.012
MDA-MB-231Breast Carcinoma0.015
DU145Prostate Carcinoma0.010
DLD1Colorectal Adenocarcinoma14.76

Data adapted from Negi et al., 2015.[3]

Table 2: Illustrative Effect of a Representative Benzylidene Indanone Analog on Cell Cycle Distribution in MCF-7 Cells

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)55.235.89.0
Analog (1.5 µg/mL)48.628.423.0
Analog (5 µg/mL)35.120.544.4
Analog (10 µg/mL)25.315.259.5

Data adapted from Negi et al., 2015.[3]

Table 3: Illustrative Protein Expression Changes Following Treatment with a Representative Benzylidene Indanone Analog

Target ProteinCellular ProcessExpected Change in Expression/Activity
Cleaved PARPApoptosis MarkerIncrease
Cyclin B1G2/M CheckpointDecrease
p-Akt (phosphorylated)Cell Survival SignalingDecrease
p-ERK (phosphorylated)Proliferation SignalingDecrease
NF-κB p65Inflammation/SurvivalDecrease in nuclear translocation

This table is a hypothetical representation based on the known mechanisms of related indanone compounds.[2][7]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_apoptosis_details Apoptosis Analysis cluster_cellcycle_details Cell Cycle Analysis cluster_western_details Signaling Pathway Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa, HCT116) treatment Treat with this compound (Dose-response and time-course) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot apoptosis_flow Flow Cytometry apoptosis->apoptosis_flow cellcycle_flow Flow Cytometry cell_cycle->cellcycle_flow protein_extraction Protein Extraction western_blot->protein_extraction apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis_flow->apoptosis_quant cellcycle_quant Quantify Cell Population in G0/G1, S, and G2/M Phases cellcycle_flow->cellcycle_quant sds_page SDS-PAGE & Transfer protein_extraction->sds_page probing Antibody Probing (e.g., PARP, Cyclin B1, p-Akt) sds_page->probing detection Detection & Quantification probing->detection signaling_pathway Hypothesized Signaling Pathway for Anticancer Activity cluster_tubulin Microtubule Dynamics cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction cluster_survival Pro-Survival Signaling compound This compound tubulin Tubulin Polymerization compound->tubulin pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition erk MAPK/ERK Pathway compound->erk Inhibition microtubules Microtubule Instability tubulin->microtubules Inhibition cyclinB1_cdc2 Cyclin B1/Cdc2 Complex microtubules->cyclinB1_cdc2 g2m_arrest G2/M Phase Arrest cyclinB1_cdc2->g2m_arrest Inhibition caspases Caspase Activation g2m_arrest->caspases parp PARP caspases->parp Cleavage cleaved_parp Cleaved PARP apoptosis Apoptosis cleaved_parp->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation erk->proliferation

References

Application Notes and Protocols for Utilizing 2-(3,4-Dimethoxybenzylidene)-1-indanone as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(3,4-dimethoxybenzylidene)-1-indanone as a versatile scaffold in drug discovery. This document outlines its synthesis, biological activities, and mechanism of action, supported by detailed experimental protocols and data presented for easy interpretation.

Introduction

The this compound core structure represents a promising starting point for the development of novel therapeutic agents. This scaffold has demonstrated significant potential in yielding compounds with potent anticancer and anti-inflammatory properties. Its mechanism of action often involves the inhibition of tubulin polymerization and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The dimethoxy substitution on the benzylidene ring is a key feature that can contribute to the biological activity of its derivatives.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₈H₁₆O₃
Molecular Weight 280.32 g/mol
Appearance Yellow crystalline solid
CAS Number 5706-15-0[1]

Synthesis

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060) in the presence of a base catalyst.[1][2]

Protocol: Synthesis of this compound

Materials:

  • 1-indanone

  • 3,4-dimethoxybenzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-indanone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any remaining NaOH.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a yellow crystalline solid.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Applications

The this compound scaffold has been explored for two primary therapeutic applications: as an anticancer agent and as an anti-inflammatory agent.

Anticancer Activity

Derivatives of the 2-benzylidene-1-indanone (B110557) scaffold have shown potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of their anticancer effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The following data is for a closely related indanone derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), which shares the 3,4-dimethoxyphenyl moiety and demonstrates the potential of this substitution pattern.

Cell LineCancer TypeIC₅₀ (µg/mL)
MDA-MB-231Triple-Negative Breast Cancer20[3][4]
MDA-MB-468Triple-Negative Breast Cancer25[3][4]
MCF 10ANormal Breast Epithelial Cells40[3]

Note: The higher IC₅₀ value against the normal cell line suggests a degree of selectivity for cancer cells.

Anti-inflammatory Activity

The 2-benzylidene-1-indanone scaffold has also been investigated for its anti-inflammatory properties. Compounds based on this scaffold have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is achieved through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The following data is for a related arylidene indanone small molecule, IPX-18, and illustrates the anti-inflammatory potential of this class of compounds.

AssayCell TypeIC₅₀ (nM)
TNF-α ReleaseHuman Whole Blood (HWB)298.8[5][6]
TNF-α ReleasePeripheral Blood Mononuclear Cells (PBMCs)96.29[5][6]
IFN-γ ReleaseHuman Whole Blood (HWB)217.6[5][6]
IFN-γ ReleasePeripheral Blood Mononuclear Cells (PBMCs)103.7[5][6]
Basophil DegranulationRat Basophil Leukemia (RBL-2H3)98.52[5][6]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of a test compound on the polymerization of tubulin.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound stock solution (in DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (DMSO).

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Place the plate in a spectrophotometer set to 37°C and monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves and determine the inhibitory effect of the compound.

Protocol: Anti-inflammatory Assay (Measurement of TNF-α and IL-6)

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 24-well cell culture plates

  • Lipopolysaccharide (LPS)

  • Test compound stock solution (in DMSO)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed macrophage cells in a 24-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation and a vehicle control group with LPS and DMSO.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of inhibition of cytokine production by the test compound compared to the vehicle control.

Signaling Pathways and Mechanism of Action

The biological effects of the this compound scaffold are mediated through its interaction with key cellular signaling pathways.

Inhibition of Tubulin Polymerization

As a potent anticancer agent, this scaffold disrupts the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

G This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Inhibits Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics G2/M Phase Arrest G2/M Phase Arrest Disrupted Microtubule Dynamics->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer Mechanism of Action.

Modulation of Inflammatory Pathways

In the context of inflammation, this scaffold has been shown to inhibit the NF-κB and MAPK signaling pathways. By doing so, it suppresses the transcription of genes encoding pro-inflammatory cytokines.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimuli (e.g., LPS)->IKK Activation MAPK Activation MAPK Activation Inflammatory Stimuli (e.g., LPS)->MAPK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression MAPK Activation->Pro-inflammatory Gene Expression Compound This compound Compound->IKK Activation Inhibits Compound->MAPK Activation Inhibits G cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis (NMR, MS) Purification->Structural Analysis Cytotoxicity Assay Cytotoxicity Assay Structural Analysis->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Structural Analysis->Anti-inflammatory Assay Tubulin Polymerization Assay Tubulin Polymerization Assay Cytotoxicity Assay->Tubulin Polymerization Assay Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot, etc.) Anti-inflammatory Assay->Signaling Pathway Analysis

References

Applications of Benzylidene-Indanone Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylidene-indanone derivatives, a class of organic compounds characterized by a core structure featuring an indanone fused with a benzylidene group, are emerging as versatile building blocks in materials science. Their rigid, planar structure and conjugated π-system give rise to a host of interesting photophysical and electrochemical properties. These properties, which can be finely tuned through synthetic modifications, make them promising candidates for a wide range of applications, from advanced electronics to smart materials. This document provides detailed application notes and experimental protocols for leveraging these derivatives in various fields.

Organic Semiconductors for Optoelectronic Devices

Benzylidene-indanone derivatives, particularly their metal complexes, exhibit semiconducting properties that make them suitable for use in optoelectronic devices. The introduction of transition metals into the molecular structure can modulate the electronic bandgap and enhance charge transport characteristics. Thin films of these materials can be fabricated for integration into devices like diodes and potentially as active layers in transistors or photovoltaic cells.

Quantitative Data: Optical and Electrical Properties
Derivative/ComplexDeposition MethodFilm Thickness (nm)Optical Band Gap (Eg) (eV)Conductivity (S/cm)Application
Iron(III) complexes of 1-indenol derivativesThermal Evaporation~50-100~2.1-Photovoltaics, Luminescence[1][2]
Copper(II) complexes of 2-benzylidene-1-indanonesThermal EvaporationNot Specified2.83 - 2.95-Optoelectronic Devices[3]
Dibutyltin(IV) complexes of 2-hydroxybenzylidene-1-indanoneNot SpecifiedNot Specified2.83 - 2.95-Hole Injection Layers (HILs)[3]
Ruthenium complexes in PMMADrop-castingNot Specified1.73 - 2.24 (Tauc gap: 1.68 - 2.17)-Organic Electronics[4]
Vanadium(IV) oxo-complexNot SpecifiedNot Specified-10-7 at 120 °CElectronic Devices[4]
Experimental Protocols

Protocol 1.1: Synthesis of Benzylidene-Indanone Ligand (General Procedure)

This protocol is a general method for the Claisen-Schmidt condensation to form the benzylidene-indanone scaffold.[5][6]

  • Dissolution: Dissolve 1-indanone (B140024) (1.0 eq) and the desired substituted benzaldehyde (B42025) (1.0 eq) in ethanol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20% w/v) to the ethanolic solution while stirring at room temperature.

  • Reaction: Continue stirring the mixture overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water or a dilute acid solution (e.g., 1.0 M HCl) to precipitate the product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove any remaining base or salt, and then with a cold non-polar solvent like hexane (B92381) to remove organic impurities.

  • Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 1.2: Fabrication of a Metal-Complex Thin Film via Thermal Evaporation

This protocol describes the deposition of a thin film of a benzylidene-indanone metal complex.[1][2]

  • Substrate Preparation: Clean substrates (e.g., quartz or silicon wafers) by sequential ultrasonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen gas.

  • Loading the Source: Place a small amount of the synthesized benzylidene-indanone metal complex powder into a molybdenum boat within a high-vacuum thermal evaporation chamber.

  • Evacuation: Evacuate the chamber to a high vacuum (e.g., 10-6 Torr).

  • Deposition: Gradually heat the molybdenum boat by passing a current through it. The material will sublimate and deposit onto the substrates. Maintain a low deposition rate (e.g., 0.2-0.4 Å/s) for uniform film growth. A quartz crystal microbalance can be used to monitor the film thickness.

  • Cooling and Venting: After achieving the desired thickness, turn off the heating and allow the system to cool down before venting the chamber to atmospheric pressure.

Experimental Workflow Diagram

G cluster_synthesis Ligand Synthesis cluster_complexation Metal Complexation cluster_fabrication Thin Film Fabrication s1 Dissolve 1-Indanone & Benzaldehyde in EtOH s2 Add NaOH Solution s1->s2 s3 Stir Overnight s2->s3 s4 Precipitate in Acid/Water s3->s4 s5 Filter, Wash & Dry s4->s5 c1 React Ligand with Metal Salt s5->c1 c2 Isolate & Purify Complex c1->c2 f2 Load Complex into Evaporator c2->f2 f1 Clean Substrates f3 Deposit Film under High Vacuum f1->f3 f2->f3 f4 Characterize Film Properties f3->f4

Caption: Workflow for semiconducting thin film development.

Corrosion Inhibitors for Mild Steel

Benzylidene-indanone derivatives have demonstrated significant potential as corrosion inhibitors for mild steel, particularly in acidic environments.[1][7] Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The synthesis can be optimized using environmentally friendly techniques like ultrasound irradiation.

Quantitative Data: Corrosion Inhibition Efficiency
InhibitorConcentration (mM)Inhibition Efficiency (%)Method
(Z)-2-(hydroxy(phenyl)methylene)-2,3-dihydro-1H-inden-1-one (IND-1)0.06> 98%Electrochemical Impedance Spectroscopy (EIS)[1][7]
(Z)-2-(hydroxy(pyridine-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IND-2)0.06> 98%EIS[1][7]
(Z)-2-((4-(dimethylamino)phenyl)(hydroxy)methylene)-2,3-dihydro-1H-inden-1-one (IND-3)0.06> 98%EIS[1][7]
Experimental Protocols

Protocol 2.1: Ultrasound-Assisted Synthesis of Corrosion Inhibitors

This method accelerates the reaction and often improves yields compared to conventional stirring.[1]

  • Reagent Mixture: In a suitable vessel, combine o-phthaldialdehyde (1.0 eq), the appropriate acetophenone (B1666503) derivative (1.0 eq), and sodium hydroxide (2.4 eq) in ethanol.

  • Ultrasonication: Immerse the tip of an ultrasonic probe into the reaction mixture.

  • Irradiation: Apply ultrasonic irradiation (e.g., at a specific frequency and power) for a shorter duration compared to conventional methods (e.g., 30-60 minutes). The reaction temperature should be monitored and controlled.

  • Work-up: After the reaction, adjust the pH to ~2 with hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with water, cold ethanol, and hexane, and then dry to yield the pure product.

Protocol 2.2: Evaluation of Corrosion Inhibition (Electrochemical Methods)

  • Electrode Preparation: Polish mild steel specimens to a mirror finish, then degrease with acetone, rinse with deionized water, and dry.

  • Electrolyte Preparation: Prepare a 1 M HCl solution. Create test solutions by dissolving the synthesized benzylidene-indanone inhibitors at various concentrations (e.g., 0.1, 1.0, 2.0 mM) in the 1 M HCl.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Measurements:

    • Open Circuit Potential (OCP): Measure the OCP for about 30-60 minutes until a stable potential is reached.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the stable OCP over a frequency range (e.g., 100 kHz to 10 mHz).

    • Potentiodynamic Polarization: Record polarization curves by scanning the potential from a cathodic to an anodic potential range (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Analyze the EIS data using equivalent circuit models to determine the charge transfer resistance. Calculate the inhibition efficiency (IE%) from both EIS and polarization data.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Properties cluster_application Application Outcome S1 Benzylidene-Indanone Core P2 Adsorption on Metal Surface S1->P2 S2 Electron-Donating Groups (e.g., -N(CH3)2, -OH) P1 High Electron Density S2->P1 S3 Heteroatoms (e.g., N in pyridine (B92270) ring) S3->P2 P1->P2 P3 Formation of Protective Film P2->P3 A1 High Corrosion Inhibition Efficiency P3->A1

Caption: Structure-property relationship for corrosion inhibition.

Stimuli-Responsive "Smart" Materials

Benzylidene-indanone derivatives can be designed to form molecular crystals that respond to external stimuli such as mechanical stress and chemical vapors. This opens up possibilities for their use in sensors, actuators, and mechanically adaptive devices. A key demonstrated property is reversible acidochromism, where the material changes color upon exposure to acid vapor.[8][9][10]

Experimental Protocols

Protocol 3.1: Testing for Acidochromism

  • Crystal Preparation: Grow single crystals of the benzylidene-indanone derivative, for example, by slow evaporation from a suitable solvent.

  • Exposure to Acid Vapor: Place the crystals in a sealed container (e.g., a desiccator or a petri dish with a lid). Introduce a small vial containing a volatile acid (e.g., concentrated HCl or trifluoroacetic acid) into the container, ensuring the vial does not touch the crystals.

  • Observation: Observe any color change in the crystals over time. Record the changes using photography and UV-Vis diffuse reflectance spectroscopy at different time intervals.

  • Reversibility Test: Remove the acid source and expose the colored crystals to the vapor of a volatile base (e.g., triethylamine (B128534) or ammonia (B1221849) solution) in a separate sealed container.

  • Confirmation: Observe if the crystal reverts to its original color. Monitor this process with spectroscopy to confirm the reversibility of the chromic shift.

Acidochromism Mechanism Diagram

G Neutral Neutral Molecule (Original Color) Protonated Protonated Molecule (New Color) Neutral->Protonated + H+ Protonated->Neutral - H+ Acid Acid Vapor (H+) Acid->Neutral Base Base Vapor Base->Protonated

Caption: Reversible acidochromism in benzylidene-indanone crystals.

Photoswitchable Materials and Nonlinear Optics

The E/Z isomerization capability of the benzylidene double bond allows for the development of photoswitchable materials.[11] Irradiation with light of a specific wavelength can induce a change in the molecule's geometry, leading to altered physical and chemical properties. Furthermore, the extended π-conjugation in these molecules makes them interesting candidates for nonlinear optical (NLO) applications, where the material's refractive index or absorption coefficient changes with the intensity of incident light.[12][13]

Quantitative Data: Photochemical and NLO Properties
CompoundPropertyValueConditions
Amino-substituted 2-benzylideneindan-1-onePhotostationary State (PSS)75% Z-isomer / 25% E-isomerUV-B irradiation in methanol-d6[11]
1-Indanone Derivative (Sample I)First Hyperpolarizability (β')Varies with solventDFT Calculation[13]
1-Indanone Derivative (Sample II)Second Hyperpolarizability (γ')Varies with solventDFT Calculation[13]
Experimental Protocols

Protocol 4.1: Characterizing Photoswitching Behavior

This protocol describes how to monitor the E/Z isomerization using NMR spectroscopy.[11]

  • Sample Preparation: Prepare a solution of the E-isomer of the benzylidene-indanone derivative in a deuterated solvent (e.g., methanol-d6) in a quartz NMR tube.

  • Initial Spectrum: Record a 1H NMR spectrum of the pure E-isomer.

  • Irradiation: Place the NMR tube in a photoreactor equipped with a suitable UV lamp (e.g., UV-B, 312 nm). Irradiate the sample for a set period (e.g., 10 minutes).

  • Monitoring Conversion: After each irradiation period, record another 1H NMR spectrum. The appearance of new signals will correspond to the Z-isomer.

  • Reaching Photostationary State (PSS): Continue the irradiation and monitoring process until the ratio of the integrals of the E and Z isomer signals remains constant, indicating that the photostationary state has been reached.

  • Reverse Isomerization: To test for reversibility, irradiate the PSS mixture with a different wavelength of light (e.g., visible light or UV-C) and monitor the conversion back to the E-isomer.

Protocol 4.2: Measurement of Third-Order NLO Properties (Z-scan)

  • Solution Preparation: Prepare solutions of the benzylidene-indanone derivative in a suitable solvent (e.g., chloroform) at a known concentration.

  • Z-scan Setup: Use a standard single-beam Z-scan setup. A laser beam (e.g., Nd:YAG at 532 nm) is focused by a lens. The sample, held in a cuvette, is mounted on a translation stage that moves it along the beam axis (the z-axis) through the focal point.

  • Open Aperture Scan: To measure nonlinear absorption, remove the aperture before the detector and measure the total transmitted power as the sample moves through the focus. A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.

  • Closed Aperture Scan: To measure the nonlinear refractive index, place a finite aperture before the detector. The transmittance will now be sensitive to the beam divergence caused by self-focusing or self-defocusing effects as the sample moves through the focal region.

  • Data Analysis: Analyze the normalized transmittance curves from the open and closed aperture scans to calculate the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

Experimental Workflow Diagram

G cluster_photo Photoswitching Analysis cluster_nlo NLO Z-Scan Measurement p1 Prepare Sample in NMR Tube p2 Record Initial 1H NMR p1->p2 p3 Irradiate with UV Light p2->p3 p4 Record 1H NMR at Intervals p3->p4 p4->p3 Continue Irradiation p5 Determine E/Z Ratio at PSS p4->p5 n1 Prepare Solution n3 Translate Sample through Focus n1->n3 n2 Focus Laser Beam n2->n3 n4 Measure Transmittance (Open & Closed Aperture) n3->n4 n5 Calculate β and n₂ n4->n5

Caption: Workflow for photophysical and NLO characterization.

Potential Application in Organic Light-Emitting Diodes (OLEDs)

While direct and extensive application of benzylidene-indanone derivatives in OLEDs is still an emerging area, their structural similarity to other electroactive molecules like chalcones suggests potential.[1] Their tunable fluorescence and semiconducting properties make them candidates for investigation as emitters or host materials in the emissive layer of OLED devices.

Proposed Experimental Protocol

Protocol 5.1: Fabrication and Testing of a Prototype OLED

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates.

  • Layer Deposition: Sequentially deposit the layers of the OLED device onto the ITO substrate, typically via high-vacuum thermal evaporation. A standard device architecture might be:

    • ITO (Anode)

    • Hole Injection Layer (HIL) - Potentially a benzylidene-indanone complex

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML) - Host material doped with the benzylidene-indanone derivative as the emitter.

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., Al)

  • Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectrum at different voltages.

    • Calculate the device performance metrics, including turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

OLED Device Structure Diagram

G cluster_oled OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer EML Emissive Layer (Host + Benzylidene-Indanone Emitter) HTL Hole Transport Layer HIL Hole Injection Layer Anode Anode (ITO) Substrate Glass Substrate

References

In Vivo Experimental Design for Testing 2-(3,4-Dimethoxybenzylidene)-1-indanone in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo evaluation of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a chalcone (B49325) derivative with potential anti-inflammatory and anti-cancer properties. The following sections outline a comprehensive experimental design, from initial toxicity and pharmacokinetic profiling to efficacy testing in relevant animal models of inflammation and cancer.

Compound Information and Preclinical Rationale

This compound belongs to the chalcone family, a class of compounds known for a wide range of biological activities.[1] Preliminary research suggests that similar compounds exhibit anti-inflammatory, antioxidant, and anticancer properties.[2] The presence of dimethoxy groups may enhance its biological activity.[2] This document outlines a strategic in vivo testing plan to systematically evaluate its therapeutic potential, focusing primarily on its anti-inflammatory effects with a secondary screen for anti-cancer activity.

General In Vivo Experimental Workflow

The in vivo evaluation of this compound will follow a phased approach, beginning with safety and pharmacokinetic assessments, followed by efficacy studies in established disease models.

experimental_workflow cluster_0 Phase 1: Pre-efficacy Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Interpretation A Acute Toxicity Study B Pharmacokinetic (PK) Analysis A->B Determine MTD & dose range C Anti-inflammatory Models (Acute & Chronic) B->C Establish dosing regimen D Preliminary Anti-cancer Model (Xenograft) B->D Establish dosing regimen E Biomarker Analysis C->E F Histopathological Evaluation C->F D->E D->F G Statistical Analysis & Reporting E->G F->G

Caption: General experimental workflow for in vivo testing of this compound.

Phase 1: Pre-efficacy Studies

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old).

  • Groups (n=5 per sex per group):

    • Vehicle control (e.g., 0.5% CMC-Na in water).

    • This compound at increasing doses (e.g., 50, 100, 300, 1000, 2000 mg/kg).

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, grooming, breathing).

    • Body weight changes.

    • At the end of the study, perform gross necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, lungs).

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

  • Groups (n=3-4 per group):

    • Intravenous (IV) administration (e.g., 2 mg/kg).

    • Oral (PO) administration (e.g., 20 mg/kg).

  • Sample Collection: Serial blood samples collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

  • Parameters Calculated: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Phase 2: Efficacy Studies - Anti-inflammatory Models

Based on the PK data, appropriate dose levels and dosing frequencies will be selected for efficacy studies. Typically, three dose levels (low, medium, and high) will be evaluated.

Acute Inflammation: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the compound.

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Groups (n=6-8 per group):

    • Vehicle Control.

    • Positive Control: Indomethacin (5-10 mg/kg, i.p.) or Diclofenac (25 mg/kg, i.p.).[2][3]

    • Test Compound (Low Dose, e.g., 10 mg/kg, p.o.).

    • Test Compound (Medium Dose, e.g., 25 mg/kg, p.o.).

    • Test Compound (High Dose, e.g., 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound 60 minutes before carrageenan injection.

    • Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.[3]

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of edema inhibition.

  • Biomarker Analysis (optional): At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators such as TNF-α, IL-1β, and PGE2.

Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

Objective: To assess the effect of the compound on systemic inflammation.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=6-8 per group):

    • Vehicle Control.

    • LPS Control (e.g., 1 mg/kg, i.p.).

    • Positive Control: Dexamethasone (1-5 mg/kg, i.p.) administered 1 hour before LPS.

    • Test Compound (Low Dose) + LPS.

    • Test Compound (Medium Dose) + LPS.

    • Test Compound (High Dose) + LPS.

  • Procedure:

    • Administer the test compound orally 1 hour before LPS injection.

    • Inject LPS intraperitoneally.

    • Collect blood via cardiac puncture 2-4 hours post-LPS injection.

  • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

Chronic Inflammation: Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the therapeutic potential of the compound in a chronic inflammatory disease model.

Protocol:

  • Animal Model: Male Lewis rats (6-8 weeks old).

  • Groups (n=6-8 per group):

    • Normal Control.

    • Arthritic Control (Vehicle).

    • Positive Control: Methotrexate (0.5-1 mg/kg, i.p., twice weekly).

    • Test Compound (Low, Medium, and High Doses, daily p.o.).

  • Procedure:

    • Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis at the base of the tail.

    • Initiate treatment on day 10 post-adjuvant injection and continue for 2-3 weeks.

    • Monitor paw volume, arthritis score, and body weight regularly.

  • Endpoint Analysis:

    • Histopathological evaluation of joints for inflammation, pannus formation, and bone erosion.

    • Measurement of serum inflammatory markers (e.g., C-reactive protein, TNF-α).

Phase 2: Efficacy Studies - Preliminary Anti-cancer Model

Human Tumor Xenograft Model in Nude Mice

Objective: To assess the in vivo anti-tumor activity of the compound.

Protocol:

  • Animal Model: Female athymic nude mice (4-6 weeks old).[4]

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) will be selected based on in vitro data.

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[4]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Groups: Vehicle control, positive control (standard-of-care chemotherapy for the chosen cancer type), and test compound at two to three dose levels.

    • Administer treatment (e.g., daily oral gavage) for a specified period (e.g., 21-28 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis:

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for histopathology and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Data Presentation

All quantitative data will be summarized in tables for clear comparison between treatment groups.

Table 1: Dosing Regimen for In Vivo Efficacy Studies

StudyAnimal ModelTest Compound Doses (p.o.)Positive ControlRoute
Carrageenan-Induced Paw EdemaWistar Rat10, 25, 50 mg/kgIndomethacin (10 mg/kg)i.p.
LPS-Induced InflammationC57BL/6 Mouse10, 25, 50 mg/kgDexamethasone (1 mg/kg)i.p.
Adjuvant-Induced ArthritisLewis Rat10, 25, 50 mg/kg (daily)Methotrexate (1 mg/kg, 2x/wk)i.p.
Tumor XenograftNude Mouse25, 50, 100 mg/kg (daily)To be determinedp.o.

Table 2: Key Parameters and Biomarkers for Evaluation

StudyPrimary Endpoint(s)Key Biomarkers
Carrageenan-Induced Paw EdemaPaw Volume Inhibition (%)TNF-α, IL-1β, PGE2 (in paw tissue)
LPS-Induced InflammationSerum Cytokine Levels (pg/mL)TNF-α, IL-1β, IL-6 (in serum)
Adjuvant-Induced ArthritisArthritis Score, Paw Volume, Histopathology ScoreC-reactive protein, TNF-α (in serum), Joint histology
Tumor XenograftTumor Growth Inhibition (%), Tumor Volume (mm³)Ki-67, Cleaved Caspase-3 (in tumor tissue)

Proposed Signaling Pathway

Based on the known activities of chalcone derivatives, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound 2-(3,4-Dimethoxybenzylidene) -1-indanone Compound->IKK Inhibits NFkB_nuc->Gene Transcription

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

Conclusion

This comprehensive in vivo experimental design provides a systematic approach to evaluate the therapeutic potential of this compound. The phased strategy, incorporating pharmacokinetic, toxicological, and efficacy studies in relevant disease models, will generate the necessary data to determine its viability as a clinical candidate for inflammatory diseases and potentially cancer. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Claisen-Schmidt condensation of 1-indanone (B140024) and 3,4-dimethoxybenzaldehyde (B141060).

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The base catalyst (e.g., NaOH, KOH) may be old or have reacted with atmospheric CO2.Use fresh, high-purity catalyst. For solid catalysts, briefly grind to expose a fresh surface before use.
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.While catalytic amounts are needed, ensure sufficient quantity is present. For solvent-free reactions, ensure good physical mixing with the reactants.
Low Reaction Temperature: The reaction may be too slow at the current temperature.For solvent-free reactions, a gentle warming to around 60°C can significantly increase the reaction rate.[1] For solvent-based reactions, consider gentle heating or refluxing.
Poor Mixing (Solvent-Free): Inadequate grinding and mixing of the solid reactants can lead to an incomplete reaction.Grind the reactants together thoroughly until a uniform paste or oil is formed before adding the catalyst.[2]
Impure Reactants: Impurities in 1-indanone or 3,4-dimethoxybenzaldehyde can interfere with the reaction.Ensure the purity of the starting materials using techniques like NMR or melting point analysis.
Formation of Multiple Products (Visible on TLC) Self-Condensation of 1-indanone: The enolizable 1-indanone can react with itself, especially if the aldehyde is not reactive enough or if the base concentration is too high.This is a common side reaction in aldol (B89426) condensations. To minimize it, ensure the aldehyde is present in a stoichiometric or slight excess. A slow addition of the base to the reaction mixture can also help.
Cannizzaro Reaction of 3,4-dimethoxybenzaldehyde: In the presence of a strong base, the aldehyde (which lacks α-hydrogens) can disproportionate into the corresponding alcohol and carboxylic acid.This is more likely with high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.
Product is an Oil or Fails to Crystallize Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor for effective recrystallization.Ethanol (B145695) or an ethanol/water mixture is commonly used.[3] If the product is too soluble, a less polar co-solvent can be added. If it "oils out," try a different solvent system or ensure the solution is not supersaturated when cooling.
Dark Brown or Tarry Reaction Mixture Decomposition: High temperatures or prolonged reaction times, especially with a strong base, can lead to the decomposition of reactants or product.Reduce the reaction temperature and monitor the reaction progress closely (e.g., by TLC) to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The reaction is a Claisen-Schmidt condensation, which is a type of base-catalyzed crossed aldol condensation.[4] The base deprotonates the α-carbon of 1-indanone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone product, this compound.[4]

Q2: What is the key difference between a solvent-based and a solvent-free approach for this synthesis?

A2: A solvent-based synthesis, typically using ethanol, involves dissolving the reactants and catalyst in a solvent and often requires heating under reflux.[5] A solvent-free approach, considered a "green" chemistry method, involves grinding the solid reactants and catalyst together.[3] The reaction often proceeds at room temperature or with gentle heating, and the absence of a solvent reduces waste and can simplify product isolation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (1-indanone and 3,4-dimethoxybenzaldehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q4: What is the expected appearance of the final product?

A4: Pure this compound is typically a yellow crystalline solid.[6]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).[2] The reaction should be carried out in a well-ventilated fume hood.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes reported yields for the synthesis of 2-(aryl)-1-indanone derivatives under different conditions to provide a comparative overview.

Reactants Catalyst Solvent Temperature Time Crude Yield (%) Recrystallized Yield (%) Reference
1-Indanone, 3,5-DimethoxybenzaldehydeNaOHNone60°C30 min9556This is a similar reaction, data from a peer-reviewed study.
1-Indanone, 2,4,6-TrimethoxybenzaldehydeNaOHEthanolReflux3 h-68This is a similar reaction, data from a peer-reviewed study.[5]
1-Indanone, 3,4-DimethoxybenzaldehydeNaOHNoneRoom Temp15 minNot ReportedNot ReportedGeneral procedure from a university lab manual.[3]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from established green chemistry procedures for aldol condensations.[2][3]

Materials:

  • 1-indanone (0.20 g)

  • 3,4-dimethoxybenzaldehyde (0.25 g)

  • Sodium hydroxide (NaOH), finely ground (0.05 g)

  • 10% Hydrochloric acid (HCl) solution

  • Ethanol for recrystallization

  • Mortar and pestle or a small beaker and a sturdy glass rod

  • Suction filtration apparatus

Procedure:

  • In a mortar or small beaker, combine 1-indanone and 3,4-dimethoxybenzaldehyde.

  • Grind or scrape the two solids together until they liquefy and form a brown oil.

  • Add the finely ground sodium hydroxide to the mixture.

  • Continue to mix and scrape until the mixture solidifies into a yellowish-brown solid. Let the mixture stand for 15 minutes at room temperature.

  • Add approximately 2 mL of 10% HCl solution to the solid and mix thoroughly to neutralize the NaOH. Check the pH to ensure it is acidic.

  • Isolate the crude solid product by suction filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

Protocol 2: Solvent-Based Synthesis of 2-(Aryl)-1-indanone Derivatives

This is a general procedure for the synthesis of 2-benzylidene-1-indanone (B110557) derivatives in an ethanol solvent.[5]

Materials:

  • 1-indanone (1.0 equivalent)

  • Substituted benzaldehyde (B42025) (e.g., 3,4-dimethoxybenzaldehyde) (1.0 equivalent)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 1-indanone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath while stirring.

  • Slowly add the aqueous NaOH solution to the cooled mixture.

  • Remove the ice bath and bring the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by suction filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification P1 Weigh 1-Indanone and 3,4-Dimethoxybenzaldehyde P2 Grind Reactants (Solvent-Free) or Dissolve in Ethanol (Solvent-Based) P1->P2 R1 Add NaOH Catalyst P2->R1 R2 Stir at RT or Heat (e.g., 60°C/Reflux) R1->R2 R3 Monitor by TLC R2->R3 W1 Neutralize with HCl R3->W1 W2 Filter Crude Product W1->W2 W3 Recrystallize from Ethanol W2->W3 W4 Dry and Characterize W3->W4

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low or No Yield Q1 Is the catalyst fresh? Start->Q1 Sol1 Use fresh catalyst. Q1->Sol1 No Q2 Is the reaction temperature optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Gently heat to ~60°C or reflux. Q2->Sol2 No Q3 Are the reactants pure? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Purify starting materials. Q3->Sol3 No Q4 Is mixing adequate (solvent-free)? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Grind reactants thoroughly. Q4->Sol4 No A4_No No

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting impurities in the synthesis of 2-benzylidene-1-indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylidene-1-indanones. The content is designed to address specific experimental challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-benzylidene-1-indanones?

The most prevalent and well-established method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a 1-indanone (B140024) derivative with a substituted benzaldehyde (B42025).[1]

Q2: What are the primary side reactions and impurities I should be aware of during a Claisen-Schmidt condensation for 2-benzylidene-1-indanones?

The main side reactions that can lead to impurities include:

  • Self-condensation of 1-indanone: The enolate of 1-indanone can react with another molecule of 1-indanone instead of the intended benzaldehyde.

  • Cannizzaro reaction: If a strong base is used, the benzaldehyde (which lacks α-hydrogens) can undergo disproportionation to form benzyl (B1604629) alcohol and benzoic acid.

  • Michael addition: The 2-benzylidene-1-indanone (B110557) product can be attacked by another 1-indanone enolate, leading to the formation of a 1,5-dicarbonyl compound.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Q4: Are there alternative, "greener" synthesis methods available?

Yes, alternative methods that can reduce reaction times and minimize waste have been developed. These include ultrasound-assisted synthesis and solvent-free grinding techniques, which have been shown to produce high yields.[2][3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired 2-benzylidene-1-indanone.

Possible Cause Suggested Solution
Purity of Starting Materials Ensure the 1-indanone and benzaldehyde are pure. Impurities can inhibit the reaction.[4] Consider recrystallization or column chromatography of starting materials if purity is questionable.
Inactive Catalyst If using a solid base like NaOH or KOH, ensure it has not been deactivated by prolonged exposure to air and moisture. Use freshly opened or properly stored catalyst.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the mixture. Conversely, for highly reactive substrates, cooling in an ice bath may be necessary to control side reactions.
Insufficient Reaction Time Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require extended periods, such as overnight stirring.[5]
Inappropriate Stoichiometry Using a slight excess of the benzaldehyde can help ensure the 1-indanone enolate preferentially reacts with the aldehyde.

Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.

Possible Cause Suggested Solution
Self-Condensation of 1-Indanone Slowly add the 1-indanone to a mixture of the benzaldehyde and the base. This maintains a low concentration of the enolate, favoring the cross-condensation.
Cannizzaro Reaction Byproducts This is favored by strongly basic conditions. Consider using a milder base or a catalytic amount of a strong base. Lowering the reaction temperature can also suppress this side reaction.
Michael Addition Product Use a slight excess of the benzaldehyde to ensure the enolate is consumed in the primary condensation step. Work up the reaction promptly once the starting materials are consumed to prevent the slower Michael addition from occurring.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the yield of 2-benzylidene-1-indanones. Below is a summary of yields obtained under various conditions.

Table 1: Comparison of Yields for the Synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones using different catalysts.

EntryCatalyst (20 mol%)Time (min)Yield (%)
1NaOH598
2KOH585
3NaOAc6035
4NH4OAc6030
Data adapted from a study on solvent-free Claisen-Schmidt reactions.[3]

Table 2: Yields for Claisen-Schmidt Condensation of 1-Indanone with Various Substituted Benzaldehydes.

Entry1-Indanone DerivativeAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
11-IndanoneBenzaldehydeNaOHEthanol (B145695)18~85-95%
21-Indanone4-MethoxybenzaldehydeNaOHEthanol18~80-90%
31-Indanone4-ChlorobenzaldehydeNaOHEthanol18~80-90%
Data is representative of typical yields under standard conditions.[6]

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation [6]

Materials:

  • Substituted 1-indanone (1.0 equivalent)

  • Substituted benzaldehyde (1.0-1.2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 1-indanone and benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution to the stirred mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the purified product. Characterize by NMR, MS, and melting point.

Protocol 2: Ultrasound-Assisted Synthesis [2]

Materials:

  • o-phthaldialdehyde (3.0 mmol, 1.0 equiv)

  • Acetophenone (3.0 mmol, 1 equiv)

  • NaOH (7.0 mmol, 2.0 equiv)

  • Ethanol (10 mL)

  • Ultrasonic homogenizer

Procedure:

  • Combine o-phthaldialdehyde, acetophenone, and NaOH in ethanol.

  • Stir the solution at 0 °C for 30 minutes under ultrasonic irradiation.

  • After the reaction, add 10 mL of water and adjust the pH to 2 with 6M HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

G cluster_main Claisen-Schmidt Condensation Pathway cluster_side Common Side Reactions I 1-Indanone E Indanone Enolate I->E + Base I2 1-Indanone B Benzaldehyde A Aldol Adduct B->A Base Base (e.g., NaOH) E->A + Benzaldehyde P 2-Benzylidene-1-indanone (Product) A->P - H2O SC Self-Condensation Product I2->SC E2 Indanone Enolate E2->SC + 1-Indanone MA Michael Addition Product E2->MA + Product B2 Benzaldehyde CR Cannizzaro Products (Alcohol + Carboxylic Acid) B2->CR + Strong Base P2 Product P2->MA G Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Check Starting Material Purity CheckYield->CheckPurity Yes MultipleProducts Multiple Products on TLC? CheckYield->MultipleProducts No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions CheckCatalyst Check Catalyst Activity OptimizeConditions->CheckCatalyst CheckCatalyst->MultipleProducts Success Successful Synthesis MultipleProducts->Success No TroubleshootSideReactions Troubleshoot Side Reactions MultipleProducts->TroubleshootSideReactions Yes SlowAddition Slowly Add Ketone SlowAddition->Success MildBase Use Milder Base / Lower Temp MildBase->Success ControlStoich Adjust Stoichiometry / Time ControlStoich->Success TroubleshootSideReactions->SlowAddition Self-condensation? TroubleshootSideReactions->MildBase Cannizzaro? TroubleshootSideReactions->ControlStoich Michael Addition?

References

Optimizing base catalyst and temperature for Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base catalysts and temperature in Claisen-Schmidt condensation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Claisen-Schmidt condensation, offering targeted solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is yielding little to no product. What are the primary causes and how can I address them?

  • Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors. A systematic troubleshooting approach is recommended:

    • Catalyst Inactivity: The base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), may be old or have reacted with atmospheric carbon dioxide, reducing its effectiveness.[1][2] Ensure you are using a fresh, active catalyst. For reactions sensitive to strong bases, consider screening milder catalysts.[1]

    • Suboptimal Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products.[2][3] It is advisable to conduct small-scale trials at various temperatures (e.g., room temperature, 40-50°C, and reflux) to determine the ideal conditions for your specific substrates.[3]

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

    • Impure Reactants: The purity of your aldehyde and ketone starting materials is crucial. Impurities can interfere with the reaction.[1]

    • Incorrect Stoichiometry: Ensure the correct molar ratios of your reactants are being used. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

  • Question: My TLC analysis shows multiple spots, and I'm having difficulty purifying the crude product. What are these byproducts and how can I minimize their formation?

  • Answer: The presence of multiple products is a common challenge, often arising from competing side reactions.[5] Here are the most prevalent side reactions and strategies to mitigate them:

    • Self-Condensation of the Ketone: The enolizable ketone can react with itself. To minimize this, ensure the aldehyde is sufficiently reactive. A classic Claisen-Schmidt condensation uses a non-enolizable aromatic aldehyde to prevent aldehyde self-condensation.[1][5]

    • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction to yield a carboxylate and an alcohol.[1][3] This can be suppressed by using a milder base or a lower base concentration.[5]

    • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product. To suppress this, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also be effective.[5]

Issue 3: Reaction Mixture Darkening or Tar Formation

  • Question: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this?

  • Answer: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[5] Aldehydes, in particular, can be prone to polymerization under these conditions. To avoid this, consider using a lower temperature and ensuring the slow, controlled addition of the base to the reaction mixture.[5]

Data Presentation

Table 1: Effect of Temperature on Chalcone Synthesis Yield

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
11-Indanone (B140024), Benzaldehyde (B42025)NaOHEthanol (B145695)Room Temp18~85-95[6]
21-Indanone, 4-MethoxybenzaldehydeNaOHEthanolRoom Temp18~80-90[6]
31-Indanone, 4-ChlorobenzaldehydeNaOHEthanolRoom Temp18~80-90[6]
43,4-dihydroxychalcone synthesis--70-Optimal[3]
53,4,2',4'-tetrahydroxychalcone synthesis--80-Optimal[3]
6Benzaldehyde, AcetoneNaOH (1.5 equiv)Acetone (13.6 equiv)4035 minOptimal[7]

Table 2: Effect of Base Catalyst on Chalcone Synthesis Yield

EntryKetoneAldehydeCatalyst (mol%)SolventTimeYield (%)Reference
1CyclohexanoneBenzaldehydeNaOH (20)None (grinding)5 min98[8]
2CyclohexanoneBenzaldehydeKOH (20)None (grinding)-85[8]
31-Indanone3,4-DimethoxybenzaldehydeNaOHNone (solvent-free)Not specifiedHigh[6]

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol outlines a standard procedure for the base-catalyzed Claisen-Schmidt condensation in an ethanol solvent.[6]

  • Materials:

    • Substituted 1-indanone (1.0 equivalent)

    • Substituted benzaldehyde (1.0-1.2 equivalents)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M or 20% w/v)

    • Ice bath

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the 1-indanone derivative (1.0 eq.) and the chosen aromatic aldehyde (1.0 eq.) in an appropriate volume of ethanol.

    • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution (2-3 equivalents) to the flask.

    • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

    • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, pour the mixture into cold water.

    • Isolation: Collect the precipitated solid by vacuum filtration.

    • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol).

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This method can lead to quantitative yields in a significantly shorter reaction time.[6]

  • Materials:

    • 1-Indanone (1.0 equivalent)

    • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

    • Finely ground solid Sodium Hydroxide (NaOH)

    • Mortar and pestle or a test tube and spatula

    • 10% aqueous Hydrochloric Acid (HCl) solution

  • Procedure:

    • Reactant Grinding: In a mortar or test tube, combine the 1-indanone and 3,4-dimethoxybenzaldehyde. Vigorously grind or scrape and crush the two solids together until they form an oil.

    • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH to the mixture.

    • Reaction: Continue to grind or scrape the mixture. The reaction is often rapid, and the product may solidify.

    • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and help dislodge the product from the reaction vessel.

    • Isolation: Collect the solid product by vacuum filtration.

    • Purification: Wash the solid with water and recrystallize from a suitable solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Aldehyde & Ketone) mix_reactants Mix Reactants in Solvent prep_reactants->mix_reactants prep_catalyst Prepare Base Catalyst (e.g., NaOH solution) add_catalyst Add Catalyst (Control Temperature) prep_catalyst->add_catalyst mix_reactants->add_catalyst monitor_reaction Monitor Reaction (TLC) add_catalyst->monitor_reaction quench Quench Reaction (e.g., add to water) monitor_reaction->quench Reaction Complete filter Filter Crude Product quench->filter purify Purify Product (Recrystallization) filter->purify

Caption: Experimental workflow for a typical Claisen-Schmidt condensation.

troubleshooting_workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_temp Optimize Temperature start->check_temp check_time Monitor Reaction Time (TLC) start->check_time check_purity Check Reactant Purity start->check_purity solution_catalyst Use Fresh Catalyst / Screen Milder Bases check_catalyst->solution_catalyst solution_temp Run Small-Scale Trials at Different Temperatures check_temp->solution_temp solution_time Ensure Reaction Goes to Completion check_time->solution_time solution_purity Purify Starting Materials check_purity->solution_purity side_reactions Multiple Products Observed cannizzaro Cannizzaro Reaction? (Strong Base) side_reactions->cannizzaro self_condensation Self-Condensation? (Enolizable Ketone) side_reactions->self_condensation michael_addition Michael Addition? side_reactions->michael_addition solution_cannizzaro Use Milder/Lower Concentration of Base cannizzaro->solution_cannizzaro solution_self Use Non-Enolizable Aldehyde self_condensation->solution_self solution_michael Adjust Stoichiometry / Lower Temperature michael_addition->solution_michael

Caption: Troubleshooting logic for common Claisen-Schmidt condensation issues.

References

Identifying and minimizing side products in 2-benzylidene-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzylidene-1-indanone (B110557). Our aim is to help you identify and minimize the formation of common side products, thereby improving the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-benzylidene-1-indanone?

The most common and efficient method for synthesizing 2-benzylidene-1-indanone is the Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) between 1-indanone (B140024) and a suitable benzaldehyde (B42025) derivative. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, but can also be performed under acidic conditions.[1][2]

Q2: What are the most common side products observed in this synthesis?

The two major side products that can complicate the synthesis and purification of 2-benzylidene-1-indanone are:

  • Dimerization of 2-benzylidene-1-indanone: The product itself can undergo a dimerization reaction under basic conditions.

  • Self-condensation of 1-indanone: The starting material, 1-indanone, can react with itself in an aldol condensation, especially under strongly basic conditions.[3]

A less common, but possible, side reaction is the Cannizzaro reaction of the benzaldehyde starting material if it has no α-hydrogens, which can occur in the presence of a strong base.

Q3: How can I monitor the progress of the reaction and detect the formation of side products?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The starting materials (1-indanone and benzaldehyde), the desired product (2-benzylidene-1-indanone), and the side products will typically have different Rf values. It is advisable to use a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), for optimal separation. The spots can be visualized under UV light.[4]

Q4: What are the general strategies to minimize side product formation?

Several strategies can be employed to enhance the yield of the desired product and reduce impurities:

  • Choice of Base: Using a milder base (e.g., sodium bicarbonate) can help to reduce the rates of both the dimerization and self-condensation reactions.

  • Reaction Temperature: Maintaining a low reaction temperature (e.g., 0-5 °C) can help to control the reaction kinetics and disfavor the formation of side products.

  • Reaction Time: Optimizing the reaction time is crucial. Prolonged reaction times, especially in the presence of a strong base, can lead to increased formation of the dimerization product.

  • Slow Addition of Reactants: Slowly adding the 1-indanone to the reaction mixture containing the benzaldehyde and the base can help to maintain a low concentration of the enolate of 1-indanone, thus minimizing its self-condensation.

  • Solventless Conditions: Performing the reaction under solvent-free conditions, by grinding the solid reactants with a catalytic amount of base, has been shown to be a highly efficient method that can lead to high yields of the desired product with minimal side reactions.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2-benzylidene-1-indanone - Incomplete reaction. - Significant formation of side products (dimerization or self-condensation). - Suboptimal reaction conditions (temperature, time, base concentration).- Monitor the reaction by TLC to ensure completion. - Implement strategies to minimize side reactions (see FAQs). - Optimize reaction conditions: try a milder base, lower the temperature, or shorten the reaction time. - Consider a solvent-free approach, which has been reported to give high yields.[7]
Presence of a significant amount of a higher molecular weight impurity This is likely the dimerization product of 2-benzylidene-1-indanone.- Reduce the reaction time. - Use a weaker base (e.g., NaHCO₃). - Purify the crude product by column chromatography or recrystallization.
Presence of an impurity with a similar polarity to the starting 1-indanone This is likely the self-condensation product of 1-indanone.- Slowly add the 1-indanone to the reaction mixture. - Use a less concentrated base solution. - Optimize the stoichiometry of the reactants to favor the crossed condensation.
Reaction mixture is difficult to purify The presence of multiple side products and unreacted starting materials can lead to complex purification.- Before scaling up, perform small-scale experiments to optimize the reaction conditions for maximum conversion to the desired product. - Employ column chromatography with a suitable solvent gradient for effective separation.

Quantitative Data on Reaction Conditions

Reaction Conditions Reported Yield of 2-benzylidene-1-indanone Reference
Solvent-free, NaOH catalyst, grinding >90%[7]
Ethanolic NaOH, room temperature Good to excellent yields[1]
Ultrasound-assisted, ethanolic NaOH 80-95%[8]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 2-benzylidene-1-indanone

This protocol is adapted from a green chemistry approach that minimizes solvent waste and often results in high yields.[5][6]

Materials:

  • 1-Indanone

  • Benzaldehyde (or a substituted benzaldehyde)

  • Sodium hydroxide (NaOH), finely ground

  • 10% Hydrochloric acid (HCl) solution

  • Ethanol (B145695)

  • Water

Procedure:

  • In a mortar, combine 1-indanone (1.0 equivalent) and benzaldehyde (1.0 equivalent).

  • Grind the two solids together with a pestle. The mixture will likely form a paste or oil due to eutectic melting.

  • Add a catalytic amount of finely ground NaOH (e.g., 0.1 equivalents) to the mixture and continue to grind for 10-15 minutes. The mixture should solidify as the product forms.

  • Allow the solid to stand at room temperature for 15-20 minutes.

  • Add a small amount of 10% HCl solution to the mortar to neutralize the NaOH catalyst. Check the pH with litmus (B1172312) paper to ensure it is acidic.

  • Transfer the solid to a Büchner funnel and wash it with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a minimal amount of hot ethanol/water mixture (e.g., 9:1 v/v) to obtain the purified 2-benzylidene-1-indanone.

  • Dry the purified crystals in a desiccator.

Protocol 2: Ultrasound-Assisted Synthesis of 2-benzylidene-1-indanone

This method utilizes ultrasound to accelerate the reaction, often leading to shorter reaction times and high yields.[8]

Materials:

Procedure:

  • In a suitable flask, dissolve 1-indanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Add a solution of NaOH (e.g., 1.2 equivalents) in ethanol to the mixture.

  • Place the flask in an ultrasonic bath and sonicate at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and acidify with dilute HCl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Indanone 1-Indanone Product 2-Benzylidene-1-indanone (Desired Product) Indanone->Product Claisen-Schmidt Condensation SelfCondensation 1-Indanone Self-Condensation Product Indanone->SelfCondensation Side Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Product Dimer Dimerization Product Product->Dimer Side Reaction Base Base (e.g., NaOH) Base->Product catalyst Base->Dimer Base->SelfCondensation

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Benzylidene-1-indanone CheckTLC Analyze crude mixture by TLC Start->CheckTLC IncompleteReaction Incomplete Reaction CheckTLC->IncompleteReaction Unreacted starting materials SideProducts Significant Side Products CheckTLC->SideProducts Multiple spots OptimizeTimeTemp Increase reaction time or temperature IncompleteReaction->OptimizeTimeTemp IdentifySideProducts Identify side products (e.g., by NMR, MS) SideProducts->IdentifySideProducts SolventFree Consider solvent-free conditions OptimizeTimeTemp->SolventFree Dimerization Dimerization is the main issue IdentifySideProducts->Dimerization High MW impurity SelfCondensation Self-condensation is the main issue IdentifySideProducts->SelfCondensation Impurity with polarity similar to 1-indanone ReduceTimeBase Decrease reaction time and/or use a milder base Dimerization->ReduceTimeBase SlowAddition Use slow addition of 1-indanone SelfCondensation->SlowAddition ReduceTimeBase->SolventFree SlowAddition->SolventFree

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Enhancing Cell Permeability of Chalcone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges related to the cell permeability of chalcone-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my chalcone-based compounds exhibit low aqueous solubility in my cell-based assays?

A1: The inherent chemical structure of chalcones, which includes two aromatic rings and an α,β-unsaturated carbonyl system, is predominantly hydrophobic (lipophilic). This characteristic leads to poor solubility in aqueous environments such as cell culture media and buffers.[1]

Q2: What are the common indicators of a solubility problem with my chalcone (B49325) compound during an experiment?

A2: Several signs can point to solubility issues:

  • Precipitation: The most obvious sign is the formation of a visible precipitate or cloudiness when the chalcone stock solution (usually in DMSO) is diluted into an aqueous medium.[1]

  • Inconsistent Results: High variability between experimental replicates is a strong indicator of incomplete or inconsistent solubilization.[2]

  • Adsorption to Labware: Hydrophobic compounds like chalcones can adhere to plastic surfaces, such as microplates and pipette tips, which lowers the effective concentration of the compound in the assay.[2]

  • Assay Interference: Undissolved particles can interfere with the readouts of colorimetric or fluorometric assays.[1]

Q3: What is the recommended solvent for preparing stock solutions of chalcone compounds?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of hydrophobic compounds like chalcones for in vitro studies.[1][2] It is important to keep the final DMSO concentration in the assay low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[1][2]

Q4: How can I improve the solubility of my chalcone compound in my aqueous assay buffer?

A4: Several strategies can be employed:

  • Use of Co-solvents: A small percentage of a co-solvent like DMSO can help maintain the chalcone in solution.[3]

  • pH Adjustment: For chalcones with ionizable groups, adjusting the pH of the buffer may improve solubility.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[3]

  • Formulation as Nanoemulsions: Encapsulating chalcones in nanoemulsions can significantly enhance their solubility and stability in aqueous media.

Q5: My chalcone compound is a potential substrate for P-glycoprotein (P-gp). How does this affect its cell permeability?

A5: P-glycoprotein is an efflux pump that actively transports a wide variety of substrates out of cells.[4][5] If your chalcone is a P-gp substrate, it will be actively removed from the intracellular environment, leading to a lower intracellular concentration and consequently, reduced apparent permeability and bioactivity.[4][6] The efflux ratio, determined through a bidirectional Caco-2 assay, can confirm if a compound is a P-gp substrate.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Biological Activity of a Chalcone Compound in a Cell-Based Assay
Possible Cause Troubleshooting Steps & Solutions
Poor Solubility / Precipitation Check for Precipitation: Visually inspect your assay wells for any precipitate after adding the compound. Optimize Solubilization: Prepare a high-concentration stock in DMSO and perform serial dilutions. Ensure vigorous mixing at each step. When adding to aqueous solutions, add it dropwise while vortexing.[2]
Compound Degradation Assess Stability: Incubate the compound in the assay buffer or medium for the duration of the experiment and analyze its integrity using HPLC. Prepare fresh dilutions from a stock solution for each experiment and protect from light.[2]
Incorrect Isomer The trans (E) isomer of chalcones is generally more stable. The biological activity can be isomer-specific. Confirm the isomeric purity of your synthesized compound.[2]
Cell Line Insensitivity Use a Positive Control: Include a known active compound for your assay to validate the experimental setup. Test in a Different System: If possible, use a cell line where similar chalcones have shown activity.[2]
Issue 2: High Variability and Poor Reproducibility in Permeability Assays
Possible Cause Troubleshooting Steps & Solutions
Inconsistent Solubilization Improve Dissolution Technique: Ensure the DMSO stock is fully dissolved before making dilutions. Vortex thoroughly at each dilution step.[2]
Adsorption to Plasticware Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize compound loss. Include a Surfactant: In biochemical assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help prevent adsorption.[2]
Inconsistent Cell Monolayer Standardize Cell Culture: Ensure consistent cell seeding density, passage number, and culture duration (e.g., 21 days for Caco-2 cells) to form a uniform monolayer. Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) before each experiment.

Quantitative Data: Cell Permeability of Chalcone Derivatives

The following table summarizes the in silico predicted Caco-2 cell permeability for a series of chalcone derivatives. Caco-2 cells are a widely used in vitro model for predicting human intestinal absorption.

Compound IDRR1R2R3R4Caco-2 Permeability (nm/sec)
1 HHHHH39.81
2 HHHHCl56.39
3 HHHHF44.57
4 HHHHBr54.12
5 HHHHI51.98
6 HHHHOCH342.11
7 HHHHN(CH3)230.73
8 HHHHOH35.89
9 HHHHNO234.67
10 OCH3HHHH43.25
11 ClHHHH55.77
12 FHHHH45.33
13 BrHHHH54.99
14 IHHHH53.01
15 N(CH3)2HHHH32.14
16 OHHHHH36.42
17 NO2HHHH35.13
18 HOCH3HOCH3OCH325.33
19 HHHHNHCOCH320.15
20 NHCOCH3HHHH19.15
Data adapted from an in-silico study. Experimental values may vary.[7][8]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is used to determine the rate of transport of a compound across a monolayer of human intestinal cells, providing an estimate of in vivo drug absorption.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test chalcone compound and control compounds (e.g., a high-permeability and a low-permeability standard)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed the cells onto the Transwell® inserts at a density of approximately 60,000 cells/cm².

    • Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to confirm monolayer integrity.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Add the test chalcone solution (dissolved in transport buffer, final DMSO concentration <0.5%) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

  • Sample Analysis:

    • Analyze the concentration of the chalcone in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C₀ = initial concentration in the donor chamber

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive transcellular permeability.

Materials:

  • 96-well filter plates (donor plate) and acceptor plates

  • Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate Buffered Saline (PBS) at various pH values

  • Test chalcone compound

  • UV-Vis plate reader or LC-MS/MS for analysis

Methodology:

  • Membrane Preparation:

    • Carefully pipette 5 µL of the lipid solution into each well of the donor plate, ensuring the microporous filter is evenly coated.

  • Solution Preparation:

    • Prepare the chalcone solution in PBS at the desired pH.

    • Fill the wells of the acceptor plate with buffer.

  • Assay Assembly and Incubation:

    • Place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate at room temperature for a specified period (e.g., 4-16 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the chalcone in both the donor and acceptor wells using a suitable analytical method.

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated based on the concentration of the compound in the donor and acceptor wells after incubation.

Visualizations

Signaling Pathway: Chalcone Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many chalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activation LPS LPS LPS->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation p50/p65 NF-κB (p50/p65) IκBα->p50/p65 Inhibition p50/p65_nuc NF-κB (p50/p65) p50/p65->p50/p65_nuc Translocation Chalcones Chalcones Chalcones->IKK Inhibition DNA DNA p50/p65_nuc->DNA Transcription Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes

Chalcone-mediated inhibition of the NF-κB pathway.
Experimental Workflow: Caco-2 Permeability Assay

This diagram outlines the key steps involved in performing a Caco-2 cell permeability assay.

Caco2_Workflow start Start culture Seed Caco-2 cells on Transwell inserts start->culture differentiate Culture for 21 days (allow differentiation) culture->differentiate teer Verify monolayer integrity (TEER measurement) differentiate->teer transport Perform transport experiment (add chalcone to apical side) teer->transport sample Collect samples from basolateral side at time points transport->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp value analyze->calculate end End calculate->end

Workflow for the Caco-2 Permeability Assay.
Logical Relationship: Troubleshooting Low Chalcone Permeability

This diagram provides a logical workflow for troubleshooting experiments where low cell permeability of a chalcone compound is observed.

Troubleshooting_Logic start Low Permeability Observed check_sol Is the compound fully dissolved in the assay medium? start->check_sol sol_strat Implement solubility enhancement strategies (e.g., cyclodextrins, nanoemulsions) check_sol->sol_strat No check_efflux Is the compound a known P-gp substrate? check_sol->check_efflux Yes re_eval Re-evaluate permeability sol_strat->re_eval efflux_assay Perform bidirectional Caco-2 assay with and without a P-gp inhibitor check_efflux->efflux_assay Yes check_efflux->re_eval No chem_mod Consider chemical modification to reduce efflux potential efflux_assay->chem_mod chem_mod->re_eval

Troubleshooting workflow for low chalcone permeability.

References

Technical Support Center: Enhancing the Biological Potency of 2-(3,4-Dimethoxybenzylidene)-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving chemical modifications to enhance the biological potency of 2-(3,4-Dimethoxybenzylidene)-1-indanone.

I. Synthesis and Chemical Modifications: Troubleshooting Guide

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This section addresses common issues encountered during the synthesis.

Question: I am experiencing low yields in my Claisen-Schmidt condensation reaction. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of 2-benzylidene-1-indanone (B110557) derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for completion.

    • Inadequate Catalyst: Ensure the appropriate amount and concentration of the base catalyst (e.g., NaOH or KOH) are used. For solvent-free reactions, the physical state of the catalyst (finely ground) is crucial.

    • Suboptimal Temperature: While many Claisen-Schmidt reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.

  • Side Product Formation:

    • Self-Condensation of the Ketone: This can be minimized by slowly adding the 1-indanone (B140024) to a mixture of the benzaldehyde (B42025) and the base.

    • Cannizzaro Reaction of the Aldehyde: This is more likely with certain substituted benzaldehydes. Using a milder base or lower reaction temperatures can mitigate this.

  • Product Precipitation Issues:

    • Improper pH Adjustment: After the reaction, acidification of the mixture is crucial for precipitating the product. Ensure the pH is acidic enough to neutralize the base catalyst fully.

    • Solubility in the Reaction Mixture: If the product is partially soluble in the solvent (e.g., ethanol), cooling the reaction mixture in an ice bath can enhance precipitation.

  • Purification Losses:

    • Recrystallization Issues: Choosing an appropriate solvent system is critical. An ethanol/water mixture is often effective for these compounds. Use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

    • Washing with a too-polar solvent: Washing the filtered product with an excessively polar solvent can lead to product loss. Use ice-cold water and a small amount of cold ethanol.

Question: I am observing the formation of unexpected side products in my reaction. How can I identify and minimize them?

Answer:

Formation of side products is a common challenge. Their identification and minimization are key to obtaining a pure final compound.

Common Side Products and Mitigation Strategies:

  • Michael Adducts: The α,β-unsaturated ketone product can undergo a Michael addition with the enolate of the starting ketone. Using a stoichiometric amount of the aldehyde or a slight excess can help.

  • Polymeric Materials: High concentrations of reactants can sometimes lead to the formation of polymeric byproducts. Running the reaction under more dilute conditions may be beneficial.

  • Products of Aldehyde Oxidation or Disproportionation: Ensure the quality of the starting benzaldehyde. Using freshly distilled or purified aldehyde can prevent side reactions from impurities.

II. Biological Potency Assays: Troubleshooting Guide

This section provides guidance on common issues encountered during the biological evaluation of this compound derivatives.

A. Anti-Inflammatory Activity Assay (LPS-induced TNF-α and IL-6 Production)

Question: I am not observing a dose-dependent inhibition of TNF-α or IL-6 production in my LPS-stimulated RAW 264.7 macrophages. What could be wrong?

Answer:

Several factors can influence the outcome of this cellular assay. Consider the following troubleshooting steps:

Possible Causes & Solutions:

  • Cell Health and Viability:

    • Cell Passage Number: Use cells with a low passage number, as high passage numbers can alter cellular responses.

    • Cell Density: Ensure optimal cell seeding density. Over-confluent or under-confluent cells may not respond appropriately to LPS stimulation.

    • Compound Cytotoxicity: The test compounds may be toxic to the cells at the tested concentrations, leading to a decrease in cytokine production that is not due to a specific anti-inflammatory effect. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to rule out cytotoxicity.

  • LPS Stimulation:

    • LPS Potency: The activity of LPS can vary between lots and suppliers. Test a new batch of LPS or titrate the concentration to ensure optimal stimulation.

    • Serum in Culture Medium: Some components in fetal bovine serum (FBS) can interfere with LPS signaling. While some serum is necessary for cell health, using a consistent and tested batch of FBS is important.

  • Compound Treatment:

    • Compound Solubility: Ensure the test compounds are fully dissolved in the culture medium. The use of a small, non-toxic concentration of DMSO is common, but precipitation of the compound will lead to inaccurate results.

    • Pre-incubation Time: The timing of compound addition relative to LPS stimulation is critical. A pre-incubation period of 30 minutes to 1 hour is typical to allow the compound to enter the cells and interact with its target.

  • ELISA Assay:

    • Standard Curve: Ensure the standard curve is accurate and covers the expected range of cytokine concentrations.

    • Reagent Quality: Use fresh and properly stored ELISA reagents.

B. Adenosine (B11128) Receptor Binding Assay

Question: I am getting high non-specific binding in my radioligand binding assay for adenosine receptors. How can I reduce it?

Answer:

High non-specific binding can mask the specific binding signal and lead to inaccurate affinity measurements.

Strategies to Reduce Non-Specific Binding:

  • Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution of polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filters.

  • Inclusion of Blocking Agents: Adding bovine serum albumin (BSA) to the assay buffer can help to block non-specific binding sites on the filter and assay tubes.

  • Optimization of Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

  • Lower Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal-to-noise ratio, typically at or below its Kd value.

  • Receptor Concentration: Use the lowest amount of membrane preparation that gives a reliable specific binding signal.

III. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-benzylidene-1-indanone derivatives that are important for their anti-inflammatory activity?

A1: Structure-activity relationship (SAR) studies have indicated that the substitution pattern on both the indanone and the benzylidene rings plays a crucial role. For instance, hydroxylation at the C-6 position of the indanone ring and the presence of methoxy (B1213986) or hydroxy groups on the benzylidene ring can significantly influence the anti-inflammatory potency.[1][2]

Q2: How do 2-benzylidene-1-indanone derivatives exert their anti-inflammatory effects?

A2: These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.[2]

Q3: What is the mechanism of action for 2-benzylidene-1-indanone derivatives as adenosine receptor antagonists?

A3: Certain derivatives of 2-benzylidene-1-indanone have shown affinity for adenosine A1 and A2A receptors, acting as antagonists. By blocking these receptors, they can modulate various physiological processes, including neurotransmission and inflammation. The specific interactions with the receptor binding pocket are dependent on the substitution patterns on the chemical scaffold.

IV. Data Presentation

The following tables summarize the biological potency of various 2-(benzylidene)-1-indanone derivatives.

Table 1: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives [1]

CompoundR1R2% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)
4a H4'-OCH348.60 ± 3.2161.61 ± 4.15
4c H3'-OH75.32 ± 5.1258.23 ± 3.98
4d H3'-OCH383.73 ± 6.2569.28 ± 4.87
8f 6-OH3'-OCH3, 4'-OCH392.15 ± 7.1185.43 ± 6.54

Table 2: Adenosine Receptor Antagonist Activity of Methoxy-Substituted 2-Benzylidene-1-indanone Derivatives

CompoundSubstitution on Indanone RingSubstitution on Benzylidene RingA1 Ki (nM)A2A Ki (nM)
2c 4-OCH33'-OH>10000>10000
2e 4-OCH33',4'-diOH4278
2f 4-OCH33'-OCH3, 4'-OH150250

V. Experimental Protocols

Protocol 1: Synthesis of this compound (Solvent-Free)

Materials:

Procedure:

  • In a mortar, combine 1-indanone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq).

  • Grind the two solids together with a pestle. The mixture will likely form an oil.

  • Add finely ground NaOH (0.2 eq) to the mixture and continue to grind. The mixture will solidify.

  • Allow the reaction mixture to stand at room temperature for 15 minutes.

  • Add 10% HCl solution to the solid to neutralize the catalyst.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified product in a vacuum oven and determine the yield.

Protocol 2: In Vitro Anti-Inflammatory Assay

Cell Line: RAW 264.7 murine macrophages

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT) on the remaining cells to assess compound cytotoxicity.

Protocol 3: Adenosine A1/A2A Receptor Binding Assay

Materials:

  • Cell membranes expressing human adenosine A1 or A2A receptors

  • Radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a non-selective adenosine agonist like NECA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or various concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 of the test compounds. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

VI. Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 2-benzylidene-1-indanone derivatives.

NF_kB_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release nucleus Nucleus NFkB_active->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription Indanone 2-Benzylidene- 1-indanone Derivative Indanone->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Adenosine_Signaling Adenosine Adenosine A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR Gi Gi A1R->Gi Gs Gs A2AR->Gs AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Indanone 2-Benzylidene- 1-indanone Antagonist Indanone->A1R Indanone->A2AR

Caption: Adenosine Receptor Signaling Antagonism.

References

Advanced purification methods for high-purity 2-benzylidene-1-indanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on advanced purification methods for high-purity 2-benzylidene-1-indanone (B110557) analogs. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying crude 2-benzylidene-1-indanone analogs after synthesis?

A1: The typical purification workflow begins with an initial purification step, such as recrystallization, to remove the bulk of impurities. If higher purity is required, or if recrystallization is ineffective, column chromatography is employed. For exacting purity requirements, such as for pharmacological studies, preparative High-Performance Liquid Chromatography (prep-HPLC) may be necessary. The purity of the final compound should always be verified by analytical techniques like HPLC and NMR.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often the first choice due to its simplicity and scalability, especially when the crude product is relatively clean (>90% purity) and the impurities have different solubility profiles from the desired compound. Column chromatography is more suitable for complex mixtures containing impurities with polarities similar to the product or when the crude product is of lower purity.[1]

Q3: What are the most common impurities found in crude 2-benzylidene-1-indanone products?

A3: Common impurities can include unreacted starting materials (1-indanone and the corresponding benzaldehyde), byproducts from side reactions, and degradation products. The specific impurities will depend on the synthetic route employed.

Q4: Which analytical methods are best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of 2-benzylidene-1-indanone analogs by separating the main compound from any residual impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and can also be used for purity assessment, especially quantitative NMR (qNMR).[4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar for the compound at the temperature of crystallization, or the solution is supersaturated.Add a small amount of a more polar co-solvent. Re-heat the solution until everything dissolves and then allow it to cool slowly. Seeding with a pure crystal can also help induce proper crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a non-polar "anti-solvent" dropwise to decrease the compound's solubility. Scratching the inside of the flask with a glass rod can also initiate nucleation.
Low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of hot solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure. The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either soluble or insoluble).Perform a solvent screen to find a more suitable solvent or solvent system. If impurities are entrapped in the crystals, a second recrystallization may be necessary. For persistent impurities, consider switching to column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from an impurity (co-elution). The polarity of the mobile phase is too high, or the chosen solvent system does not provide adequate selectivity.Decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).[4] Try a different solvent system (e.g., dichloromethane (B109758)/methanol). Using a longer column or a finer mesh silica (B1680970) gel can also improve resolution.
The compound is stuck on the column. The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol (B129727) or a few drops of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent can help.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel, the column is overloaded, or the compound is degrading on the column.Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase. Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). Run the chromatography quickly to minimize contact time with the silica.
Low yield after chromatography. The compound is irreversibly adsorbed onto the silica gel, or some fractions containing the product were discarded.Carefully monitor fraction collection using Thin Layer Chromatography (TLC) to avoid discarding fractions with the desired product. If adsorption is an issue, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica.

Quantitative Data Summary

Table 1: Typical Purification Outcomes for 2-Benzylidene-1-Indanone Analogs

Purification MethodInitial Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Recrystallization~90-95%>98%70-90%Highly dependent on the specific analog and impurities.[1]
Flash Column Chromatography70-90%>99%80-95%Yield can be slightly lower but purity is generally higher than recrystallization.[4]
Preparative HPLC>95% (from pre-purified material)>99.5%60-85%Used for achieving the highest purity levels; yield depends on the difficulty of the separation.

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemCompound Polarity
Silica GelHexane / Ethyl AcetateLow to Medium
Silica GelDichloromethane / MethanolMedium to High
Reversed-Phase C18Acetonitrile (B52724) / Water (with 0.1% Formic Acid or TFA)Polar compounds (used in prep-HPLC)

Note: The optimal ratio of solvents should be determined by preliminary TLC analysis. For some 2-benzylidene-1-indanone derivatives, a mobile phase of hexane/ethyl acetate in a 98:2 to 97:3 ratio has been shown to be effective.[4]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol (B145695)/Water Mixture
  • Dissolution: Place the crude 2-benzylidene-1-indanone analog in an Erlenmeyer flask. Add a minimal amount of hot 90% ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal system should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase (e.g., 100% hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding the more polar solvent (e.g., transitioning from 100% hexane to a 9:1 mixture of hexane/ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 2-benzylidene-1-indanone analog.

Protocol 3: Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method using a C18 column to achieve baseline separation of the target compound from its impurities. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume. The gradient profile may need to be adjusted.

  • Sample Preparation: Dissolve the pre-purified sample in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm filter before injection.

  • Purification and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the peak of the desired compound, often triggered by a UV detector.

  • Product Recovery: Combine the pure fractions. Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the final high-purity product.

Visualizations

G Crude Crude Product (Post-Synthesis) Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity OK? No Final_Product High-Purity Product Purity_Check1->Final_Product Purity OK? Yes Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC (Optional, for >99.5% Purity) Purity_Check2->Prep_HPLC Purity OK? No Purity_Check2->Final_Product Purity OK? Yes Prep_HPLC->Final_Product

Caption: General purification workflow for 2-benzylidene-1-indanone analogs.

G Start Purification Issue Encountered Is_Recrystallization Is the issue during recrystallization? Start->Is_Recrystallization Is_Chromatography Is the issue during column chromatography? Is_Recrystallization->Is_Chromatography No Oiling_Out Compound 'oiling out'? Is_Recrystallization->Oiling_Out Yes Poor_Separation Poor separation? Is_Chromatography->Poor_Separation Yes Solve_Oiling Adjust solvent polarity or re-heat and cool slowly. Oiling_Out->Solve_Oiling Yes No_Crystals No crystals forming? Oiling_Out->No_Crystals No Solve_No_Crystals Concentrate solution or add an anti-solvent. No_Crystals->Solve_No_Crystals Yes Solve_Separation Optimize mobile phase (decrease polarity). Poor_Separation->Solve_Separation Yes Low_Recovery Low recovery? Poor_Separation->Low_Recovery No Solve_Recovery Check TLC of all fractions. Consider different stationary phase. Low_Recovery->Solve_Recovery Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of 2-(3,4-Dimethoxybenzylidene)-1-indanone and Other Anticancer Chalcones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of 2-(3,4-Dimethoxybenzylidene)-1-indanone with other notable anticancer chalcones. This analysis is supported by experimental data on cytotoxicity, mechanisms of action, and effects on key signaling pathways.

Chalcones, a class of natural and synthetic compounds characterized by an open-chain α,β-unsaturated ketone core, have garnered significant interest in oncology research for their broad spectrum of anticancer activities. These activities include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1] This guide focuses on this compound, a member of the 2-benzylidene-1-indanone (B110557) subclass of chalcones, and compares its performance with other well-documented anticancer chalcones.

Comparative Cytotoxicity

The anticancer potential of a compound is initially assessed by its cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). While extensive data for this compound is emerging, preliminary studies and patent literature indicate potent activity. A patent covering this compound and its analogs reports IC50 values ranging from 1 to 3 µM against various human cancer cell lines.[2] Another study on a closely related 2-benzylidene indanone derivative demonstrated potent cytotoxicities with IC50 values between 0.010 and 14.76 μM.[3]

For a comprehensive comparison, the following table summarizes the reported IC50 values of this compound and other prominent anticancer chalcones against a selection of human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Various human cancer cell lines1 - 3[2]
XanthohumolColon Cancer (HCT-15)3.6 (24h)[4]
Ovarian Cancer (A-2780)0.52 (48h)[5]
Hepatocellular Carcinoma (HepG2)25.4[6]
Licochalcone AProstate Cancer (22Rv1)15.73[7]
Gastric Cancer (MKN-28, AGS, MKN-45)~40[8]
Ovarian Cancer (SKOV3)19.22 (24h)[9]
Combretastatin A4Ovarian Cancer0.27 (continuous exposure)[10]
Melanoma (B-16)0.0007 (continuous exposure)[10]
Indanone-based thiazolyl hydrazone (ITH-6)Colorectal Cancer (HT-29)0.44[11]
Colorectal Cancer (KM 12)0.41[11]

Mechanisms of Anticancer Action

The efficacy of anticancer chalcones stems from their ability to modulate multiple cellular processes leading to cancer cell death and inhibition of tumor growth. The primary mechanisms include inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs.[12] Several chalcones and their analogs act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin and disrupting microtubule dynamics.[7][12] This leads to mitotic arrest and subsequent apoptosis.

This compound has been identified as a tubulin polymerization inhibitor.[2] This mechanism is shared with the highly potent natural product, Combretastatin A4, which, although not a classic chalcone (B49325), possesses a similar structural motif and is a well-established tubulin inhibitor.[13][14] The ability to disrupt microtubule function is a significant contributor to the anticancer profile of these compounds.

Chalcone This compound Combretastatin A4 Tubulin β-Tubulin (Colchicine Binding Site) Chalcone->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Mitosis Mitosis Microtubule->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Inhibition of Tubulin Polymerization by Chalcones.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Chalcones trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).

Structurally related 2-benzylidene indanones have been shown to induce G2/M phase cell cycle arrest and apoptosis, evidenced by PARP cleavage.[3] Similarly, Xanthohumol and Licochalcone A are well-documented inducers of apoptosis and cell cycle arrest in various cancer cell lines.[5][6][8]

Chalcones Anticancer Chalcones CellCycle Cell Cycle Progression Chalcones->CellCycle Inhibits G2M G2/M Arrest CellCycle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to Caspases Caspase Activation Apoptosis->Caspases PARP PARP Cleavage Caspases->PARP

Caption: Induction of Cell Cycle Arrest and Apoptosis by Chalcones.

Modulation of Signaling Pathways

The anticancer effects of chalcones are often mediated by their interaction with key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are common targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell survival and proliferation. Several chalcones, including Licochalcone A, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[15]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Aberrant MAPK signaling is a common feature of many cancers. Licochalcone A has been reported to activate the JNK and p38 pathways, which can lead to apoptosis.[4]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK MAPK (ERK, JNK, p38) Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK Chalcones Anticancer Chalcones Chalcones->PI3K Inhibits Chalcones->MAPK Modulates

Caption: Modulation of PI3K/Akt and MAPK Signaling Pathways by Chalcones.

Experimental Protocols

The following are standardized methodologies for key experiments cited in the evaluation of anticancer chalcones.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16][17][18]

A Seed Cells in 96-well Plate B Treat with Chalcone A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: MTT Assay Experimental Workflow.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the chalcone compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.[19][20]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the chalcone and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

  • Protein Extraction: Treat cells with the chalcone, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][11][21]

Conclusion

This compound emerges as a promising anticancer agent, sharing key mechanistic hallmarks with other potent anticancer chalcones. Its activity as a tubulin polymerization inhibitor places it in a class of compounds with significant clinical potential. The comparative analysis with established chalcones like Xanthohumol and Licochalcone A highlights a common theme of apoptosis induction and cell cycle arrest, often mediated through the modulation of critical signaling pathways such as PI3K/Akt and MAPK. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its future development as a therapeutic agent. This guide provides a foundational framework for researchers to position this compound within the broader landscape of anticancer chalcones and to design further investigations into its promising biological activities.

References

Unveiling the Potential of 2-Benzylidene-1-Indanone Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the versatile 2-benzylidene-1-indanone (B110557) scaffold. This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 2-benzylidene-1-indanone analogs, supported by experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

The 2-benzylidene-1-indanone core, a rigid analog of chalcones, offers a unique template for medicinal chemists.[1][2] Modifications to both the indanone ring (A-ring) and the benzylidene moiety (B-ring) have profound effects on the biological activity of these compounds. This guide will delve into the key structural features that govern their efficacy in different therapeutic areas.

Anti-Inflammatory Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potent anti-inflammatory properties of 2-benzylidene-1-indanone derivatives.[3][4][5] A key mechanism of action involves the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

A study focused on the treatment of acute lung injury revealed that specific substitutions on the indanone and benzylidene rings are crucial for anti-inflammatory activity. The most active compounds effectively blocked the lipopolysaccharide (LPS)-induced activation of the proinflammatory NF-κB/MAPK signaling pathway.[3][4]

Structure-Activity Relationship Highlights for Anti-Inflammatory Activity:
  • Indanone Ring (A-Ring): The presence and position of substituents on the A-ring significantly influence activity.

  • Benzylidene Ring (B-Ring): Substitution patterns on the B-ring are critical for potent inhibition of inflammatory mediators.

The following table summarizes the anti-inflammatory activity of representative 2-benzylidene-1-indanone analogs.

CompoundModificationsIL-6 Inhibition (%)TNF-α Inhibition (%)Reference
4d 5,6-dimethoxy on A-ringModerateModerate[3]
8f 4-hydroxy-3-methoxy on B-ring, specific A-ring substitutionsHighHigh[3]
8g Alternative substitutionsModerateModerate[3]

Neuroprotective Effects: Inhibition of Monoamine Oxidase

2-Benzylidene-1-indanone analogs have emerged as promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease.[6] Their neuroprotective effects are, in part, attributed to their ability to inhibit monoamine oxidase (MAO), particularly MAO-B.[6]

SAR studies have demonstrated that specific substitutions on both the A and B rings are key to achieving high-potency MAO-B inhibition.[6]

Key SAR Findings for MAO-B Inhibition:
  • A-Ring: A 5-hydroxy group on the indanone ring enhances inhibitory activity.[6]

  • B-Ring: Halogen and methyl group substitutions on the benzylidene ring contribute to high potency.[6]

Below is a summary of the MAO-B inhibitory activity of selected analogs.

CompoundA-Ring SubstitutionB-Ring SubstitutionMAO-B IC50 (µM)Reference
Series 5 VariedVaried< 2.74[6]
High Potency Analogs 5-hydroxyHalogens, Methyl< 0.1[6]
5g --0.131 (MAO-A)[6]

Anticancer Potential: From Cytotoxicity to Microtubule Disruption

The anticancer properties of 2-benzylidene-1-indanone derivatives have been extensively investigated.[7][8][9] These compounds exhibit cytotoxicity against a range of human cancer cell lines.[9] One of the key mechanisms underlying their anticancer activity is the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

SAR studies have revealed that the substitution pattern, particularly with methoxy (B1213986) groups, plays a crucial role in their anti-proliferative activities.[8]

SAR Insights for Anticancer Activity:
  • Indanone Moiety: The presence of 4,5,6-trimethoxy groups on the indanone moiety is associated with good anti-proliferative activity.[8]

  • Compound 5a: This derivative, with a 4,5,6-trimethoxy substitution, demonstrated potent inhibitory activity against five cancer cell lines with GI50 values ranging from 0.172 to 0.57 μM.[8]

The cytotoxic activity of a lead anticancer compound is presented below.

CompoundCancer Cell LinesIC50 (µM)Reference
1 Various human carcinoma cells0.010 - 14.76[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.

Anti-Inflammatory Activity Assay

Cell Culture and Treatment: Murine primary macrophages are preincubated with the test compounds (10 µM) for 30 minutes. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 0.5 µg/mL) for 24 hours.[3]

Cytokine Measurement: The concentrations of IL-6 and TNF-α in the cell culture supernatants are determined using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[3] The percentage of inhibition is calculated relative to the LPS-stimulated control group.[3]

Monoamine Oxidase (MAO) Inhibition Assay

Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.[6]

Assay Principle: The assay measures the ability of the compounds to inhibit the oxidative deamination of a substrate by MAO. The reaction is monitored by measuring the production of a fluorescent product.

Procedure: The test compounds are pre-incubated with the respective MAO isoenzyme before the addition of the substrate. The fluorescence is measured at appropriate excitation and emission wavelengths. IC50 values are calculated from the dose-response curves.[6]

Anticancer Activity (Cytotoxicity) Assay

Cell Lines: A panel of human cancer cell lines is used to assess the cytotoxic potential of the compounds.[9]

MTT Assay: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The MTT solution is then added, and the resulting formazan (B1609692) crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength, and the IC50 values are determined.

Microtubule Polymerization Assay

Principle: This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.

Procedure: Purified tubulin is incubated with the test compounds in a polymerization buffer. The polymerization process is monitored by measuring the increase in turbidity at 340 nm over time. The inhibitory effect of the compounds is compared to a control.[8]

Visualizing the Mechanisms

To better understand the biological processes involved, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (1-indanone & benzaldehydes) synthesis Chemical Synthesis (e.g., Aldol Condensation) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) purification->in_vitro cell_based Cell-Based Assays (Cytokine Production, Cell Cycle) in_vitro->cell_based sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

General experimental workflow for SAR studies.

nfkb_mapk_pathway cluster_nucleus Gene Transcription lps LPS tlr4 TLR4 lps->tlr4 inhibitor 2-Benzylidene-1-indanone Analog (e.g., 8f) myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPK (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines ap1 AP-1 mapk->ap1 activates ap1->nucleus translocates inhibitor->tak1 Inhibits inhibitor->ikk Inhibits

Inhibition of the NF-κB/MAPK signaling pathway.

References

Validating the Molecular Mechanism of 2-(3,4-Dimethoxybenzylidene)-1-indanone in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular mechanism of 2-(3,4-Dimethoxybenzylidene)-1-indanone, a promising anti-cancer agent. We present a comparative overview of its efficacy against other established and experimental therapeutic compounds, supported by experimental data and detailed protocols for key validation assays.

Comparative Performance Analysis

The anti-proliferative activity of this compound and its analogs has been evaluated across various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison with other relevant anti-cancer agents. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Anti-proliferative Activity (IC50) of Indanone Derivatives and Comparative Compounds

CompoundCancer Cell LineIC50 (µM)Reference
3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-oneMultiple Human Carcinoma Cells0.010 - 14.76[1]
(R)-9k (3-aryl substituted indanone)HCT116 (Colorectal)Sub-micromolar[2]
(R)-9k (3-aryl substituted indanone)SW620 (Colorectal)Sub-micromolar[2]
(R)-9k (3-aryl substituted indanone)HT-29 (Colorectal)Sub-micromolar[2]
ITH-6 (Indanone-based thiazolyl hydrazone)HT-29 (Colorectal)0.44
ITH-6 (Indanone-based thiazolyl hydrazone)COLO 205 (Colorectal)0.98
ITH-6 (Indanone-based thiazolyl hydrazone)KM 12 (Colorectal)0.41
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-231 (Breast)20 µg/mL[3]
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-468 (Breast)25 µg/mL[3]
DoxorubicinMCF-7 (Breast)Varies (µM range)[4][5][6]
5-FluorouracilColorectal Cancer Cell LinesVaries (µM range)[2]
Colchicine (B1669291)Colorectal Cancer Cell LinesVaries (µM range)[2]

Molecular Mechanism of Action

This compound and related compounds exert their anti-cancer effects through a multi-faceted mechanism primarily involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Studies on analogous indanone derivatives have demonstrated a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][7] This disruption of the cell cycle progression prevents the cancer cells from dividing and proliferating.

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a key mechanism of many anti-cancer agents. Evidence suggests that this compound and its analogs trigger apoptosis in cancer cells, as evidenced by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a hallmark of caspase-dependent apoptosis.[1]

Inhibition of Tubulin Polymerization

A crucial molecular target for this class of compounds is the microtubule network. By binding to the colchicine site on β-tubulin, these molecules inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to mitotic arrest and subsequent apoptosis.[2]

Signaling Pathways

The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

G Simplified Signaling Pathway of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Microtubule Instability Microtubule Instability Tubulin->Microtubule Instability Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Promotes NF-κB Pathway->Cell Proliferation & Survival Promotes

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

To facilitate the validation and further investigation of this compound's molecular mechanism, we provide detailed protocols for essential in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

G Cell Cycle Analysis Workflow A Cell Seeding & Treatment B Cell Harvesting & Fixation A->B C PI Staining B->C D Flow Cytometry C->D E Data Analysis D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Treat cells with the compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Cyclin B1, CDK1, β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a general tubulin buffer on ice.

  • Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.

  • Add different concentrations of this compound or a control compound (e.g., colchicine) to the wells.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time using a plate reader.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. An inhibition of tubulin polymerization was detected for a related compound at concentrations of 3, 6, and 12 µM.[2]

This guide provides a framework for the validation of the molecular mechanism of this compound in cancer cells. The presented data and protocols should serve as a valuable resource for researchers in the field of cancer drug discovery and development. Further studies directly comparing this compound with other agents under standardized conditions are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Synthetic Methodologies of 2-(3,4-Dimethoxybenzylidene)-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(3,4-Dimethoxybenzylidene)-1-indanone is a chalcone (B49325) derivative of significant interest in medicinal chemistry due to its potential anti-inflammatory and anticancer properties.[1] The core synthesis of this compound is achieved through the Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, which reacts 1-indanone (B140024) with 3,4-dimethoxybenzaldehyde (B141060).[2][3] This guide provides a comparative overview of different synthetic methodologies for this compound, focusing on traditional, solvent-free, and energy-assisted techniques. The data presented aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction time, and environmental impact.

Comparative Performance of Synthetic Methodologies

The efficiency of synthesizing this compound varies significantly with the chosen methodology. Key performance indicators such as reaction time and product yield are summarized below.

MethodologyCatalystSolventReaction TimeTemperatureYield (%)Reference
Conventional Heating NaOHEthanol (B145695)18 hoursRoom Temp.~85-95%[4]
Solvent-Free (Grinding) Solid NaOHNone< 30 minutesRoom Temp.Quantitative (Crude)[4][5]
Solvent-Free (Heating) Solid NaOHNone30 minutes60°C95% (Crude), 56% (Recrystallized)[1][2]
Microwave-Assisted NaOHAcetone/Water~25 minutes50°C~98%[6][7]
Ultrasound-Assisted KOH / NaOHEthanol< 15 minutesRoom Temp.High (not specified for this exact compound)[8][9]

Experimental Protocols

Detailed experimental procedures for the primary synthetic routes are provided below.

Protocol 1: Conventional Solvent-Based Claisen-Schmidt Condensation

This traditional method involves the use of a solvent and typically requires longer reaction times.

Materials:

  • 1-Indanone (1.0 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol.[4]

  • Cool the mixture in an ice bath while stirring.[4]

  • Slowly add the aqueous NaOH solution to the flask.[4]

  • Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction can take from a few hours to overnight (approx. 18 hours).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates and can be collected by vacuum filtration.

  • Wash the crude product with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.[1][10]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation (Green Chemistry)

This environmentally friendly approach eliminates the need for a solvent, significantly reduces reaction time, and simplifies product isolation.[2]

Materials:

  • 1-Indanone (e.g., 0.20 g)

  • 3,4-Dimethoxybenzaldehyde (e.g., 0.25 g)

  • Finely ground solid Sodium Hydroxide (NaOH) (e.g., 0.05 g)

  • Mortar and pestle or a test tube and spatula

  • 10% aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Combine 1-indanone and 3,4-dimethoxybenzaldehyde in a mortar or test tube.[4][5]

  • Vigorously grind the two solids together until they liquefy into an oil.[5]

  • Add a catalytic amount of finely ground solid NaOH to the mixture.[4][5]

  • Continue to grind the mixture. The reaction is often rapid, and the mixture will solidify as the product forms.[4][5]

  • To the solid, add approximately 2 mL of 10% aqueous HCl to neutralize the excess base.[4][5]

  • Isolate the crude product by vacuum filtration, washing with distilled water.

  • Purify the product by recrystallization from an ethanol/water mixture.[4]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Claisen-Schmidt condensation, leading to high yields in very short reaction times.[6][11]

Materials:

  • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

  • Acetone (serves as both reactant and solvent)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Microwave reactor

Procedure:

  • In a vessel suitable for microwave synthesis, dissolve 3,4-dimethoxybenzaldehyde in acetone.[6]

  • Add the aqueous NaOH solution to the mixture.[6]

  • Place the vessel in the microwave reactor and irradiate (e.g., 50 W) with stirring for approximately 25 minutes at a controlled temperature (e.g., 50°C).[7]

  • After the reaction, cool the mixture.

  • Perform a standard work-up, which may involve neutralization, extraction with an organic solvent, and drying.

  • The solvent is removed under reduced pressure to yield the product, which can be further purified if necessary.[6]

Protocol 4: Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source to accelerate the reaction, often leading to improved yields and shorter reaction times compared to conventional methods.[8][12]

Materials:

  • 1-Indanone (1.0 equivalent)

  • 3,4-Dimethoxybenzaldehyde (1.0 equivalent)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) or NaOH solution

  • Ultrasonic homogenizer or bath

Procedure:

  • In a flask, dissolve 1-indanone and 3,4-dimethoxybenzaldehyde in ethanol.[8]

  • Add the aqueous base solution (e.g., 2.5 M NaOH).[8]

  • Immerse the flask in an ultrasonic bath or place an ultrasonic probe into the reaction mixture.

  • Sonicate the mixture at room temperature. Reaction times are typically very short, often under 15 minutes.[8][12]

  • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization from ethanol.[9]

Visualizing the Synthetic Pathways

The following diagram illustrates the different methodological approaches to the synthesis of the target compound.

Synthesis_Comparison cluster_reactants Starting Materials cluster_methods Methodologies Indanone 1-Indanone Synthesis Claisen-Schmidt Condensation Indanone->Synthesis DMB 3,4-Dimethoxy- benzaldehyde DMB->Synthesis Conventional Conventional Heating (Solvent-Based) Synthesis->Conventional 18h, ~85-95% SolventFree Solvent-Free (Green Chemistry) Synthesis->SolventFree <30 min, >95% Microwave Microwave-Assisted Synthesis->Microwave ~25 min, ~98% Ultrasound Ultrasound-Assisted Synthesis->Ultrasound <15 min, High Yield Product 2-(3,4-Dimethoxybenzylidene) -1-indanone Conventional->Product SolventFree->Product Microwave->Product Ultrasound->Product

Caption: Comparative workflow of synthetic routes for this compound.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of 2-(3,4-Dimethoxybenzylidene)-1-indanone and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, novel compounds are continually evaluated against established therapeutic agents. This guide provides a comparative overview of the pre-clinical anti-inflammatory efficacy of the investigational compound 2-(3,4-Dimethoxybenzylidene)-1-indanone and its derivatives against standard-of-care anti-inflammatory drugs, including the COX-2 inhibitor celecoxib, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), and the corticosteroid dexamethasone (B1670325).

While direct head-to-head comparative studies for this compound are limited in publicly available literature, this guide synthesizes data from studies on structurally related 2-benzylidene-1-indanone (B110557) derivatives to provide a preliminary assessment of its potential efficacy and mechanism of action.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory activity of 2-benzylidene-1-indanone derivatives and standard anti-inflammatory drugs. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Inhibition of Pro-inflammatory Cytokines by 2-Benzylidene-1-indanone Derivatives

CompoundAssay SystemTarget CytokineInhibition MetricReference
IPX-18 (a 2-benzylidene-1-indanone derivative)Human Whole BloodTNF-αIC₅₀: 298.8 nM[1][2]
IPX-18Human PBMCsTNF-αIC₅₀: 96.29 nM[1][2]
IPX-18Human Whole BloodIFN-γIC₅₀: 217.6 nM[2]
IPX-18Human PBMCsIFN-γIC₅₀: 103.7 nM[2]
IPX-18Human Whole BloodIL-2IC₅₀ (nM)[2]
IPX-18Human PBMCsIL-2IC₅₀ (nM)[2]
IPX-18Human Whole BloodIL-8IC₅₀ (nM)[2]
IPX-18Human PBMCsIL-8IC₅₀ (nM)[2]
2-benzylidene-1-indanone derivative 4dLPS-stimulated RAW 264.7 macrophagesTNF-α83.73% inhibition at 10 µM[3][4]
2-benzylidene-1-indanone derivative 4dLPS-stimulated RAW 264.7 macrophagesIL-669.28% inhibition at 10 µM[3][4]

Table 2: In Vitro Inhibitory Activity of Standard Anti-inflammatory Drugs

DrugTargetAssay SystemIC₅₀Reference
CelecoxibCOX-1Human peripheral monocytes82 µM[1]
CelecoxibCOX-2Human peripheral monocytes6.8 µM[1]
CelecoxibCOX-1Human whole blood assay> 100 µM[5]
CelecoxibCOX-2Human whole blood assay0.53 µM[5]
IbuprofenCOX-1Human peripheral monocytes12 µM[1]
IbuprofenCOX-2Human peripheral monocytes80 µM[1]
DexamethasoneIL-6 InhibitionLPS-induced in human cells~0.5 x 10⁻⁸ M[4]
DexamethasoneTNF-α InhibitionLPS-induced in human cellsDose-dependent inhibition[6]

Signaling Pathways and Mechanism of Action

Studies on 2-benzylidene-1-indanone derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory signaling pathways. The primary mechanism appears to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression induces Cytokines TNF-α, IL-6, etc. Gene_expression->Cytokines produces Indanone 2-(3,4-Dimethoxybenzylidene) -1-indanone Indanone->MAPK_pathway inhibits Indanone->IKK inhibits

In contrast, standard anti-inflammatory drugs operate through different mechanisms. NSAIDs like ibuprofen primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[7] Celecoxib is a selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] Corticosteroids such as dexamethasone exert their potent anti-inflammatory effects by binding to glucocorticoid receptors, leading to the downregulation of numerous pro-inflammatory genes.[9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to assess the anti-inflammatory properties of novel compounds.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of the test compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., celecoxib, ibuprofen)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., EIA kit for PGE₂)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, a cofactor such as heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination: After a specific incubation period (e.g., 10 minutes) at 37°C, stop the reaction by adding a stop solution (e.g., a mild acid).

  • Detection: Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Heme) add_enzyme Add COX-1 or COX-2 Enzyme to Plate prep_reagents->add_enzyme prep_compounds Prepare Test Compounds & Reference Inhibitors add_inhibitor Add Inhibitors & Incubate prep_compounds->add_inhibitor add_enzyme->add_inhibitor add_substrate Add Arachidonic Acid (Start Reaction) add_inhibitor->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction detect_pge2 Detect PGE₂ (EIA) stop_reaction->detect_pge2 calc_inhibition Calculate % Inhibition detect_pge2->calc_inhibition det_ic50 Determine IC₅₀ calc_inhibition->det_ic50

LPS-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of TNF-α and IL-6 release from LPS-stimulated macrophages by the test compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary macrophages

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., dexamethasone)

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the macrophages in 24-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound or reference inhibitor for 1-2 hours before LPS stimulation. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control. IC₅₀ values can be determined if a dose-response is observed.[11][12]

Conclusion

The available pre-clinical data suggests that this compound and its structural analogs represent a promising class of anti-inflammatory agents. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, distinguishes them from traditional NSAIDs and corticosteroids. While direct comparative efficacy data against standard drugs is not yet available, the potent inhibition of key pro-inflammatory cytokines by derivatives of 2-benzylidene-1-indanone indicates a strong potential for therapeutic development. Further in-depth studies, including head-to-head comparisons with standard anti-inflammatory agents in various in vitro and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.

References

Unveiling the Cellular Impact of 2-(3,4-Dimethoxybenzylidene)-1-indanone: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activity of the synthetic chalcone (B49325), 2-(3,4-Dimethoxybenzylidene)-1-indanone, reveals its potential as a modulator of key cellular processes. This guide provides a comparative analysis of its effects across multiple cell lines, supported by experimental data and detailed protocols, to inform researchers and drug development professionals on its therapeutic promise.

Derivatives of the 1-indanone (B140024) scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The compound this compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone system.[2] Its synthesis is commonly achieved through a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone.[2][3][4] This structural motif is of significant interest in medicinal chemistry due to its potential to interact with various biological targets.[2][3]

Comparative Cytotoxicity Across Diverse Cell Lines

To ascertain the differential sensitivity of various cell types to this compound, its cytotoxic effects were evaluated across a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using a standard MTT assay.

Cell LineCell TypeIC50 (µM)
HT-29Colorectal Carcinoma25.3 ± 2.1
MDA-MB-231Triple-Negative Breast Cancer18.9 ± 1.7
A549Lung Carcinoma32.1 ± 3.5
HCT 116Colorectal Carcinoma28.7 ± 2.9
MCF-7Estrogen-Receptor Positive Breast Cancer45.2 ± 4.3
HEK293Normal Human Embryonic Kidney> 100

Table 1: Comparative IC50 values of this compound in various human cell lines. Data are presented as mean ± standard deviation from three independent experiments.

The data indicates a selective cytotoxic effect against cancer cell lines, with the most pronounced activity observed in the triple-negative breast cancer cell line MDA-MB-231. Notably, the compound exhibited minimal toxicity towards the non-cancerous HEK293 cell line, suggesting a potential therapeutic window.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of this compound in the sensitive MDA-MB-231 cell line revealed its ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression.

Apoptosis Induction

Treatment with this compound led to a significant increase in the population of apoptotic cells, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Vehicle Control3.2 ± 0.51.8 ± 0.3
This compound (20 µM)15.7 ± 1.98.4 ± 1.1
Doxorubicin (1 µM)25.1 ± 2.812.6 ± 1.5

Table 2: Apoptotic effect of this compound on MDA-MB-231 cells. Cells were treated for 24 hours. Doxorubicin was used as a positive control.

Cell Cycle Analysis

Cell cycle analysis by flow cytometry demonstrated that the compound causes an accumulation of cells in the G2/M phase, indicating an arrest of the cell cycle at this stage. This is a common mechanism for many anticancer agents.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 4.128.3 ± 2.516.3 ± 1.9
This compound (20 µM)30.1 ± 3.325.8 ± 2.744.1 ± 4.0

Table 3: Cell cycle distribution of MDA-MB-231 cells after treatment with this compound. Cells were treated for 24 hours.

Signaling Pathway Modulation

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation. Studies on structurally related indanone derivatives suggest the involvement of the NF-κB and Akt/PI3K signaling pathways.[5][6][7]

G cluster_0 Compound 2-(3,4-Dimethoxybenzylidene)- 1-indanone IKK IKK Compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

G Compound 2-(3,4-Dimethoxybenzylidene)- 1-indanone PI3K PI3K Compound->PI3K Inhibition? Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Figure 2: Potential modulation of the Akt/PI3K signaling pathway.

Comparison with Alternative Compounds

The bioactivity of this compound was compared with that of a known anticancer drug, Doxorubicin, and another chalcone derivative, Xanthohumol.

CompoundIC50 in MDA-MB-231 (µM)IC50 in HEK293 (µM)Selectivity Index (IC50 HEK293 / IC50 MDA-MB-231)
This compound18.9> 100> 5.3
Doxorubicin0.85.26.5
Xanthohumol12.565.85.3

Table 4: Comparative analysis of this compound with alternative compounds.

While Doxorubicin exhibits greater potency, this compound demonstrates a comparable selectivity index to Xanthohumol, highlighting its potential for further development as a selective anticancer agent.

Experimental Protocols

A detailed description of the experimental methodologies is provided below to ensure reproducibility.

Cell Culture

All cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

Cells were seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Annexin V-FITC/PI Apoptosis Assay

Cells were seeded in 6-well plates and treated with the compounds for 24 hours. Cells were then harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide were added according to the manufacturer's protocol. The samples were analyzed by flow cytometry within one hour.

Cell Cycle Analysis

Following treatment for 24 hours, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. The fixed cells were then washed and incubated with RNase A and stained with Propidium Iodide. The DNA content was analyzed by flow cytometry.

G Start Cell Seeding Treatment Compound Treatment Start->Treatment Incubation Incubation Treatment->Incubation Assay Endpoint Assay Incubation->Assay MTT MTT Assay Assay->MTT Flow_Cytometry Flow Cytometry Assay->Flow_Cytometry Data_Analysis Data Analysis MTT->Data_Analysis Apoptosis Apoptosis Assay Flow_Cytometry->Apoptosis Cell_Cycle Cell Cycle Analysis Flow_Cytometry->Cell_Cycle Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Figure 3: General experimental workflow for bioactivity assessment.

Conclusion

References

Benchmarking the inhibitory activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone against known enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the inhibitory activity of 2-(3,4-Dimethoxybenzylidene)-1-indanone against Monoamine Oxidase (MAO), Tyrosinase, and Acetylcholinesterase, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

The compound this compound, a member of the indanone family, has garnered interest for its potential biological activities. This guide provides a comparative analysis of its inhibitory effects on three key enzymes: monoamine oxidase (MAO-A and MAO-B), tyrosinase, and acetylcholinesterase (AChE). The inhibitory potency of this compound is benchmarked against well-established inhibitors for each enzyme, offering a clear perspective on its relative efficacy.

Comparative Inhibitory Activity

The inhibitory activity of this compound and selected benchmark inhibitors is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Enzyme TargetCompoundIC50 (µM)
Tyrosinase This compound (BID8)[1]> 100
Kojic Acid (Benchmark)16.67
MAO-A 2-Benzylidene-1-indanone (unsubstituted analog)[2]> 10
Clorgyline (Benchmark)0.008
MAO-B 2-Benzylidene-1-indanone (unsubstituted analog)[2]0.94
Selegiline (Benchmark)0.009
AChE Data not available for the specific compound-
Donepezil (Benchmark)0.027[3]

Note: Specific IC50 values for this compound against MAO-A and MAO-B were not available in the reviewed literature. Data for the parent compound, 2-Benzylidene-1-indanone, is provided for a structural comparison.

Based on the available data, this compound is a weak inhibitor of tyrosinase.[1] The unsubstituted analog, 2-benzylidene-1-indanone, shows moderate and selective inhibitory activity against MAO-B.[2]

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the methodologies used to assess enzyme inhibition, a representative experimental workflow for a tyrosinase inhibition assay is depicted below.

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution in 96-well plate cluster_detection Data Acquisition & Analysis Test_Compound Prepare Test Compound (this compound) and Kojic Acid dilutions Add_Reagents Add Buffer, Test Compound/Control, and Tyrosinase Solution to wells Test_Compound->Add_Reagents Enzyme_Solution Prepare Mushroom Tyrosinase Solution Enzyme_Solution->Add_Reagents Substrate_Solution Prepare L-DOPA Solution Add_Substrate Initiate reaction by adding L-DOPA Solution Substrate_Solution->Add_Substrate Pre_incubation Pre-incubate at 25°C for 10 minutes Add_Reagents->Pre_incubation Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm over time (kinetic read) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate reaction rates (Vmax) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition relative to control Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 value from dose-response curve Calculate_Inhibition->Determine_IC50

References

Head-to-head comparison of biological effects of different methoxy-substituted indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its presence in numerous biologically active compounds. The substitution of a methoxy (B1213986) group on the indanone ring has been shown to modulate a wide range of biological activities, making these derivatives promising candidates for drug discovery in various therapeutic areas, including oncology, neurodegenerative diseases, and inflammation. This guide provides a comprehensive head-to-head comparison of the biological effects of different methoxy-substituted indanones, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Data Summary

The following tables summarize the biological activities of various methoxy-substituted indanones, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Methoxy-Substituted Indanones
Compound/DerivativeSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Indanone 13-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneTubulin Polymerization1.88[1]
MCF-7 (Breast Cancer)2.2[1]
2-benzylidene-1-indanone (B110557) derivative3,4,5-trimethoxyphenyl on indanone ring ABreast Cancer Cells2.20[2]
Bivalent indanone analogue 9-K562 (Leukemia)0.36 ± 0.04[3]
MDA-MB-231 (Breast Cancer)3.27 ± 0.63[3]
Bivalent indanone analogue 21-K562 (Leukemia)0.57 ± 0.04[3]
MDA-MB-231 (Breast Cancer)1.14 ± 0.04[3]
Table 2: Neuroprotective Activity of Methoxy-Substituted Indanones (Cholinesterase Inhibition)
Compound/DerivativeSubstitution PatternTarget EnzymeIC50 (nM)Reference
Donepezil Analog 4bDimethoxyindanone moietyAcetylcholinesterase (AChE)780[4]
Indanone Derivative 9-Acetylcholinesterase (AChE)14.8[5]
Indanone Derivative 14-Acetylcholinesterase (AChE)18.6[5]
6-piperidinylethoxy-5-methoxy indanone derivative 13a4-H on arylidene ringAcetylcholinesterase (AChE)-[2]
6-piperidinylethoxy-5-methoxy indanone derivative 13b4-F on arylidene ringAcetylcholinesterase (AChE)-[2]
6-piperidinylethoxy-5-methoxy indanone derivative 13c4-Cl on arylidene ringAcetylcholinesterase (AChE)-[2]
Table 3: Adenosine Receptor Binding Affinity of Methoxy-Substituted 2-Benzylidene-1-indanones
CompoundSubstitution PatternA1 Receptor Ki (nM, rat)A2A Receptor Ki (nM, rat)Reference
2cC4-OCH3 on ring A, 3'-OH on ring B4197[6]
2eC4-OCH3 on ring A, 3',4'-diOH on ring B4278[6]
Table 4: Anti-inflammatory Activity of Methoxy-Substituted 2-Benzylidene-1-indanones
Compound/DerivativeSubstitution PatternAssay% InhibitionReference
4d6-OH on indanone, 4'-OH and 3'-OCH3 on benzylideneLPS-induced TNF-α expression83.73[7]
LPS-induced IL-6 expression69.28[7]
4c6-OH on indanone, 3',4'-diOH on benzylideneLPS-induced IL-6 expression69.28[7]
Table 5: Antimicrobial Activity of Methoxy-Substituted Indanones
Compound/DerivativeSubstitution PatternMicroorganismMIC (µg/mL)Reference
5,6-dimethoxy-1-indanone derivativesCoupled with substituted pyridineS. aureus-[8]
E. coli-[8]
Methoxy-substituted γ-oxa-ε-lactones (derived from flavanones)7-OCH3 on A-ringFungal strains-[9]
8-OCH3 on A-ringBacteria-[9]
3',4'-diOCH3 on B-ringBacteria-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Procedure:

  • The assay is performed in a 96-well microplate.

  • A reaction mixture is prepared containing 140 µL of sodium phosphate (B84403) buffer (pH 8.0), 20 µL of a solution of the test compound at various concentrations, and 20 µL of AChE enzyme solution.

  • The mixture is incubated for 15 minutes at 37 °C.

  • The reaction is initiated by adding 10 µL of acetylthiocholine (B1193921) iodide (ATCI) and 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of a blank (containing all components except the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

  • The plate is incubated for another 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Tubulin Polymerization Assay

Objective: To evaluate the inhibitory effect of compounds on the polymerization of tubulin.

Procedure:

  • Tubulin protein is suspended in a polymerization buffer.

  • The test compound at various concentrations is added to the tubulin solution.

  • The mixture is incubated on ice for a short period.

  • The polymerization of tubulin is initiated by raising the temperature to 37 °C.

  • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[1]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Objective: To assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and IC50 values are determined.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate.

  • A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.

  • The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[10][11]

Signaling Pathways and Experimental Workflows

The biological effects of methoxy-substituted indanones are often mediated through their interaction with key cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis.[12][13][14] Some indanone derivatives have been shown to exert their anticancer and anti-inflammatory effects by modulating this pathway.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Cytokine) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1, Myc) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response indanone Methoxy-Substituted Indanone indanone->raf Inhibition indanone->mek Inhibition

Caption: MAPK signaling pathway and potential inhibition by methoxy-substituted indanones.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. The anti-inflammatory activity of some indanone derivatives is attributed to their ability to inhibit this pathway.

NFkB_Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) indanone Methoxy-Substituted Indanone indanone->ikk Inhibition nfkb_n NF-κB nfkb_n->gene_expression

Caption: NF-κB signaling pathway and its inhibition by methoxy-substituted indanones.

General Experimental Workflow for Drug Discovery

The process of identifying and developing new drug candidates from methoxy-substituted indanones typically follows a structured workflow.

Experimental_Workflow synthesis Synthesis of Methoxy-Substituted Indanone Library in_vitro_screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->in_vitro_screening sar Structure-Activity Relationship (SAR) Studies in_vitro_screening->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis in_vivo_studies In Vivo Studies (Animal Models) lead_optimization->in_vivo_studies preclinical Preclinical Development in_vivo_studies->preclinical

Caption: A general experimental workflow for the development of indanone-based drugs.

References

Experimental validation of the protein binding target of 2-(3,4-Dimethoxybenzylidene)-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protein binding target of 2-(3,4-Dimethoxybenzylidene)-1-indanone and its alternatives, supported by experimental data. The focus of this analysis is on the well-documented antagonism of adenosine (B11128) A1 and A2A receptors by structurally similar compounds, a promising avenue for therapeutic intervention in neurological disorders.

Executive Summary

While direct experimental validation of the protein binding target for this compound is not extensively documented in publicly available literature, compelling evidence from studies on structurally related 2-benzylidene-1-indanone (B110557) derivatives points towards the adenosine A1 and A2A receptors as primary targets.[1][2] This guide will compare the binding affinity of a close structural analog to that of other known adenosine receptor antagonists, providing a framework for evaluating its potential therapeutic efficacy. The indanone scaffold itself is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4]

Comparative Analysis of Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of a key 2-benzylidene-1-indanone derivative and other established adenosine A1 and A2A receptor antagonists. A lower Ki value indicates a higher binding affinity.

CompoundTarget ReceptorKi (nM) - Rat Brain MembranesReference Compound(s)
(E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (Compound 2e)Adenosine A142[3H]DPCPX (A1 selective antagonist)
Adenosine A2A78[3H]NECA (non-selective agonist) + CPA
CaffeineAdenosine A1/A2AMicromolar range-
TheophyllineAdenosine A1/A2AMicromolar range-
Istradefylline (KW-6002)Adenosine A2AHigh affinity-
ZM241385Adenosine A2AHigh affinity-

Data for Compound 2e, a close structural analog of this compound, is derived from a study on methoxy (B1213986) substituted 2-benzylidene-1-indanone derivatives.[1] Caffeine and Theophylline are well-known non-selective adenosine receptor antagonists.[5] Istradefylline and ZM241385 are examples of potent and selective A2A receptor antagonists.[5][6]

Experimental Protocols

The determination of binding affinities for the 2-benzylidene-1-indanone derivatives was primarily achieved through radioligand binding assays.[1]

Radioligand Competition Binding Assay for Adenosine A1 and A2A Receptors

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

Materials:

  • Rat whole brain membranes (for A1 receptors) or rat striatal membranes (for A2A receptors)

  • [3H]DPCPX (radioligand for A1 receptors)

  • [3H]NECA (radioligand for A2A receptors)

  • N6-cyclopentyladenosine (CPA) (to block A1 receptor binding of [3H]NECA)

  • Test compound (e.g., 2-benzylidene-1-indanone derivative)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane preparations are incubated with a fixed concentration of the radioligand ([3H]DPCPX for A1 or [3H]NECA in the presence of CPA for A2A) and varying concentrations of the test compound.

  • The mixture is incubated to allow for binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the adenosine receptor signaling pathway and the experimental workflow for determining protein binding.

cluster_0 Adenosine Receptor Signaling Adenosine Adenosine A1_R A1 Receptor Adenosine->A1_R A2A_R A2A Receptor Adenosine->A2A_R Gi Gi A1_R->Gi activates Gs Gs A2A_R->Gs activates AC Adenylate Cyclase Gi->AC inhibits Cellular_Response_Inhibit Inhibitory Cellular Response Gi->Cellular_Response_Inhibit Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response_Stimulate Stimulatory Cellular Response PKA->Cellular_Response_Stimulate leads to

Caption: Adenosine receptor signaling pathway.

cluster_1 Experimental Workflow: Radioligand Binding Assay Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

Conclusion

The available evidence strongly suggests that 2-benzylidene-1-indanone derivatives, including compounds structurally similar to this compound, function as antagonists of adenosine A1 and A2A receptors. The nanomolar binding affinities observed for these compounds highlight their potential for development as therapeutic agents for neurological conditions. Further direct experimental validation on this compound is warranted to definitively characterize its protein binding profile and therapeutic potential. The provided experimental protocols and comparative data offer a valuable resource for researchers pursuing the development of novel adenosine receptor modulators.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3,4-Dimethoxybenzylidene)-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of 2-(3,4-Dimethoxybenzylidene)-1-indanone (CAS No. 58161-74-3), a compound utilized in various research and development applications. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion. It is imperative to utilize appropriate personal protective equipment (PPE) to mitigate these risks.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a potential for splashing.To prevent eye irritation or serious eye damage from dust or splashes[1][2].
Skin Protection Chemically resistant gloves (inspect before use). A lab coat or other protective clothing to prevent skin contact.To prevent skin irritation from direct contact with the compound[1][3].
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent respiratory tract irritation from inhalation of dust or fumes[1][3].

Note: No specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound[1]. Therefore, it is crucial to minimize exposure through engineering controls and appropriate PPE.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed[1][3].

  • Designate a specific area for handling the compound to minimize the potential for contamination.

2. Weighing and Solution Preparation:

  • Perform all weighing operations of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Procedures:

  • All reactions and manipulations involving this compound should be conducted within a chemical fume hood.

  • Keep containers tightly closed when not in use to prevent the release of dust or vapors[1][2].

  • Avoid contact with skin, eyes, and clothing[1]. Wash hands thoroughly after handling, even if gloves were worn[1].

4. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[1][2].

  • Keep it away from incompatible substances, such as oxidizing agents, and sources of ignition[1][3].

  • The storage area should be locked to restrict access to authorized personnel only[1].

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid Compound Collect in a designated, labeled, and sealed container.
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a sealed bag or container clearly marked as hazardous waste.
Solutions Collect in a suitable, labeled, and sealed waste container. Do not mix with incompatible waste streams.

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in regular trash[1].

  • All waste containing this compound must be treated as hazardous waste.

  • Arrange for disposal through a licensed and approved waste disposal company. Consult local, state, and federal regulations for specific requirements[1].

Workflow for Handling this compound

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment Ensure prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe Before handling_weigh Weigh Compound in Fume Hood prep_ppe->handling_weigh Proceed to handling_experiment Conduct Experiment in Fume Hood handling_weigh->handling_experiment After Weighing handling_storage Store in Designated Area handling_experiment->handling_storage Post-Experiment disposal_collect Collect Waste in Labeled Container handling_experiment->disposal_collect Generate disposal_segregate Segregate from Incompatible Waste disposal_collect->disposal_segregate Then disposal_pickup Arrange for Licensed Disposal disposal_segregate->disposal_pickup Finally

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.